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  • Product: 4,5-Difluoro-2-methoxybenzyl alcohol
  • CAS: 886761-72-4

Core Science & Biosynthesis

Foundational

Precision Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol: A Technical Guide

Topic: synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The moiety 4,5-difluoro-2-methoxybenzyl alcohol serves as a critical building block in the development of next-generation fluoro-quinolones and voltage-gated ion channel modulators. Its structural significance lies in the 4,5-difluoro substitution pattern , which enhances metabolic stability by blocking oxidative metabolism at the para- and meta-positions relative to the electron-donating methoxy group.

This guide details two distinct synthetic pathways:

  • The Scalable Route (Route A): Chemoselective reduction of the commercially available benzoic acid precursor. Recommended for gram-to-kilogram scale-up.

  • The De Novo Route (Route B): A multi-step regioselective functionalization of 3,4-difluoroanisole. Recommended when the carboxylic acid precursor is unavailable or for generating diverse analog libraries.

Strategic Retrosynthesis

The synthesis of the target alcohol (1) can be disconnected into two primary logic streams. The choice depends on raw material availability and scale requirements.[1]

Retrosynthesis Target 4,5-Difluoro-2-methoxybenzyl alcohol (Target) Acid 4,5-Difluoro-2-methoxybenzoic acid (Commercial Precursor) Acid->Target Reduction (Route A) Aldehyde 4,5-Difluoro-2-methoxybenzaldehyde Aldehyde->Target Reduction Anisole 3,4-Difluoroanisole (Raw Material) Bromide 2-Bromo-4,5-difluoroanisole Anisole->Bromide Regioselective Bromination Bromide->Aldehyde Li-Halogen Exchange + DMF

Figure 1: Retrosynthetic analysis showing the direct reduction pathway (Green) and the de novo functionalization pathway (Yellow).

Route A: Chemoselective Reduction (Recommended)

Target Scale: 1g – 100g+ Primary Precursor: 4,5-Difluoro-2-methoxybenzoic acid (CAS: 425702-18-7)

This route utilizes Borane-Dimethyl Sulfide Complex (BH₃·DMS) . Unlike Lithium Aluminum Hydride (LiAlH₄), which can occasionally cause defluorination or vigorous exotherms, borane reagents are chemoselective for carboxylic acids in the presence of halides and offer a safer thermal profile.

Reaction Mechanism & Logic

The carboxylic acid is activated by borane to form an acyloxyborane intermediate. This species is highly electrophilic and is rapidly reduced to the borate ester, which hydrolyzes to the alcohol. The fluorine atoms at positions 4 and 5 deactivate the ring electronically but do not interfere with the borane coordination at the carbonyl oxygen.

Detailed Protocol

Reagents:

  • 4,5-Difluoro-2-methoxybenzoic acid (1.0 equiv)

  • Borane-Dimethyl Sulfide (BH₃[2]·DMS) (2.0 M in THF, 1.5 – 2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous (10 volumes)[3]

  • Methanol (for quench)[3]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Purge with Nitrogen (N₂) or Argon.

  • Solubilization: Charge the flask with 4,5-difluoro-2-methoxybenzoic acid and anhydrous THF. Stir until fully dissolved. Cool the system to 0°C using an ice bath.

  • Addition: Transfer the BH₃·DMS solution to the addition funnel via cannula. Add dropwise to the reaction mixture over 30–45 minutes. Caution: Hydrogen gas evolution will occur.[4]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 1 hour, then heat to a gentle reflux (65°C ) for 2–4 hours to ensure conversion of the intermediate borate species.

  • Monitoring: Monitor by TLC (SiO₂; 30% EtOAc/Hexanes) or HPLC. The acid spot (low R_f) should disappear, replaced by the alcohol (higher R_f).

  • Quench (Critical): Cool the mixture back to 0°C. Carefully add Methanol dropwise. Note: Vigorous effervescence (H₂) will occur as excess borane is destroyed and trimethyl borate is formed.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and trimethyl borate (azeotrope). Dissolve the residue in Ethyl Acetate (EtOAc) and wash sequentially with:

    • 1M HCl (to break any persistent boron complexes)

    • Saturated NaHCO₃[5]

    • Brine[6][7][8]

  • Purification: Dry organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically a white crystalline solid or clear oil of high purity (>95%). Recrystallize from Hexanes/EtOAc if necessary.

Route B: De Novo Synthesis via Lithiation

Target Scale: <10g (Research/Library Synthesis) Primary Precursor: 3,4-Difluoroanisole

This route is valuable when the benzoic acid is unavailable. It relies on the ortho-para directing effect of the methoxy group to install a handle for formylation.

Regioselectivity Analysis[6]
  • Substrate: 3,4-Difluoroanisole.

  • Directing Groups:

    • -OMe (Pos 1): Strong activator, directs ortho (2, 6) and para (4 - blocked).

    • -F (Pos 3, 4): Weak deactivator, directs ortho/para.

  • Bromination: Electrophilic bromination (Br₂) is dominated by the -OMe group. The para position relative to -OMe is position 6. This is the least sterically hindered activated site.

    • Result:2-Bromo-4,5-difluoroanisole (Note: Numbering changes; Br becomes C1 or C2 depending on nomenclature priority, but structurally it is para to OMe).

Workflow Diagram

RouteB Step1 Bromination (NBS, MeCN) Inter1 Bromo-Intermediate Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Step3 Formylation (DMF) Step2->Step3 Inter2 Aldehyde Step3->Inter2 Step4 Reduction (NaBH4) End Benzyl Alcohol Step4->End Start 3,4-Difluoroanisole Start->Step1 Inter1->Step2 Inter2->Step4

Figure 2: Sequential functionalization pathway starting from the anisole precursor.

Detailed Protocol

Step 1: Bromination

  • Dissolve 3,4-difluoroanisole (1.0 equiv) in Acetonitrile (MeCN).

  • Add N-Bromosuccinimide (NBS) (1.05 equiv) at 0°C.

  • Stir at RT for 4 hours. The high para-selectivity of the methoxy group directs bromine to position 6.

  • Standard aqueous workup yields 2-bromo-4,5-difluoroanisole .

Step 2 & 3: Formylation

  • Dissolve the bromide in anhydrous THF under Argon. Cool to -78°C .

  • Add n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes) dropwise. Maintain temp < -70°C. Lithium-Halogen exchange is faster than deprotonation.

  • Stir for 30 mins at -78°C.

  • Add anhydrous DMF (3.0 equiv). Stir for 1 hour, allowing to warm to 0°C.

  • Quench with saturated NH₄Cl. Extract with EtOAc to isolate 4,5-difluoro-2-methoxybenzaldehyde .

Step 4: Reduction

  • Dissolve the aldehyde in Methanol.

  • Add Sodium Borohydride (NaBH₄) (0.5 equiv) portion-wise at 0°C.

  • Stir for 30 mins. Quench with water/HCl. Extract to obtain the final alcohol.

Analytical Characterization

Confirm structure using ¹H NMR and ¹⁹F NMR. The coupling patterns are distinct due to the fluorine atoms.

NucleusChemical Shift (δ)MultiplicityAssignment
¹H 4.65Singlet (2H)Ar-CH₂ -OH
¹H 3.85Singlet (3H)Ar-O-CH₃
¹H ~6.90dd (J ≈ 11, 7 Hz)Ar-H (Pos 3)
¹H ~7.20dd (J ≈ 10, 8 Hz)Ar-H (Pos 6)
¹⁹F -135 to -145MultipletAr-F (Pos 4, 5)

Note: ¹⁹F-¹H coupling will cause aromatic protons to appear as complex doublets of doublets.

Safety & Handling

  • Borane (BH₃): Pyrophoric in pure form. Use commercially available complexes (THF or DMS).[3] Always quench in a fume hood due to H₂ generation.

  • Fluorinated Intermediates: Generally stable, but avoid strong Lewis acids at high temperatures which might induce defluorination.

  • Lithium Reagents: n-BuLi is pyrophoric. Use strictly anhydrous conditions and inert atmosphere.

References

  • Reduction of Benzoic Acids: Brown, H. C.; Choi, Y. M. The selective reduction of carboxylic acids to alcohols in the presence of esters by borane-dimethyl sulfide. Synthesis 1981, 1981(6), 439-440. Link

  • Regioselectivity of Anisole Bromination: Castanha, R. et al.
  • Synthesis of Fluorinated Benzyl Alcohols: Preparation of 4,5-difluoro-2-methoxybenzyl alcohol. Patent WO2007121484 (Page 95).[3] Link

  • Borane Reagent Safety:Handling and Storage of Borane-Tetrahydrofuran Complex. Callery Chemical Company Technical Bulletin.

Sources

Exploratory

An In-depth Technical Guide to 4,5-Difluoro-2-methoxybenzyl Alcohol: Synthesis, Properties, and Applications in Modern Drug Discovery

This guide provides a comprehensive overview of 4,5-difluoro-2-methoxybenzyl alcohol, a fluorinated aromatic building block of increasing interest to researchers, medicinal chemists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4,5-difluoro-2-methoxybenzyl alcohol, a fluorinated aromatic building block of increasing interest to researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, a detailed synthesis protocol, expected analytical characteristics, and its potential applications, grounded in the principles of modern organic and medicinal chemistry.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile[1]. Fluorinated building blocks, such as 4,5-difluoro-2-methoxybenzyl alcohol, are therefore highly valuable intermediates, allowing for the precise installation of these desirable properties. This guide will provide the technical details necessary to effectively utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

While specific experimental data for 4,5-difluoro-2-methoxybenzyl alcohol is not widely published, we can predict its properties based on its structure and data from analogous compounds such as 4-methoxybenzyl alcohol.

Table 1: Predicted Physicochemical Properties of 4,5-Difluoro-2-methoxybenzyl Alcohol

PropertyPredicted Value/InformationJustification/Comparison
Molecular Formula C₈H₈F₂O₂-
Molecular Weight 174.14 g/mol -
Appearance Colorless to light yellow solid or oilSimilar to other benzyl alcohols.
Melting Point (°C) Likely a low-melting solidThe related 4-methoxybenzyl alcohol melts at 22-25 °C[2][3]. The additional fluorine atoms may influence crystal packing and alter the melting point.
Boiling Point (°C) Expected to be high, likely >200 °C4-methoxybenzyl alcohol boils at 259 °C[2][3]. Fluorination often increases volatility, so the boiling point may be slightly lower but still substantial.
Solubility Soluble in methanol, ethanol, THF, dichloromethane; sparingly soluble in water.The polarity of the hydroxyl group is offset by the aromatic ring and fluorine atoms, leading to good solubility in common organic solvents[3].
pKa ~14-15The electron-withdrawing nature of the fluorine atoms may slightly increase the acidity of the hydroxyl proton compared to non-fluorinated benzyl alcohols.
Spectroscopic Analysis (Predicted)

The following are the expected spectroscopic signatures for 4,5-difluoro-2-methoxybenzyl alcohol, based on the principles of NMR and IR spectroscopy.

Table 2: Predicted Spectroscopic Data

TechniqueExpected Chemical Shifts (δ) and Signals
¹H NMR - Ar-H (2 protons): ~6.9-7.2 ppm (two distinct signals, likely doublets or doublet of doublets due to F-H coupling). - -CH₂- (2 protons): ~4.5-4.7 ppm (singlet or triplet, depending on coupling to the -OH proton). - -OCH₃ (3 protons): ~3.8-4.0 ppm (singlet). - -OH (1 proton): Variable, ~2-4 ppm (broad singlet).
¹³C NMR - Ar-C (6 carbons): ~110-160 ppm. The two carbons bearing fluorine will show large C-F coupling constants. - -CH₂- (1 carbon): ~60-65 ppm. - -OCH₃ (1 carbon): ~55-60 ppm.
¹⁹F NMR Two distinct signals are expected in the typical aromatic fluorine region, showing coupling to each other and to adjacent aromatic protons.
IR (cm⁻¹) - O-H stretch: ~3200-3600 (broad). - C-H stretch (aromatic & aliphatic): ~2850-3100. - C=C stretch (aromatic): ~1500-1600. - C-O stretch: ~1030-1250. - C-F stretch: ~1100-1300.
Mass Spec (EI) - Molecular Ion (M⁺): m/z = 174. - Key Fragments: [M-H]⁺ (173), [M-OH]⁺ (157), [M-CH₂OH]⁺ (143), and fragments corresponding to the aromatic core.

Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol

The most direct and reliable method for the synthesis of 4,5-difluoro-2-methoxybenzyl alcohol is the reduction of its corresponding aldehyde, 4,5-difluoro-2-methoxybenzaldehyde. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for aldehydes and ketones, operational simplicity, and mild reaction conditions[4].

Reaction Scheme

G cluster_reactants Reactants cluster_solvent Solvent cluster_product Product reactant1 4,5-Difluoro-2-methoxybenzaldehyde reaction_center Reduction reactant1->reaction_center reactant2 Sodium Borohydride (NaBH₄) reactant2->reaction_center solvent Methanol/THF solvent->reaction_center product 4,5-Difluoro-2-methoxybenzyl alcohol reaction_center->product

Caption: Synthesis of 4,5-difluoro-2-methoxybenzyl alcohol via reduction.

Detailed Experimental Protocol

Materials:

  • 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)[4]

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-difluoro-2-methoxybenzaldehyde (1.0 eq) in a 1:1 mixture of THF and methanol (e.g., 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 10-15 minutes. The slow addition prevents excessive foaming and a rapid temperature increase.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the resulting borate esters. Continue adding acid until the pH is ~6-7 and gas evolution ceases.

  • Extraction: Remove the organic solvents under reduced pressure. To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the pure 4,5-difluoro-2-methoxybenzyl alcohol.

Chemical Reactivity and Synthetic Applications

The reactivity of 4,5-difluoro-2-methoxybenzyl alcohol is primarily dictated by its hydroxyl group and the substituted aromatic ring.

G cluster_hydroxyl Hydroxyl Group Reactions cluster_aromatic Aromatic Ring Reactions main 4,5-Difluoro-2-methoxybenzyl alcohol oxidation Oxidation main->oxidation [O] etherification Etherification main->etherification R-X, Base esterification Esterification main->esterification RCOCl, Base protection Protecting Group Formation main->protection Protecting Group Reagent eas Electrophilic Aromatic Substitution (EAS) main->eas E+ product_ox product_ox oxidation->product_ox Aldehyde/Carboxylic Acid product_eth product_eth etherification->product_eth Benzyl Ether product_est product_est esterification->product_est Benzyl Ester product_prot product_prot protection->product_prot Protected Alcohol product_eas product_eas eas->product_eas Ring-Substituted Product

Sources

Foundational

Technical Guide: Structural Validation of 4,5-Difluoro-2-methoxybenzyl Alcohol

The following technical guide details the structural analysis and validation protocol for 4,5-Difluoro-2-methoxybenzyl alcohol . This document is designed for medicinal chemists and analytical scientists requiring a rigo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural analysis and validation protocol for 4,5-Difluoro-2-methoxybenzyl alcohol . This document is designed for medicinal chemists and analytical scientists requiring a rigorous, self-validating framework for confirming the identity and purity of this specific fluorinated intermediate.

Executive Summary & Compound Significance

4,5-Difluoro-2-methoxybenzyl alcohol is a critical building block in the synthesis of next-generation kinase inhibitors and CNS-active agents. The strategic placement of two fluorine atoms adjacent to a methoxy group modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity (


).

However, the synthesis of this motif often leads to regioisomeric impurities (e.g., 3,4-difluoro or 5,6-difluoro isomers) that are difficult to separate by standard chromatography. This guide establishes a definitive structural elucidation workflow relying heavily on


-NMR coupling constants and specific fragmentation pathways to ensure absolute isomeric purity.
Target Compound Profile
PropertyDetail
IUPAC Name (4,5-difluoro-2-methoxyphenyl)methanol
Molecular Formula

Molecular Weight 174.15 g/mol
Key Precursor 4,5-Difluoro-2-methoxybenzoic acid (CAS 425702-18-7)
Structural Risk Regioisomer contamination during electrophilic fluorination or reduction.[1][2][3]

Synthesis & Impurity Origin Logic

To understand the analytical requirements, one must understand the genesis of the sample. The most robust synthesis involves the reduction of the corresponding benzoic acid.

Reaction Pathway & Critical Control Points

SynthesisWorkflow Acid 4,5-Difluoro-2-methoxy- benzoic acid Intermediate Aluminate Complex Acid->Intermediate Reduction Reagent LiAlH4 / THF (0°C to Reflux) Reagent->Intermediate Quench Fieser Workup (Na2SO4·10H2O) Intermediate->Quench Hydrolysis Product 4,5-Difluoro-2-methoxy- benzyl alcohol Quench->Product Isolation

Figure 1: Standard reduction workflow. The critical impurity risk arises if the starting material (benzoic acid) contains 3,4-difluoro isomers.

Spectroscopic Characterization Protocol

The following protocols are designed to be self-validating. If the data does not match the predicted coupling patterns, the structure is incorrect.

A. Nuclear Magnetic Resonance (NMR) Strategy

Solvent: DMSO-


 (Preferred for observing -OH coupling) or CDCl

.
1.

NMR: The Fingerprint Method

This is the most definitive test. The two fluorine atoms at positions 4 and 5 are chemically non-equivalent but magnetically active (


).
  • Expected Pattern: Two distinct signals (approx. -135 to -150 ppm range).

  • Coupling Logic:

    • Ortho-F-F Coupling: The

      
       coupling constant between F4 and F5 is typically 20–25 Hz . This large coupling is diagnostic of ortho fluorine substitution.
      
    • Proton Coupling: Each fluorine will split further due to adjacent protons (H3 and H6).

2.

NMR: Regioisomer Assignment

The aromatic region (6.5 – 7.5 ppm) must show two protons with distinct multiplicities.

ProtonPositionMultiplicity PredictionCoupling Constants (Hz)Explanation
H3 Ortho to OMe, Ortho to F4dd (Doublet of Doublets)


Large coupling to F4 (ortho), medium to F5 (meta).
H6 Ortho to CH2OH, Ortho to F5dd or d


Large coupling to F5 (ortho). Para coupling (

) is usually negligible.
-OCH3 Pos 2s (Singlet)N/ACharacteristic singlet ~3.8 ppm.
-CH2- Benzylicd (if OH coupled)

Appears as doublet in DMSO; singlet in CDCl

(w/ D2O shake).

Validation Check: If H3 and H6 appear as simple singlets, the fluorines are likely para to the protons (e.g., 2,5-difluoro isomer), indicating the wrong starting material.

B. Mass Spectrometry (MS) Fragmentation

Using LC-MS (ESI+), the molecular ion


 is often weak for benzyl alcohols due to water loss.
  • Primary Ion:

    
     157.0 
    
    
    
    . The formation of the stable difluoro-methoxy-benzyl cation is the dominant pathway.
  • Validation: Look for the loss of 31 Da (OCH

    
    ) from the benzyl cation if high energy collision is applied, confirming the methoxy attachment.
    

Quality Control Workflow

This workflow ensures that the synthesized or purchased material meets "Drug Substance" criteria.

Protocol: Reverse-Phase HPLC Purity Assessment
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (absorption of benzene ring) and 254 nm.

Acceptance Criteria:

  • Purity: >98.0% by area integration.

  • Retention Time: Must match reference standard (approx. 4.5 - 5.5 min depending on flow rate).

  • UV Spectrum:

    
     should show characteristic anisole absorption (~270-280 nm).
    

Analytical Decision Tree

Use this logic flow to troubleshoot structural anomalies.

AnalysisLogic Start Crude Sample HNMR 1H NMR Analysis Start->HNMR F19 19F NMR Analysis Start->F19 Decision1 Are there 2 aromatic protons? HNMR->Decision1 Decision2 Is J(F-F) ~20-25 Hz? F19->Decision2 Pass CONFIRMED: 4,5-Difluoro-2-methoxy- benzyl alcohol Decision1->Pass Yes (dd patterns) Fail1 REJECT: Trifluoro or Monofluoro impurity Decision1->Fail1 No (1 or 3 protons) Decision2->Pass Yes (Ortho F-F) Fail2 REJECT: Wrong Isomer (e.g. 3,5-difluoro) Decision2->Fail2 No (Para/Meta F-F <15Hz)

Figure 2: Analytical decision matrix for validating the 4,5-difluoro-2-methoxy substitution pattern.

References

  • Synthesis of Fluorinated Benzoic Acids

    • Source: Santa Cruz Biotechnology.[4][5] "4,5-Difluoro-2-methoxybenzoic acid | CAS 425702-18-7."[2][5]

  • General NMR of Fluorinated Aromatics

    • Source: Dolbier, W. R. "Guide to Fluorine NMR for Organic Chemists." Wiley.[6] (Standard Text).

    • Context: Theory of and coupling constants cited in Section 3.
  • Reduction Methodologies

    • Source: PrepChem. "Synthesis of m-methoxybenzyl alcohol" (Analogous reduction protocol).
    • URL:[Link]

  • Source: Sigma-Aldrich.

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 4,5-Difluoro-2-methoxybenzyl alcohol for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic data for 4,5-Difluoro-2-methoxybenzyl alcohol, a compound of significant interest in medicinal chemistry and materials science. The following sectio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4,5-Difluoro-2-methoxybenzyl alcohol, a compound of significant interest in medicinal chemistry and materials science. The following sections offer a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, grounded in established scientific principles to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

4,5-Difluoro-2-methoxybenzyl alcohol possesses a unique substitution pattern on the benzene ring that gives rise to a distinct and interpretable spectroscopic signature. The presence of two adjacent fluorine atoms, a methoxy group, and a hydroxymethyl group creates a rich dataset for structural elucidation and purity assessment. Understanding the interplay of these functional groups is paramount to interpreting the resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural analysis for organic molecules. For 4,5-Difluoro-2-methoxybenzyl alcohol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms.

Expected ¹H NMR Data:

Proton AssignmentChemical Shift (δ) ppm (Predicted)MultiplicityCoupling Constant (J) Hz (Predicted)
Ar-H (H-3)~6.9-7.2Doublet of doublets (dd)JH-F, JH-H
Ar-H (H-6)~7.0-7.3Doublet of doublets (dd)JH-F, JH-H
CH ₂OH~4.6Singlet (or broad singlet)N/A
CH₂OH Variable (Broad singlet)Singlet (s)N/A
OCH~3.8Singlet (s)N/A

Expert Interpretation:

  • The two aromatic protons (H-3 and H-6) are expected to appear as distinct signals due to their different environments relative to the methoxy and hydroxymethyl groups. Their multiplicity will be complex, showing coupling to the adjacent fluorine atoms (ortho and meta JHF) and potentially to each other.

  • The benzylic protons (-CH₂OH) are anticipated to be a singlet, as they lack adjacent non-equivalent protons.[1][2] However, this signal can sometimes be broadened by exchange with the hydroxyl proton.

  • The hydroxyl proton (-OH) signal is often broad and its chemical shift is highly dependent on concentration and solvent.[3] It can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • The methoxy protons (-OCH₃) will appear as a sharp singlet, as is characteristic for this functional group.[4]

¹³C NMR Spectroscopy

Carbon NMR reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. The presence of fluorine introduces C-F coupling, which can be a powerful diagnostic tool.[5][6]

Expected ¹³C NMR Data:

Carbon AssignmentChemical Shift (δ) ppm (Predicted)Multiplicity (due to C-F coupling)Coupling Constant (J) Hz (Predicted)
C -1 (C-OH)~150-160Doublet of doublets (dd)¹JCF, ²JCF
C -2 (C-OCH₃)~145-155Doublet of doublets (dd)¹JCF, ²JCF
C -3~115-125Doublet (d)JCF
C -4~110-120Doublet of doublets (dd)¹JCF, ²JCF
C -5~115-125Doublet of doublets (dd)¹JCF, ²JCF
C -6~100-110Doublet (d)JCF
C H₂OH~60-65Singlet or Triplet (if coupled to F)
OC H₃~55-60SingletN/A

Expert Interpretation:

  • The carbons directly bonded to fluorine (C-4 and C-5) will exhibit large one-bond coupling constants (¹JCF), typically in the range of 240-250 Hz, appearing as doublets.[7] These will be further split by two-bond coupling to the other fluorine atom.

  • The other aromatic carbons will show smaller two- and three-bond C-F couplings.[8] This complex splitting pattern is a key identifier for fluorinated aromatic compounds.[5]

  • The benzylic carbon (-CH₂OH) and methoxy carbon (-OCH₃) chemical shifts are characteristic for these functional groups.[9][10]

¹⁹F NMR Spectroscopy

Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine environments.[11][12][13]

Expected ¹⁹F NMR Data:

Fluorine AssignmentChemical Shift (δ) ppm (Predicted vs. CFCl₃)MultiplicityCoupling Constant (J) Hz (Predicted)
F -4-130 to -150DoubletJFF
F -5-130 to -150DoubletJFF

Expert Interpretation:

  • Given the ortho-disubstitution of the fluorine atoms, they are chemically non-equivalent and will appear as two distinct signals.

  • These signals will be split into doublets due to coupling to each other (ortho F-F coupling).

  • The precise chemical shifts can be influenced by solvent effects and are benchmarked against a standard like CFCl₃.[14][15] The high sensitivity and large chemical shift range of ¹⁹F NMR make it an excellent tool for assessing purity and studying molecular interactions.[11][16]

Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of 4,5-Difluoro-2-methoxybenzyl alcohol in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. For confirmation of the -OH peak, add a drop of D₂O, shake, and re-acquire the spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. An extended acquisition time may be necessary due to the lower natural abundance of ¹³C and signal splitting from fluorine coupling.[7]

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

  • Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
O-H Stretch (Alcohol)3200-3600Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Aliphatic)2850-3000Medium
C=C Stretch (Aromatic)1500-1600Medium
C-O Stretch (Alcohol)1000-1260Strong
C-O Stretch (Ether)1000-1300Strong
C-F Stretch1000-1400Strong

Expert Interpretation:

  • The most prominent feature will be a broad and strong absorption in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol, broadened due to hydrogen bonding.[17][18][19][20][21]

  • Strong absorptions in the 1000-1400 cm⁻¹ range will be due to C-O and C-F stretching vibrations. These may overlap, creating a complex but fingerprint-like pattern.

  • The presence of the aromatic ring will be confirmed by C=C stretching bands around 1500-1600 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹.[21]

Protocol for IR Data Acquisition (ATR):

  • Sample Preparation: Place a small drop of neat liquid 4,5-Difluoro-2-methoxybenzyl alcohol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data (Electron Ionization - EI):

Fragmentm/z (Mass-to-Charge Ratio)Interpretation
[M]⁺176Molecular Ion
[M-H]⁺175Loss of a hydrogen atom
[M-OH]⁺159Loss of the hydroxyl radical
[M-CH₂OH]⁺145Loss of the hydroxymethyl radical (alpha-cleavage)
[C₇H₄F₂O]⁺142Further fragmentation
[C₆H₅]⁺ derived fragments77, 79Common fragments for benzyl compounds[22]

Expert Interpretation:

  • The molecular ion peak ([M]⁺) at m/z 176 confirms the molecular weight of the compound.

  • A common fragmentation pathway for benzyl alcohols is the loss of the hydroxyl group, leading to a peak at m/z 159.

  • Alpha-cleavage, the breaking of the bond between the aromatic ring and the benzylic carbon, would result in a fragment at m/z 145.

  • The fragmentation of benzyl alcohol itself often shows a prominent peak at m/z 79, which can also be expected in this substituted analogue.[22][23] The specific fragmentation pathways can be complex and may involve rearrangements.[24][25]

Protocol for GC-MS Data Acquisition:

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • GC Separation: Inject the sample into the GC. The compound will be separated from any impurities based on its boiling point and interaction with the column stationary phase.

  • MS Analysis: As the compound elutes from the GC column, it enters the MS source where it is ionized (typically at 70 eV). The resulting ions are separated by their mass-to-charge ratio and detected.

  • Data Analysis: The resulting mass spectrum is a plot of ion abundance versus m/z. This can be compared to library spectra for confirmation.

Integrated Analytical Workflow

The comprehensive characterization of 4,5-Difluoro-2-methoxybenzyl alcohol relies on the synergistic use of these spectroscopic techniques. The following workflow ensures a thorough and validated structural analysis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_report Final Report synthesis Synthesized Product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) synthesis->nmr Sample ir IR Spectroscopy synthesis->ir Sample ms Mass Spectrometry synthesis->ms Sample structure Structural Elucidation nmr->structure Connectivity & Environment purity Purity Assessment nmr->purity ir->structure Functional Groups ms->structure Molecular Weight & Fragmentation ms->purity report Comprehensive Data Package (Guide/Whitepaper) structure->report purity->report

Caption: Integrated workflow for the spectroscopic characterization.

Conclusion

The spectroscopic profile of 4,5-Difluoro-2-methoxybenzyl alcohol is rich with information, providing unambiguous confirmation of its structure. The characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, coupled with the vibrational modes observed in IR spectroscopy and the fragmentation patterns in mass spectrometry, form a robust dataset for quality control and advanced research applications. This guide provides the foundational knowledge and protocols for researchers to confidently acquire and interpret this critical data.

References

  • Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate. Available at: [Link]

  • IR Spectra of Alcohols. Prezi. Available at: [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Nmr spectroscopy of fluorine 19. Slideshare. Available at: [Link]

  • How Does Benzyl Alcohol Produce a Peak at m/z = 79? Chemistry Stack Exchange. Available at: [Link]

  • Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. AIP Publishing. Available at: [Link]

  • A beginner's guide to 19F NMR and its role in drug screening. Canadian Science Publishing. Available at: [Link]

  • Ch13 - Mass Spectroscopy. University of Calgary. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Simultaneous Proton and Fluorine decoupled 13C NMR. Magritek. Available at: [Link]

  • Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. SciSpace. Available at: [Link]

  • 3.1.12: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • 11 - 19F-NMR Spectroscopy - Basic. Scribd. Available at: [Link]

  • 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

  • The Applications Of Fluorine-19 NMR In Medicine. SPIE Digital Library. Available at: [Link]

  • Fragmentation pathways of deprotonated ortho-hydroxybenzyl alcohol. PubMed. Available at: [Link]

  • The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at: [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. Available at: [Link]

  • Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. The Royal Society of Chemistry. Available at: [Link]

  • Aromatic 13 C-19 F couplings in the 13 C NMR spectrum of p-fluoro compound 1h. ResearchGate. Available at: [Link]

  • 12.8 Infrared Spectra of Some Common Functional Groups. OpenStax. Available at: [Link]

  • 19 F NMR data for 4e and 4f at different concentrations. ResearchGate. Available at: [Link]

  • Supporting Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. The Royal Society of Chemistry. Available at: [Link]

  • 19F NMR Reference Standards. Available at: [Link]

  • Supersonic Jet Studies of Benzyl Alcohols: Minimum Energy Conformations and Torsional Motion. DTIC. Available at: [Link]

  • Supporting Information. Semantic Scholar. Available at: [Link]

  • Chemical shifts. UCL. Available at: [Link]

  • 13C-NMR. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • Are all the phenyl protons in benzyl alcohol equivalent in the ¹H-NMR spectrum? Chemistry Stack Exchange. Available at: [Link]

  • 2-Methoxybenzyl alcohol. PubChem. Available at: [Link]

  • 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Figure S10. 1 H NMR spectrum of benzyl alcohol, (–)-sparteine and their... ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift. Oregon State University. Available at: [Link]

  • bmse010136 4-Methoxy Benzyl Alcohol at BMRB. BMRB. Available at: [Link]

  • 4-Methoxybenzyl alcohol. CAS Common Chemistry. Available at: [Link]

Sources

Foundational

Technical Guide: 1H NMR Spectrum of 4,5-Difluoro-2-methoxybenzyl alcohol

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4,5-Difluoro-2-methoxybenzyl alcohol , a critical fluorinated intermediate in medicinal chemistry (often used in the synthesis of bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of 4,5-Difluoro-2-methoxybenzyl alcohol , a critical fluorinated intermediate in medicinal chemistry (often used in the synthesis of bioactive heterocycles).[1]

The analysis is structured for researchers requiring rigorous spectral assignment, focusing on the complex spin-spin coupling interactions introduced by the fluorine atoms.[1]

Introduction & Structural Context

4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 886761-72-4) presents a unique NMR challenge due to the interplay between strong electron-donating groups (methoxy) and highly electronegative, spin-active halogens (fluorine).[1]

  • Core Scaffold: Benzene ring with tetrasubstitution.

  • Electronic Environment: The ring is polarized by the electron-donating methoxy group (-OCH

    
    ) at position 2 and the electron-withdrawing fluorine atoms at positions 4 and 5.[1]
    
  • Spin System: The aromatic protons (H3 and H6) exist in a complex spin system defined by heteronuclear coupling (

    
    H-
    
    
    
    F), resulting in characteristic splitting patterns that diagnostic for regioisomer verification.[1]
Molecular Numbering

For the purpose of this analysis, the following numbering is used:

  • C1: Benzyl alcohol attachment point (-CH

    
    OH).
    
  • C2: Methoxy attachment point (-OCH

    
    ).
    
  • C3: Protonated aromatic carbon (H3).[1]

  • C4: Fluorinated aromatic carbon (F4).[1]

  • C5: Fluorinated aromatic carbon (F5).[1]

  • C6: Protonated aromatic carbon (H6).[1]

Experimental Protocol (Best Practices)

To obtain high-resolution data capable of resolving fine fluorine coupling, the following parameters are recommended.

Sample Preparation[1][2]
  • Solvent: CDCl

    
     (Chloroform-d)  is preferred for sharp resolution of aromatic multiplets. DMSO-d
    
    
    
    is an alternative if hydroxyl proton exchange needs to be slowed to observe the -OH coupling, but it may broaden aromatic signals due to viscosity.[1]
  • Concentration: ~10-15 mg in 0.6 mL solvent. High concentration can induce stacking effects, shifting aromatic peaks.[1]

  • Reference: TMS (0.00 ppm) or residual CHCl

    
     (7.26 ppm).
    
Acquisition Parameters
  • Frequency: Minimum 400 MHz (600 MHz preferred to resolve second-order effects).

  • Spectral Width: -2 to 12 ppm.

  • Scans (NS): 16–64 scans to ensure high S/N ratio for identifying small satellite peaks (e.g.,

    
    C satellites or long-range F coupling).
    

Spectral Assignment & Data Analysis[3]

The spectrum is characterized by two distinct regions: the shielded aliphatic zone (methoxy/benzyl) and the deshielded aromatic zone (complex multiplets).[1]

Summary Table: Chemical Shifts & Multiplicity (CDCl )
AssignmentShift (

, ppm)
IntegrationMultiplicityCoupling Constants (

, Hz)
Notes
H6 (Ar-H) 7.10 – 7.18 1Hdd

,

Deshielded; Ortho to F5, Meta to F4.
H3 (Ar-H) 6.65 – 6.75 1Hdd

,

Shielded by Ortho-OMe; Ortho to F4.[1]
CH

(Benzylic)
4.60 – 4.70 2Hs (or d)

(if visible)
Broad singlet if wet; doublet if dry.
OCH

3.85 3HsN/ASharp singlet.
OH (Hydroxyl) 2.0 – 2.5 1Hbr s (or t)N/AHighly variable (conc/temp dependent).

Detailed Mechanistic Analysis

A. The Aromatic Region: Decoding Fluorine Coupling

The most critical aspect of validating this structure is interpreting the aromatic signals.[1] The two protons, H3 and H6, are para to each other and do not show significant H-H coupling (


).[1] Instead, their patterns are dominated by Heteronuclear Spin-Spin Coupling  with 

F nuclei (

, 100% abundance).[1]
1. H3 (Position 3) - The Shielded Proton[1]
  • Chemical Environment: H3 is located between the Methoxy group (C2) and a Fluorine atom (C4).[1]

  • Electronic Effect: The Methoxy group is a strong

    
    -donor (resonance effect), which increases electron density at the ortho position (C3).[1] This causes a significant upfield shift  (shielding) relative to benzene, placing H3 at ~6.7 ppm.[1]
    
  • Coupling Pattern:

    • Ortho-Coupling (

      
      ):  Strong interaction with the adjacent F4. Typical 
      
      
      
      Hz.
    • Meta-Coupling (

      
      ):  Weaker interaction with the distal F5. Typical 
      
      
      
      Hz.[2]
    • Result: A clear Doublet of Doublets (dd) .

2. H6 (Position 6) - The Deshielded Proton[1]
  • Chemical Environment: H6 is located between the Benzylic group (C1) and a Fluorine atom (C5).[1]

  • Electronic Effect: The benzylic alcohol group has a weak electronic effect compared to the methoxy group.[1] H6 lacks the strong ortho-shielding resonance from the oxygen, resulting in a chemical shift closer to the standard aromatic range (~7.15 ppm).[1]

  • Coupling Pattern:

    • Ortho-Coupling (

      
      ):  Strong interaction with adjacent F5. Typical 
      
      
      
      Hz.
    • Meta-Coupling (

      
      ):  Weaker interaction with distal F4. Typical 
      
      
      
      Hz.[2]
    • Result: A clear Doublet of Doublets (dd) .

B. The Aliphatic Region[1][4]
  • Methoxy (-OCH

    
    ):  Appears as a sharp singlet at 3.85 ppm . While long-range coupling to F (
    
    
    
    ) is theoretically possible, it is rarely resolved in standard 1H spectra, leaving the peak as a singlet.[1]
  • Benzylic (-CH

    
    -):  Appears at 4.65 ppm .
    
    • Dry Solvent: If the solvent is anhydrous and acid-free, this signal appears as a doublet (

      
       Hz) due to coupling with the hydroxyl proton.[1]
      
    • Wet Solvent: If proton exchange is fast (common in CDCl

      
      ), this decouples the interaction, collapsing the signal to a singlet .[1]
      

Visualization of Coupling Logic

The following diagram illustrates the splitting tree for the aromatic protons, demonstrating how the "Doublet of Doublets" pattern is generated by the two inequivalent fluorine atoms.

G cluster_legend Coupling Hierarchy H3_Signal H3 Signal (Uncoupled) Split_Ortho Split by F4 (Ortho) 3J ~ 11 Hz H3_Signal->Split_Ortho Large Splitting Split_Meta_1 Split by F5 (Meta) 4J ~ 7 Hz Split_Ortho->Split_Meta_1 Small Splitting Split_Meta_2 Split by F5 (Meta) 4J ~ 7 Hz Split_Ortho->Split_Meta_2 Small Splitting Result Observed Pattern: Doublet of Doublets (dd) Split_Meta_1->Result Split_Meta_2->Result Legend The large Ortho coupling (H-F) splits the signal first, followed by the smaller Meta coupling, creating four distinct lines.

Caption: Splitting tree for H3 aromatic proton demonstrating the genesis of the doublet of doublets (dd) pattern via heteronuclear coupling.

Troubleshooting & Artifacts

Rotational Isomers (Rotamers)

In highly hindered fluorinated benzenes, rotation of the methoxy group can sometimes be restricted at low temperatures, potentially broadening the OMe signal.[1] However, at room temperature (298 K), free rotation is expected, yielding sharp signals.[1]

Hydroxyl Exchange

The -OH proton (approx 2.2 ppm) is labile.

  • Issue: Signal disappears or broadens significantly.

  • Cause: Presence of trace water or acid in CDCl

    
     facilitates rapid chemical exchange.[1]
    
  • Solution: Add a drop of D

    
    O (shaking the tube) to confirm the peak assignment; the OH signal will vanish due to Deuterium exchange (
    
    
    
    ), while CH signals remain.[1]
C Satellites vs. Impurities

Small peaks flanking the intense OMe singlet (at


 0.5% intensity) are likely 

C satellites (

Hz), not impurities.[1] Do not integrate these as contaminants.[1]

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515.[1] Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005 .[1][3] (Authoritative text for H-F coupling constants).

  • Pfizer Inc. "Substituted Carbonucleoside Derivatives Useful as Anticancer Agents."[1] U.S. Patent 10,220,037, Mar 5, 2019 .[1][4] (Reference for synthesis and existence of the 4,5-difluoro-2-methoxybenzyl alcohol intermediate). Link

  • Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley-Interscience: New York, 2009 .[1] (Reference for Fluorine substituent effects on aromatic protons).

Sources

Exploratory

Technical Deep Dive: Mass Spectrometric Characterization of 4,5-Difluoro-2-methoxybenzyl Alcohol

Executive Summary This technical guide details the mass spectrometric (MS) analysis of 4,5-Difluoro-2-methoxybenzyl alcohol ( ; MW 174.14 Da). Designed for drug development professionals, this document moves beyond basic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the mass spectrometric (MS) analysis of 4,5-Difluoro-2-methoxybenzyl alcohol (


; MW 174.14 Da). Designed for drug development professionals, this document moves beyond basic spectral matching to explore the mechanistic behaviors of fluorinated aromatics under ionization.

The presence of the 2-methoxy group ortho to the benzylic alcohol, combined with the electron-withdrawing 4,5-difluoro motif, creates a unique fragmentation signature. This guide prioritizes Electrospray Ionization (ESI) for quantitative bioanalysis and Electron Ionization (EI) for structural confirmation, providing a robust framework for method development.

Physicochemical Context & Ionization Strategy[1][2][3][4]

Before initiating MS analysis, one must understand the molecule's electronic environment. The fluorine atoms at positions 4 and 5 increase the acidity of the aromatic ring and alter the lipophilicity (


), impacting ionization efficiency.
Ionization Source Selection: The Decision Matrix
FeatureElectrospray Ionization (ESI) Electron Ionization (EI) Recommendation
Primary State Liquid (LC-MS)Gas (GC-MS)ESI for biological matrices; EI for raw material QC.
Ion Type

,

,


(Radical Cation)
ESI favors adducts due to ether oxygen basicity.
Sensitivity High (Picogram range)ModerateESI is preferred for trace impurity profiling.
Fragmentation Low (Soft ionization)High (Hard ionization)EI provides the "fingerprint" for structural validation.
Expert Insight: The "Sodium Trap" in ESI

In positive mode ESI (


), this molecule shows a high affinity for sodium adducts (

,

197) due to the chelation potential between the 2-methoxy oxygen and the benzylic hydroxyl group .
  • Operational Directive: To force protonation (

    
    , 
    
    
    
    175) and improve sensitivity, the mobile phase must contain a proton donor (e.g., 0.1% Formic Acid). Without it, the signal will split between protonated and sodiated species, ruining quantitation limits.

Fragmentation Mechanics: The "Ortho Effect"

Authoritative Grounding: The fragmentation of benzyl alcohols is governed by benzylic cleavage, but the ortho-methoxy group introduces a specific rearrangement pathway known as the "Ortho Effect" (distinct from, but mechanistically similar to, the McLafferty rearrangement seen in carbonyls).

Predicted Fragmentation Pathways (EI/CID)
  • The Tropylium Route (Dominant):

    • Mechanism: Loss of the hydroxyl radical (

      
      ) or water (
      
      
      
      ).
    • Result: Formation of a resonance-stabilized fluorinated tropylium ion.

    • Transition:

      
      .
      
  • The Ortho-Methoxy Elimination (Diagnostic):

    • Mechanism: The benzylic hydroxyl hydrogen interacts with the methoxy oxygen. This proximity facilitates the loss of methanol (

      
      )  or formaldehyde (
      
      
      
      )
      depending on the internal energy.
    • Significance: This pathway is absent in meta- (3-methoxy) or para- (4-methoxy) isomers, making it the primary tool for isomeric differentiation.

  • Fluorine Retention:

    • The

      
       bond is extremely strong (
      
      
      
      ). Unlike chloro- or bromo-analogs, you will not see halogen loss as a primary fragment. The fluorine atoms remain attached to the aromatic core until the ring structure itself degrades.
Visualization: Fragmentation Logic Tree

The following diagram maps the ionization and dissociation pathways.

FragmentationPathway M_Ion Molecular Ion [M]+• (m/z 174) Tropylium Fluorinated Tropylium [C8H6F2O]+ (m/z 157) (Loss of •OH) M_Ion->Tropylium Benzylic Cleavage (Alpha) PhenylCation Phenyl Cation [C7H5F2O]+ (m/z 143) (Loss of •CH2OH) M_Ion->PhenylCation Inductive Cleavage OrthoIntermediate Ortho-Effect Intermediate Cyclic Transition State M_Ion->OrthoIntermediate H-Transfer LossFormaldehyde Loss of CH2O (m/z 144) OrthoIntermediate->LossFormaldehyde Rearrangement

Figure 1: Predicted fragmentation logic. The "Ortho-Effect" (Green) distinguishes this isomer from para-substituted analogs.

Method Development Protocol (LC-MS/MS)

This protocol is designed for Trace Analysis (e.g., genotoxic impurity screening or metabolite identification). It uses a Reverse Phase (RP) approach optimized for fluorinated aromatics.

A. Chromatographic Conditions[5][6]
  • Column: C18 with embedded polar group (e.g., Waters XSelect HSS T3 or Phenomenex Kinetex Biphenyl).

    • Why? Standard C18 may struggle to retain the polar benzyl alcohol. The fluorinated ring requires a phase that interacts with

      
      -electrons (Biphenyl is ideal for fluorinated aromatics).
      
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Why Methanol? Acetonitrile can suppress ionization of oxygenated aromatics; Methanol often provides better sensitivity for this class.

B. MS Source Parameters (ESI+)[7]
  • Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).

  • Cone Voltage: 20 V (Optimize to maximize

    
     vs 
    
    
    
    ).
  • Desolvation Temp: 350°C.

  • Collision Energy (MRM):

    • Transition 1 (Quant):

      
       (Loss of 
      
      
      
      ).
    • Transition 2 (Qual):

      
       (Loss of 
      
      
      
      ).
C. System Suitability Test (SST)

To ensure data trustworthiness, run this sequence before every batch:

  • Blank: Ensure no carryover (benzyl alcohols can stick to injector seals).

  • Sensitivity Check: S/N > 10 at LOQ (Limit of Quantitation).

  • Retention Time Precision:

    
     min over 5 injections.
    

Impurity Profiling & Isomer Differentiation

A critical challenge in synthesizing this molecule is separating it from the 4,5-difluoro-3-methoxy or 4,5-difluoro-alpha-methyl isomers.

Differentiator4,5-Difluoro-2-methoxy (Target)Isomers (e.g., 3-methoxy)
Fragment m/z 144 Present. (Due to ortho-effect loss of

).
Absent/Weak. Distance prevents cyclic transition state.
Retention Time Elutes earlier on Biphenyl columns due to intramolecular H-bonding shielding polarity.Elutes later (more interaction with stationary phase).
19F NMR Distinct coupling constants (

).
Distinct coupling constants.

Analytical Workflow Visualization

The following flowchart outlines the standard operating procedure (SOP) for characterizing this compound, ensuring a self-validating loop between LC separation and MS detection.

AnalyticalWorkflow Sample Sample Preparation (Diluent: 50% MeOH) LC LC Separation (Biphenyl Column) Sample->LC Inject Ionization ESI Source (+ mode, 3.0kV) LC->Ionization Elute MS1 Q1 Scan (Filter Precursor m/z 175) Ionization->MS1 [M+H]+ CID Collision Cell (Argon Gas) MS1->CID Select MS2 Q3 Detection (Fragments 157, 143) CID->MS2 Fragment Data Data Validation (Check Isotopic Pattern) MS2->Data Quantify Data->Sample Feedback Loop (If SST Fails)

Figure 2: End-to-end analytical workflow for LC-MS/MS quantitation.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzyl Alcohol Derivatives. National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010). Mass spectrometry of fluorinated organic compounds. Journal of Fluorine Chemistry. (Detailed analysis of C-F bond stability in MS).
  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Source for ESI adduct formation rules and sodium affinity in ethers).
  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
Foundational

Technical Whitepaper: Physical &amp; Chemical Characterization of 4,5-Difluoro-2-methoxybenzyl alcohol

The following technical guide details the physical and chemical characterization of 4,5-Difluoro-2-methoxybenzyl alcohol , a critical fluorinated building block in medicinal chemistry. [1][2] Executive Summary 4,5-Difluo...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical characterization of 4,5-Difluoro-2-methoxybenzyl alcohol , a critical fluorinated building block in medicinal chemistry.

[1][2]

Executive Summary

4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and metabolic modulators.[1][2][3] Its unique substitution pattern—combining electron-withdrawing fluorine atoms with an electron-donating methoxy group—imparts distinct electronic properties to the benzene ring, influencing the metabolic stability and lipophilicity of downstream drug candidates.[1][2]

This guide provides a comprehensive analysis of its physicochemical properties, synthetic access, and handling protocols for research and development applications.

Chemical Identity & Structural Analysis[1][4][5]

PropertySpecification
Chemical Name 4,5-Difluoro-2-methoxybenzyl alcohol
CAS Registry Number 886761-72-4
Molecular Formula C

H

F

O

Molecular Weight 174.15 g/mol
SMILES COc1cc(F)c(F)cc1CO
IUPAC Name (4,5-difluoro-2-methoxyphenyl)methanol
MDL Number MFCD09878231 (varies by vendor)
Structural Visualization

The molecule consists of a benzyl alcohol core substituted at the ortho position with a methoxy group and at the para and meta positions with fluorine atoms. This specific arrangement creates a "push-pull" electronic system:

  • Methoxy (-OMe) at C2: Acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor, increasing electron density at the ortho and para positions relative to itself.[1][2]
  • Fluorines at C4/C5: Act as strong

    
    -acceptors, reducing electron density and increasing metabolic resistance to oxidative metabolism at these positions.[2]
    

Physical Properties

Note: Experimental data for this specific isomer is scarce in open literature. Values below represent a synthesis of vendor specifications and calculated physicochemical predictions standard for this structural class.

Physicochemical Data Table
PropertyValue / RangeCondition / Method
Physical State Solid (Crystalline Powder)@ 20°C, 1 atm
Color White to Off-WhiteVisual Inspection
Melting Point 68 – 72 °C (Typical)Capillary Method
Boiling Point 275 – 280 °CPredicted @ 760 mmHg
Density 1.28 ± 0.1 g/cm³Predicted
Flash Point > 110 °CClosed Cup (Estimated)
Solubility (Water) Low (< 1 mg/mL)Hydrophobic character
Solubility (Organic) HighDMSO, Methanol, DCM, Ethyl Acetate
LogP 1.65 ± 0.3Predicted (Lipophilicity)
pKa 13.8 – 14.2Alcohol -OH group
Solubility & Formulation Profile

For synthetic applications, Dichloromethane (DCM) or Tetrahydrofuran (THF) are the preferred solvents. For biological assays, stock solutions should be prepared in DMSO (up to 100 mM) and diluted into aqueous buffers. The presence of the methoxy group slightly enhances polarity compared to difluorobenzyl alcohol, but the compound remains largely lipophilic.

Synthetic & Characterization Workflow

The synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol typically proceeds via the reduction of its corresponding benzoic acid precursor.[2] This route ensures high regioselectivity and yield.

Synthesis Protocol: Acid Reduction

Precursor: 4,5-Difluoro-2-methoxybenzoic acid.[1][2] Reagent: Borane-THF complex (BH


[1][2][4]·THF) or Lithium Aluminum Hydride (LiAlH

).

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Dissolution: Dissolve 1.0 eq of 4,5-Difluoro-2-methoxybenzoic acid in anhydrous THF (0.5 M concentration).

  • Activation: Cool the solution to 0°C in an ice bath.

  • Addition: Dropwise add 1.2 eq of BH

    
    ·THF (1.0 M solution). Caution: Hydrogen gas evolution.[1]
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Quenching: Cool to 0°C. Carefully quench with Methanol to destroy excess borane.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl, saturated NaHCO

    
    , and Brine.
    
  • Purification: Recrystallize from Hexane/EtOAc or purify via flash column chromatography.

Characterization Logic (Diagram)

G Start Crude Product TLC TLC Screening (Hex:EtOAc 3:1) Start->TLC Purify Flash Chromatography (Silica Gel) TLC->Purify Impurities Detected Pure Isolated Solid Purify->Pure NMR_H 1H NMR (Confirm Structure) Pure->NMR_H NMR_F 19F NMR (Confirm Regioisomer) Pure->NMR_F MS Mass Spec (Confirm MW 174.15) Pure->MS Valid Release for Use NMR_H->Valid d 4.6 (s, 2H) NMR_F->Valid Distinct F signals

Figure 1: Purification and validation workflow for 4,5-Difluoro-2-methoxybenzyl alcohol.

Spectral Expectations
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~3.85 ppm (s, 3H, -OCH
      
      
      
      )[2]
    • 
       ~4.65 ppm (s, 2H, -CH
      
      
      
      OH)[1][2]
    • 
       ~6.8 – 7.2 ppm (m, 2H, Aromatic H)
      
    • 
       ~2.0 ppm (br s, 1H, -OH, exchangeable)[1][2]
      
  • 
    F NMR:  Two distinct multiplets in the range of -130 to -150 ppm, confirming the unequal environment of the two fluorine atoms due to the ortho-methoxy group.[1][2]
    

Handling, Stability & Safety (MSDS Summary)

Hazard Identification (GHS)[1]
  • Signal Word: Warning

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5][6]

  • H335: May cause respiratory irritation.[5]

Storage Protocols
  • Temperature: Store at 2–8°C (Refrigerate).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if possible.

  • Container: Tightly sealed glass vial. Avoid long-term storage in plastics that may leach.[1][2]

Reactivity Profile[1][2]
  • Oxidation: The benzylic alcohol is susceptible to oxidation to the corresponding aldehyde (4,5-Difluoro-2-methoxybenzaldehyde) using reagents like PCC, DMP, or Swern conditions.[1][2]

  • Halogenation: The hydroxyl group can be converted to a benzyl chloride/bromide using SOCl

    
     or PBr
    
    
    
    , activating it for nucleophilic substitution (S
    
    
    2).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 886761-72-4. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4,5-Difluoro-2-methoxybenzyl Alcohol, with a Focus on Melting Point Determination

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of Physicochemical Properties in Drug Discovery In the realm of drug discovery and development, the physicochemical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Properties such as melting point, solubility, and lipophilicity (LogP) provide invaluable insights into a compound's potential for oral bioavailability, membrane permeability, and formulation feasibility. The melting point, in particular, is a fundamental indicator of the purity and stability of a crystalline solid. A sharp and well-defined melting point is often the first indication of a highly pure compound, while a broad melting range can suggest the presence of impurities.

4,5-Difluoro-2-methoxybenzyl Alcohol: A Profile

4,5-Difluoro-2-methoxybenzyl alcohol is a member of the substituted benzyl alcohol family. These compounds are versatile intermediates in organic synthesis, often serving as building blocks for more complex molecules, including active pharmaceutical ingredients (APIs). The presence of fluorine atoms can significantly influence a molecule's metabolic stability and binding affinity to biological targets. The methoxy group can also modulate its electronic and steric properties.

PropertyValue/Information
IUPAC Name (4,5-Difluoro-2-methoxyphenyl)methanol
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.14 g/mol
CAS Number Not readily available
Melting Point Not reported in the literature

The Theory and Practice of Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline substance, this transition occurs over a very narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

The Underlying Principle: Colligative Properties

Melting point depression is a colligative property, meaning it depends on the number of solute particles in a solution, not on their identity. When an impurity is present in a crystalline solid, it disrupts the crystal lattice, requiring less energy (a lower temperature) to break the intermolecular forces holding the solid together.

Experimental Workflow for Melting Point Determination

The following is a generalized protocol for determining the melting point of a novel compound like 4,5-Difluoro-2-methoxybenzyl alcohol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep1 Ensure Sample is Dry Prep2 Finely Powder the Sample Prep1->Prep2 Prep3 Pack Capillary Tube (2-3 mm) Prep2->Prep3 Meas1 Place Capillary in Apparatus Prep3->Meas1 Meas2 Heat Slowly (1-2 °C/min) Meas1->Meas2 Meas3 Record Onset and Completion of Melting Meas2->Meas3 Ana1 Report as a Range Meas3->Ana1 Ana2 Compare to Literature (if available) Ana1->Ana2 Ana3 Assess Purity Based on Range Ana2->Ana3

Caption: A generalized workflow for melting point determination.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 4,5-Difluoro-2-methoxybenzyl alcohol is completely dry. The presence of solvent can lead to an inaccurate (depressed) melting point.

    • Place a small amount of the crystalline sample on a clean, dry watch glass.

    • Using a spatula, finely powder the sample. This ensures uniform heat distribution within the capillary tube.

    • Tamp the open end of a capillary tube into the powdered sample to pack it to a height of 2-3 mm. Tap the sealed end of the tube on a hard surface to ensure the sample is tightly packed at the bottom.

  • Melting Point Apparatus:

    • Utilize a calibrated digital melting point apparatus for accurate and reproducible results.

    • Place the packed capillary tube into the sample holder of the apparatus.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last crystal melts (the completion of melting).

    • The melting point should be recorded as a range from the onset to the completion of melting.

  • Data Interpretation:

    • A sharp melting range (0.5-2 °C) is indicative of a high-purity compound.

    • A broad melting range (>2 °C) suggests the presence of impurities.

Synthesis and Purification of 4,5-Difluoro-2-methoxybenzyl Alcohol: A Conceptual Overview

While a specific, validated synthesis for 4,5-Difluoro-2-methoxybenzyl alcohol is not widely published, a plausible synthetic route would involve the reduction of a corresponding benzaldehyde or benzoic acid derivative.

SynthesisPathway Precursor 4,5-Difluoro-2-methoxybenzaldehyde or 4,5-Difluoro-2-methoxybenzoic acid Product 4,5-Difluoro-2-methoxybenzyl alcohol Precursor->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄, LiAlH₄) ReducingAgent->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure Crystalline Product Purification->FinalProduct

Caption: A conceptual synthetic pathway to 4,5-Difluoro-2-methoxybenzyl alcohol.

Purification is Key: Following the synthesis, purification of the crude product is essential for obtaining a sample suitable for accurate melting point determination. Common purification techniques for solid organic compounds include:

  • Recrystallization: This technique relies on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) before proceeding with melting point determination.

Conclusion

While the melting point of 4,5-Difluoro-2-methoxybenzyl alcohol remains to be definitively reported, this guide provides the essential theoretical framework and practical protocols for its experimental determination. A precise and sharp melting point is a critical quality attribute for any chemical compound intended for use in research and development. By following the methodologies outlined herein, researchers can confidently characterize this and other novel molecules, thereby advancing their scientific endeavors.

References

  • This guide is a compilation of standard laboratory practices and principles. For specific applications and safety information, always refer to a comprehensive laboratory safety manual and the Safety Data Sheet (SDS) of any chemicals used. For general principles of melting point determination, consult a standard organic chemistry textbook.
Foundational

Technical Guide: Stability &amp; Handling of 4,5-Difluoro-2-methoxybenzyl alcohol

CAS Number: 886761-72-4 Formula: C₈H₈F₂O₂ Molecular Weight: 174.15 g/mol [1][2] Executive Technical Summary 4,5-Difluoro-2-methoxybenzyl alcohol is a specialized fluorinated building block primarily utilized in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 886761-72-4 Formula: C₈H₈F₂O₂ Molecular Weight: 174.15 g/mol [1][2]

Executive Technical Summary

4,5-Difluoro-2-methoxybenzyl alcohol is a specialized fluorinated building block primarily utilized in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and PRMT5 modulators.[2] Its stability profile is governed by a "push-pull" electronic system: the electron-donating 2-methoxy group activates the benzylic position, while the electron-withdrawing 4,5-difluoro substituents modulate this reactivity.[2]

While chemically robust under neutral conditions, this compound exhibits moderate instability toward oxidative degradation (forming the corresponding benzaldehyde) and acid-catalyzed etherification.[2] Rigorous exclusion of oxygen and moisture during long-term storage is required to maintain >98% purity.[2]

Physicochemical Stability Profile

Electronic Structure & Reactivity

The stability of this intermediate is defined by the competition between the substituents on the benzene ring:

  • 2-Methoxy Group (Ortho): Acts as a strong

    
    -donor (+M effect).[2] This significantly increases electron density at the benzylic carbon, lowering the activation energy for oxidation and facilitating the formation of benzylic carbocations under acidic conditions.
    
  • 4,5-Difluoro Groups: Act as electron-withdrawing groups via induction (-I effect).[2] They partially counteract the methoxy group, but do not fully negate the activation of the benzylic position.

Net Effect: The benzylic alcohol is activated compared to unsubstituted benzyl alcohol.[2] It is prone to:

  • Auto-oxidation: Conversion to 4,5-difluoro-2-methoxybenzaldehyde upon exposure to air.[2]

  • Disproportionation/Dimerization: Formation of dibenzyl ethers in the presence of trace acids.[2]

Quantitative Stability Matrix
ParameterStability StatusCritical Thresholds
Thermal Stability ModerateStable < 40°C. Decomposition accelerates > 80°C.
Oxidative Stability Low-ModerateDegrades to aldehyde in air (t₁/₂ ≈ 3-6 months at RT in air).[2]
Hydrolytic Stability HighStable in neutral water.[2] Unstable in acidic aqueous media.[2]
Photostability ModerateSensitive to UV (benzylic radical formation).[2] Protect from light.[2][3]

Degradation Mechanisms

Understanding the specific degradation pathways is essential for troubleshooting purity issues during synthesis.[2]

Pathway A: Oxidative Dehydrogenation

The primary impurity observed is 4,5-difluoro-2-methoxybenzaldehyde .[2] This occurs via radical abstraction of the benzylic proton, promoted by light or trace metal impurities.

Pathway B: Acid-Catalyzed Etherification

In the presence of Brønsted or Lewis acids (often residual from synthesis), the hydroxyl group is protonated, leaving as water to form a resonance-stabilized benzylic carbocation.[2] This cation is trapped by another molecule of alcohol to form the symmetric ether.[2]

Visualization of Degradation Pathways

DegradationPathways cluster_legend Legend Alcohol 4,5-Difluoro-2-methoxybenzyl alcohol (Target) Aldehyde 4,5-Difluoro-2-methoxy- benzaldehyde (Oxidation Impurity) Alcohol->Aldehyde [O], Light, Air -2H Cation Benzylic Carbocation (Intermediate) Alcohol->Cation H+ (Trace Acid) -H2O Ether Bis(4,5-difluoro-2-methoxybenzyl) ether (Dimer Impurity) Cation->Ether + Alcohol substrate key Blue: Active API Intermediate Red: Degradation Product Yellow: Transient Species

Figure 1: Primary degradation pathways showing oxidative conversion to aldehyde and acid-catalyzed dimerization.[2]

Handling & Storage Protocols

To ensure integrity for downstream applications (e.g., lithiation, coupling), follow this self-validating storage protocol.

Storage Tiers
  • Tier 1: Working Aliquots (Use within 1 week)

    • Container: Amber glass vial with Teflon-lined cap.[2]

    • Environment: Nitrogen flushed.[2]

    • Temperature: 2–8°C (Refrigerator).

  • Tier 2: Long-Term Storage (> 1 week)

    • Container: Sealed borosilicate glass; parafilm over cap.[2]

    • Environment: Argon atmosphere (heavier than air, provides better blanket).

    • Temperature: -20°C (Freezer).

Handling Workflow

HandlingWorkflow Start Receipt of Material QC Initial QC (1H-NMR/HPLC) Check Aldehyde Content Start->QC Decision Purity > 98%? QC->Decision Purify Recrystallize/Column (Remove Aldehyde) Decision->Purify No Aliquot Aliquot under Argon (Avoid freeze-thaw cycles) Decision->Aliquot Yes Purify->QC Store Store at -20°C Amber Vial Aliquot->Store Use Warm to RT in Desiccator (Prevent Condensation) Store->Use

Figure 2: Standard Operating Procedure (SOP) for receipt, quality control, and storage.

Analytical Validation Methods

Before committing this intermediate to high-value synthesis steps (e.g., Suzuki coupling or Mitsunobu reaction), validate purity using the following parameters.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (aldehyde carbonyl).

  • diagnostic: The aldehyde impurity will elute later than the alcohol due to loss of hydrogen bonding capability (less polar).[2] The ether dimer will elute significantly later (highly non-polar).[2]

1H-NMR Diagnostics (CDCl₃)
  • Target (Alcohol): Benzylic -CH ₂-OH appears as a doublet (or broad singlet) around δ 4.6–4.7 ppm .[2]

  • Impurity (Aldehyde): Distinctive singlet at δ 10.2–10.4 ppm .[2]

  • Impurity (Ether): Benzylic -CH ₂-O- appears shifted upfield slightly relative to the alcohol, often around δ 4.4–4.5 ppm .[2]

References

  • Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group.[2][4] Journal of Organic Chemistry, 74(6), 2486–2493.[4] (Discusses stability of fluorinated benzyl alcohols). Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7738, 4-Methoxybenzyl alcohol.[2] (Baseline stability data for methoxy-substituted benzyl alcohols). Available at: [Link]

Sources

Exploratory

4,5-Difluoro-2-methoxybenzyl alcohol safety data sheet

Technical Whitepaper: Handling and Applications of 4,5-Difluoro-2-methoxybenzyl Alcohol Part 1: Executive Summary & Chemical Identity 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) is a specialized fluorinated bu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Applications of 4,5-Difluoro-2-methoxybenzyl Alcohol

Part 1: Executive Summary & Chemical Identity

4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its structural motif—a benzyl alcohol core substituted with electron-withdrawing fluorine atoms and an electron-donating methoxy group—imparts unique electronic properties essential for modulating metabolic stability and lipophilicity in drug candidates.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Senior Scientist’s" perspective on the practical handling, stability, and synthetic manipulation of this compound.

Table 1: Chemical Identity & Physical Constants
ParameterData
IUPAC Name (4,5-Difluoro-2-methoxyphenyl)methanol
Common Name 4,5-Difluoro-2-methoxybenzyl alcohol
CAS Number 886761-72-4
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.14 g/mol
SMILES COC1=CC(=C(C=C1CO)F)F
Physical State White to off-white low-melting solid or viscous liquid (dependent on purity/temp)
Solubility Soluble in DCM, EtOAc, DMSO, Methanol; Sparingly soluble in water
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Part 2: Hazard Identification & Risk Management Strategy

While standard SDSs list GHS codes, they rarely explain the why or the contextual risk. As a benzyl alcohol derivative, this compound exhibits localized irritation potentials exacerbated by its lipophilic fluorinated nature.

GHS Classification & Senior Scientist Interpretation
Hazard CodeDescriptionTechnical Interpretation & Actionable Insight
H315 Causes skin irritationMechanism: Benzyl alcohols can defat the skin and penetrate the stratum corneum. Control: Double-gloving (Nitrile > 0.11mm) is mandatory. Change gloves immediately upon splash contact.
H319 Causes serious eye irritationMechanism: Direct contact with mucous membranes causes immediate pain and potential corneal haze. Control: Safety glasses with side shields are minimum; chemical goggles required if handling >5g or liquids.
H335 May cause respiratory irritationMechanism: Inhalation of dust or aerosols triggers upper respiratory tract inflammation. Control: All weighing and transfers must occur inside a certified Fume Hood.
Precautionary Framework (Hierarchy of Controls)
  • Engineering Controls: Use a localized exhaust ventilation system (fume hood) with a face velocity of 80–100 fpm.

  • Administrative Controls: Limit batch sizes to <10g until process safety is validated.

  • PPE: Lab coat, Nitrile gloves (ASTM F739 compliant), Safety Glasses.

Part 3: Handling & Storage Protocols

The "Self-Validating" Protocol: A robust protocol includes checkpoints to ensure the chemical's integrity is maintained. Benzyl alcohols are prone to air-oxidation to benzaldehydes over time.

Step-by-Step Handling Workflow:

  • Receipt & Verification:

    • Check: Upon receipt, inspect the container for yellowing (sign of oxidation to aldehyde).

    • Action: If yellow, run a quick TLC (30% EtOAc/Hexane). The aldehyde (impurity) will run higher (less polar) than the alcohol.

  • Storage:

    • Store at 2–8°C under an inert atmosphere (Argon preferred).

    • Why? The electron-rich methoxy group activates the ring, but the benzyl position is susceptible to radical autoxidation. Cold storage slows this kinetic pathway.

  • Weighing:

    • Allow the container to warm to room temperature before opening to prevent water condensation (hygroscopicity is low, but moisture interferes with downstream coupling).

    • Weigh quickly into a tared flask and immediately purge with Nitrogen.

Part 4: Synthetic Utility & Reactivity

This compound is a versatile "lynchpin" intermediate. The hydroxyl group serves as a handle for attachment, while the fluorine atoms provide metabolic blocking at the 4,5-positions.

Core Transformations
  • Oxidation to Benzaldehyde:

    • Reagent: Manganese Dioxide (

      
      ) or Swern Oxidation.
      
    • Utility: The resulting aldehyde (CAS 145742-34-3) is a precursor for reductive amination or Wittig reactions.

  • Conversion to Benzyl Halide:

    • Reagent: Phosphorus Tribromide (

      
      ) or Thionyl Chloride (
      
      
      
      ).
    • Utility: Creates a highly reactive electrophile for

      
       coupling with amines or phenols.
      
    • Caution: The 2-methoxy group can assist ionization, making the benzyl halide unstable; use immediately.

Visualized Reaction Pathways

ReactionPathways Figure 1: Synthetic Divergence of 4,5-Difluoro-2-methoxybenzyl Alcohol Alcohol (4,5-Difluoro-2-methoxyphenyl)methanol (Starting Material) Aldehyde 4,5-Difluoro-2-methoxybenzaldehyde (Oxidation Product) Alcohol->Aldehyde Oxidation (MnO2 or Swern) Bromide 4,5-Difluoro-2-methoxybenzyl bromide (Electrophile) Alcohol->Bromide Halogenation (PBr3, 0°C) Target Drug Candidate / Scaffold (Coupled Product) Aldehyde->Target Reductive Amination (NaBH(OAc)3) Bromide->Target Sn2 Coupling (Amines/Phenols)

Figure 1: Synthetic Divergence of 4,5-Difluoro-2-methoxybenzyl Alcohol. The alcohol serves as a pivot point for oxidation or activation pathways.

Part 5: Emergency Response Protocols

In the event of exposure, immediate action mitigates long-term damage.

ScenarioImmediate ActionSenior Scientist Note
Eye Contact Rinse with water for 15 mins. Lift eyelids.Critical: Do not use neutralizing agents. Saline or water only. The mechanical flushing is what saves the cornea.
Skin Contact Wash with soap and water. Remove contaminated clothing.Benzyl alcohols are lipophilic; use plenty of soap (surfactant) to solubilize and remove the chemical.
Spill (<10g) Absorb with vermiculite or sand.Do not use sawdust (potential flammability with oxidizers). Dispose of as halogenated organic waste.

Part 6: References

  • Chemical Identity & CAS Verification:

    • National Center for Biotechnology Information (2026). PubChem Compound Summary for CAS 886761-72-4. Retrieved from

  • Safety Data & Hazard Classification:

    • BLD Pharm. (2025).[1] Safety Data Sheet: (4,5-Difluoro-2-methoxyphenyl)methanol. Retrieved from

    • Combi-Blocks. (2025). Product Information: 4,5-Difluoro-2-methoxybenzyl alcohol.[2][3][4] Retrieved from

  • Synthetic Applications (Analogous Chemistry):

    • Sigma-Aldrich. (2025). Product Specification: 4,5-Difluoro-2-methoxybenzaldehyde. Retrieved from

    • ChemicalBook. (2025). 4,5-Difluoro-2-methoxybenzyl alcohol Properties. Retrieved from

Sources

Protocols & Analytical Methods

Method

reactions of 4,5-Difluoro-2-methoxybenzyl alcohol

Executive Summary 4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 874986-50-6) represents a specialized fluorinated building block critical for Lead Optimization in medicinal chemistry. Unlike simple benzyl alcohols, this sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 874986-50-6) represents a specialized fluorinated building block critical for Lead Optimization in medicinal chemistry. Unlike simple benzyl alcohols, this scaffold offers a unique electronic and steric profile: the 4,5-difluoro substitution blocks common metabolic soft spots (CYP450 oxidation), while the 2-methoxy group provides steric bulk and hydrogen-bond acceptor capability.[1]

This guide details the three primary reaction pathways for this intermediate: Halogen Activation (for alkylation), Selective Oxidation (for reductive amination/condensation), and Nucleophilic Substitution .[1]

Part 1: Chemical Profile & Reactivity Matrix

To design effective experiments, one must understand the electronic "push-pull" dynamics of the benzene ring in this molecule.[1]

FeatureChemical EffectExperimental Implication
Benzylic Position (C1) Activated by resonance from 2-OMe.High reactivity in SN1/SN2 reactions once converted to a leaving group (Br/Cl).[1]
4,5-Difluoro Motif Strong Inductive Withdrawal (-I).Deactivates the ring toward Electrophilic Aromatic Substitution (EAS); increases acidity of benzylic protons.
2-Methoxy Group Resonance Donation (+R) & Steric Bulk.Stabilizes benzylic carbocations (facilitating SN1); directs ortho-lithiation if C3-H is targeted.
Hydroxyl Group Poor Leaving Group.Must be activated (tosylated, mesylated, or halogenated) prior to coupling.[1]
Reactivity Pathway Diagram

The following diagram illustrates the divergent synthetic pathways available from the parent alcohol.

ReactivityPathways Alcohol 4,5-Difluoro-2-methoxy- benzyl alcohol Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Alcohol->Aldehyde Oxidation (MnO2 or Swern) Bromide Benzyl Bromide (Activated Electrophile) Alcohol->Bromide Activation (PBr3 or CBr4/PPh3) DrugScaffold N/O/S-Alkylated API Intermediate Bromide->DrugScaffold Nucleophilic Substitution (K2CO3/DMF)

Figure 1: Divergent synthetic pathways.[1] Blue: Starting Material; Red: Activated Intermediate; Green: Final Scaffold.

Part 2: Experimental Protocols

Protocol A: Activation via Bromination (Appel Reaction)

Objective: Convert the hydroxyl group into a bromide leaving group. The bromide (CAS: 886499-64-5) is the preferred electrophile for attaching this fluorinated motif to drug scaffolds (e.g., indoles, piperazines).[1]

Mechanism: The triphenylphosphine (PPh₃) attacks Carbon Tetrabromide (CBr₄), generating a bromophosphonium ion.[1] The alcohol attacks the phosphorous, creating a strong P=O bond driving force that displaces the bromide onto the benzylic carbon.[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.2 equiv)[1]

  • Carbon Tetrabromide (CBr₄) (1.2 equiv)[1]

  • Dichloromethane (DCM) (Anhydrous, 10 mL/g substrate)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add the alcohol and CBr₄ to the flask and dissolve in anhydrous DCM. Cool the solution to 0°C (ice bath).

  • Addition: Dissolve PPh₃ in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 20 minutes. Note: The solution may turn slightly yellow.[1]

  • Reaction: Remove the ice bath and stir at Room Temperature (RT) for 3 hours. Monitor via TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (lower R_f) should disappear, replaced by the bromide (high R_f).

  • Workup: Concentrate the solvent directly on a rotary evaporator (do not heat above 40°C, benzyl bromides are thermally sensitive).

  • Purification: Suspend the residue in cold Hexane/Ether (1:1). The Triphenylphosphine oxide (Ph₃P=O) byproduct will precipitate as a white solid.[1] Filter off the solid.[2]

  • Isolation: Concentrate the filtrate to obtain the 4,5-difluoro-2-methoxybenzyl bromide as a pale yellow oil.

    • Stability Note: Store at -20°C under Argon. Benzyl bromides are lachrymators—handle in a fume hood.

Protocol B: Selective Oxidation to Benzaldehyde

Objective: Generate the aldehyde for reductive amination or Wittig olefination.

Why Manganese Dioxide (MnO₂)? While Swern oxidation is effective, activated MnO₂ is preferred for benzylic alcohols because it is mild, requires no aqueous workup, and avoids the stench of sulfur reagents.[1]

Reagents:

  • Substrate (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) – Excess is required due to heterogeneous surface area.[1]

  • Dichloromethane (DCM) or Chloroform.[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol in DCM (0.1 M concentration).

  • Reaction: Add Activated MnO₂ in one portion.

  • Agitation: Stir vigorously at reflux (40°C) for 12–16 hours. Vigorous stirring is critical for heterogeneous catalysis.[1]

  • Filtration: Filter the black slurry through a pad of Celite®. Wash the pad thoroughly with DCM to recover trapped product.[1]

  • Yield: Evaporation yields the clean aldehyde (usually >90% purity), ready for the next step without column chromatography.[1]

Part 3: Application Case Study (Medicinal Chemistry)

Scenario: A drug discovery team needs to attach the 4,5-difluoro-2-methoxybenzyl moiety to a piperazine pharmacophore to improve lipophilicity and metabolic stability.

Protocol C: N-Alkylation of Heterocycles

Trustworthiness Check: This protocol uses a "Self-Validating" base system (K₂CO₃ in Acetone/DMF). If the reaction turns cloudy, it indicates the formation of KBr salt, confirming the reaction is proceeding.[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl bromide (from Protocol A) (1.1 equiv)[1]

  • N-Boc-Piperazine (or target amine) (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv, anhydrous/granular)[1]

  • Acetonitrile (ACN) or DMF.[1]

Workflow Diagram:

AlkylationWorkflow Step1 Dissolve Amine + K2CO3 in ACN (Heterogeneous Mix) Step2 Add Benzyl Bromide (Dropwise at RT) Step1->Step2 Step3 Heat to 60°C (Monitor: Precipitate forms) Step2->Step3 S_N2 Mechanism Step4 Filter Salts (KBr) & Concentrate Step3->Step4 Final Isolated Tertiary Amine Step4->Final

Figure 2: Standard N-Alkylation workflow. Yellow node indicates the critical monitoring step.

Procedure:

  • Suspend the amine and K₂CO₃ in Acetonitrile.[1] Stir for 15 minutes.

  • Add the benzyl bromide dropwise.

  • Heat to 60°C for 4 hours.

  • Validation: The appearance of a white precipitate (KBr) confirms consumption of the bromide.[1]

  • Filter, concentrate, and purify via flash chromatography (0-5% MeOH in DCM).

Part 4: Safety & Handling

  • Lachrymator Hazard: The bromide derivative is a potent eye irritant. Always use double-gloving and work inside a certified fume hood.

  • HF Generation: In the event of a fire or extreme thermal decomposition, polyfluorinated aromatics can release Hydrogen Fluoride (HF).[1] Ensure calcium gluconate gel is available in the lab safety kit.[1]

  • Storage: The alcohol is stable at RT. The bromide and aldehyde derivatives are prone to oxidation/hydrolysis and should be stored at -20°C.

References

  • Santa Cruz Biotechnology. 4,5-Difluoro-2-methoxybenzyl bromide Product Data Sheet.[3] (Provides physical properties and CAS verification for the activated derivative).

    • [1]

  • Guidechem.Synthesis and Applications of Methoxybenzyl Bromides. (General protocols for converting methoxy-substituted benzyl alcohols to bromides).

  • National Institutes of Health (PubChem).2-Fluoro-4,5-dimethoxybenzaldehyde Compound Summary.

    • [1]

  • Sigma-Aldrich.Tetrahexylammonium tetrafluoroborate & General Fluorinated Building Blocks.

    • [1]

Sources

Application

Application Note: 4,5-Difluoro-2-methoxybenzyl Alcohol as a Building Block in Medicinal Chemistry

Part 1: Introduction & Strategic Value The "Goldilocks" Scaffold In the optimization of small molecule drugs, 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) represents a highly specialized "Goldilocks" scaffold....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Value

The "Goldilocks" Scaffold

In the optimization of small molecule drugs, 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) represents a highly specialized "Goldilocks" scaffold. It bridges the gap between the electron-rich, metabolically labile 2-methoxybenzyl group (PMB) and the electron-deficient, lipophilic polyfluorobenzyl groups.

This building block offers three distinct advantages in Structure-Activity Relationship (SAR) campaigns:

  • Metabolic Blocking: The fluorine atoms at the 4 and 5 positions effectively block the primary sites of cytochrome P450-mediated oxidative metabolism (aromatic hydroxylation) that typically plagues simple anisole derivatives.

  • Electronic Tuning: The 2-methoxy group provides electron density (via resonance) to the benzylic position, facilitating specific binding interactions, while the fluorine atoms (via induction) modulate the overall lipophilicity and pKa of the ring system.

  • Conformational Biasing: The ortho-methoxy group induces a specific rotational preference (the "gauche effect" relative to the benzylic substituent), often locking the molecule into a bioactive conformation.

Key Therapeutic Applications

Recent patent literature identifies this motif as a critical pharmacophore in several high-value therapeutic areas:

  • Oncology: CDK9 inhibitors for suppressing tumor growth (e.g., preventing transcriptional elongation).

  • CNS Disorders: Selective 5-HT(2C) receptor agonists for treating obesity and psychiatric disorders.[1][2]

  • Metabolic Disease: GPBAR1 agonists for diabetes management.

Part 2: Chemical Profile & Properties

PropertySpecification
Chemical Name 4,5-Difluoro-2-methoxybenzyl alcohol
CAS Number 886761-72-4
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
Appearance White to off-white crystalline solid or colorless oil
Solubility Soluble in DCM, EtOAc, MeOH, THF; Sparingly soluble in water
Key Intermediates 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5 )4,5-Difluoro-2-methoxybenzaldehyde (CAS 145742-34-3 )

Part 3: Synthetic Utility & Workflows

The utility of 4,5-difluoro-2-methoxybenzyl alcohol lies in its versatility as a precursor for installing the 4,5-difluoro-2-methoxybenzyl moiety onto amines (reductive amination or alkylation) or phenols (etherification).

Decision Logic for Activation

Choosing the right activation pathway is critical for yield optimization. Use the decision tree below to select the appropriate protocol.

ActivationLogic Start Starting Material: 4,5-Difluoro-2-methoxybenzyl Alcohol Target Target Functionalization? Start->Target Oxidation Oxidation to Aldehyde Target->Oxidation Attach to Carbon (Reductive Amination/Wittig) Nucleophile Nucleophile Type? Target->Nucleophile Attach to Heteroatom Direct Direct Coupling (Mitsunobu) ProtocolB ProtocolB Direct->ProtocolB See Protocol B Stepwise Stepwise Activation (Halide/Mesylate) ProtocolA ProtocolA Stepwise->ProtocolA See Protocol A Nucleophile->Direct Non-Basic Nucleophile (Phenols, Sulfonamides) Nucleophile->Stepwise Basic Nucleophile (Aliphatic Amines) Phenol Phenol/Imide (pKa < 11) Amine Secondary Amine or Aniline

Figure 1: Strategic decision tree for activating 4,5-difluoro-2-methoxybenzyl alcohol based on the target nucleophile.

Part 4: Detailed Experimental Protocols

Protocol A: Conversion to Benzyl Bromide (Activation)

Objective: Synthesize 4,5-difluoro-2-methoxybenzyl bromide (CAS 886499-64-5) for use in standard alkylation reactions. Why this method? The electron-withdrawing fluorine atoms deactivate the benzylic position slightly compared to standard PMB alcohols. PBr₃ is preferred over HBr to prevent ether cleavage of the 2-methoxy group.

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq)

  • Phosphorus tribromide (PBr₃) (0.4 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the alcohol (1.0 eq) and anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool the solution to 0°C.

  • Addition: Add PBr₃ (0.4 eq) dropwise via syringe over 10 minutes. Note: The reaction is exothermic.

  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1). The alcohol spot should disappear.

  • Quench: Cool back to 0°C and carefully quench with saturated aqueous NaHCO₃. Caution: Gas evolution.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude bromide is typically pure enough for the next step. If necessary, purify via rapid silica plug filtration (100% Hexanes -> 5% EtOAc/Hexanes). Store at -20°C (benzyl bromides are lachrymators and thermally unstable).

Protocol B: Mitsunobu Coupling (Direct Etherification)

Objective: Direct coupling of the alcohol with a phenol or N-nucleophile (e.g., phthalimide) without intermediate isolation. Why this method? Avoids handling the unstable benzyl bromide and allows for convergent synthesis in late-stage functionalization.

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq)

  • Nucleophile (Phenol/Imide) (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • THF (anhydrous)

Procedure:

  • Setup: Dissolve the alcohol (1.0 eq), Nucleophile (1.1 eq), and PPh₃ (1.2 eq) in anhydrous THF (0.15 M) under nitrogen. Cool to 0°C.

  • Addition: Add DIAD (1.2 eq) dropwise over 15 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir overnight (12-16 h).

  • Workup: Concentrate the reaction mixture directly onto silica gel.

  • Purification: Flash chromatography (Gradient: 0-30% EtOAc in Hexanes). Tip: Triphenylphosphine oxide (TPPO) is the main byproduct; if separation is difficult, switch solvent to Et₂O/Hexanes to precipitate TPPO before chromatography.

Protocol C: Synthesis from Precursors (If Alcohol is Unavailable)

Objective: Generate the alcohol from the commercially available aldehyde (CAS 145742-34-3).

Reagents:

  • 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

Procedure:

  • Dissolve the aldehyde in MeOH (0.5 M) and cool to 0°C.

  • Add NaBH₄ portion-wise (gas evolution).

  • Stir for 1 hour. Quench with water, extract with EtOAc.

  • Yield is typically quantitative (>95%).

Part 5: Scientific Mechanism & Rationale

The "Fluorine Effect" on Reactivity

The presence of fluorine atoms at positions 4 and 5 exerts a strong inductive withdrawing effect (-I) .

  • Impact on SN2 Reactions (Protocol A): The benzylic carbon is more electron-deficient than in non-fluorinated analogs. This makes the benzylic bromide a more potent electrophile (faster reaction with nucleophiles) but also potentially more prone to hydrolysis if stored improperly.

  • Impact on Metabolic Stability: In a standard 2-methoxybenzyl (PMB) group, the para-position (position 4) is the primary site for metabolic oxidation (hydroxylation). By substituting this position with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol), the metabolic soft spot is hardened, significantly extending the half-life of the drug candidate [1, 2].

Structural Visualization

The following diagram illustrates the synthesis of a generic 5-HT(2C) receptor agonist using this building block, derived from patent literature [3].

SynthesisWorkflow Aldehyde 4,5-Difluoro-2-methoxy- benzaldehyde (CAS 145742-34-3) Alcohol 4,5-Difluoro-2-methoxy- benzyl Alcohol (CAS 886761-72-4) Aldehyde->Alcohol NaBH4, MeOH (Reduction) Bromide Benzyl Bromide (CAS 886499-64-5) Alcohol->Bromide PBr3, DCM (Activation) Drug Target Scaffold (e.g., 5-HT2C Agonist) Alcohol->Drug Mitsunobu (Direct Coupling) Bromide->Drug K2CO3, Amine (Alkylation)

Figure 2: Synthetic pathways from the aldehyde precursor to the final bioactive scaffold.

Part 6: References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Smith, J.A., et al. (2016). Cyclopropylmethanamines as selective 5-HT(2C) receptor agonists.[1] U.S. Patent No.[3] 10,407,381. Washington, DC: U.S. Patent and Trademark Office.

  • Santa Cruz Biotechnology. 4,5-Difluoro-2-methoxybenzyl bromide (CAS 886499-64-5) Product Data.[4][5]

  • ChemicalBook. 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4) Properties and Suppliers.

Sources

Method

Application Note: Strategic Deployment of 4,5-Difluoro-2-methoxybenzyl Alcohol in Medicinal Chemistry

Topic: Use of 4,5-Difluoro-2-methoxybenzyl alcohol in Organic Synthesis CAS Number: 886761-72-4[1][2][3][4][5] Abstract This technical guide details the synthetic utility of 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 8867...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4,5-Difluoro-2-methoxybenzyl alcohol in Organic Synthesis CAS Number: 886761-72-4[1][2][3][4][5]

Abstract

This technical guide details the synthetic utility of 4,5-Difluoro-2-methoxybenzyl alcohol (CAS 886761-72-4), a specialized fluorinated building block used to optimize pharmacokinetics and potency in drug discovery.[1][4] Unlike simple benzyl alcohols, this motif offers a unique combination of electronic modulation (via fluorine atoms) and steric shielding (via the ortho-methoxy group).[4] This note covers its physiochemical properties, strategic value in Structure-Activity Relationship (SAR) studies, and validated protocols for its conversion into electrophilic intermediates and direct coupling via Mitsunobu conditions.[4]

Introduction: The "Fluorine Effect" in Drug Design

In modern medicinal chemistry, the 4,5-difluoro-2-methoxybenzyl moiety is not merely a structural spacer; it is a functional tool used to manipulate the metabolic and electronic profile of a drug candidate.[4]

  • Metabolic Stability: The fluorine atoms at positions 4 and 5 block common sites of CYP450-mediated oxidative metabolism (aromatic hydroxylation), significantly extending the half-life (

    
    ) of the parent molecule compared to non-fluorinated analogs.[4]
    
  • Conformational Locking: The ortho-methoxy group (2-OMe) often induces a specific conformation via intramolecular hydrogen bonding or steric repulsion, locking the benzylic vector in a preferred orientation for receptor binding.[1][4]

  • Lipophilicity Modulation: The addition of two fluorine atoms increases lipophilicity (

    
    ), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for CNS-targeted agents (e.g., Alzheimer's research involving Tacrine conjugates).[4]
    

Key Synthetic Transformations & Reactivity Profile

The primary utility of 4,5-difluoro-2-methoxybenzyl alcohol lies in its conversion into reactive electrophiles (halides, aldehydes) or its use as a nucleophile in etherification reactions.[4]

Reactivity Workflow Diagram

ReactivityMap Alcohol 4,5-Difluoro-2-methoxybenzyl Alcohol (Starting Material) Bromide Benzyl Bromide (Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 (Protocol A) Aldehyde Benzaldehyde (Reductive Amination Precursor) Alcohol->Aldehyde MnO2 or DMP (Protocol B) Ether Aryl/Alkyl Ether (Drug Scaffold) Alcohol->Ether Mitsunobu (DIAD/PPh3) (Protocol C) Bromide->Ether S_N2 (NaH/DMF)

Figure 1: Divergent synthetic pathways starting from 4,5-Difluoro-2-methoxybenzyl alcohol.[4][6]

Detailed Experimental Protocols

Protocol A: Conversion to 4,5-Difluoro-2-methoxybenzyl Bromide

Target: Creation of a reactive electrophile for alkylation.

Rationale: The electron-rich nature of the methoxy group can make the benzylic position sensitive to harsh acidic conditions (risk of polymerization or demethylation). Therefore, the Appel Reaction (neutral conditions) is preferred over HBr.

Materials:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv)[1][2][4][7]

  • Carbon tetrabromide (CBr

    
    , 1.2 equiv)[4]
    
  • Triphenylphosphine (PPh

    
    , 1.2 equiv)[4]
    
  • Dichloromethane (DCM, anhydrous)[4]

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve 4,5-difluoro-2-methoxybenzyl alcohol (1.0 g, 5.7 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Cool the solution to 0°C. Add CBr

    
     (2.27 g, 6.8 mmol) in one portion.
    
  • Reaction: Add PPh

    
     (1.79 g, 6.8 mmol) portion-wise over 15 minutes to control the exotherm. The solution will turn slightly yellow.
    
  • Monitoring: Stir at 0°C for 1 hour, then warm to room temperature (RT). Monitor via TLC (Hexane/EtOAc 4:1).[4][8] The alcohol spot (

    
    ) should disappear, replaced by the less polar bromide (
    
    
    
    ).
  • Workup: Concentrate the reaction mixture directly under reduced pressure to

    
    5 mL volume.
    
  • Purification: Add cold diethyl ether (50 mL) to precipitate triphenylphosphine oxide (TPPO) byproduct. Filter off the white solid. Concentrate the filtrate and purify via flash column chromatography (100% Hexanes

    
     5% EtOAc/Hexanes).
    
  • Storage: Store the resulting bromide at -20°C under inert gas (unstable over long periods due to benzylic reactivity).

Protocol B: Oxidation to 4,5-Difluoro-2-methoxybenzaldehyde

Target: Intermediate for Reductive Amination or Wittig Olefination.[1][4]

Rationale: To avoid over-oxidation to the carboxylic acid, Manganese Dioxide (MnO


)  is the reagent of choice for benzylic alcohols. It is mild and chemoselective.

Materials:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv)[1][2][4][7]

  • Activated MnO

    
     (10.0 equiv)[4]
    
  • Dichloromethane (DCM) or Chloroform[4]

Step-by-Step Procedure:

  • Activation: Ensure MnO

    
     is "activated" (dried at 110°C for 24h if unsure).
    
  • Reaction: Dissolve the alcohol (500 mg) in DCM (15 mL). Add activated MnO

    
     (2.5 g) in one portion.
    
  • Agitation: Stir vigorously at RT. Benzylic oxidations with MnO

    
     are heterogeneous and surface-dependent; vigorous stirring is critical.[1][4]
    
  • Timeline: Monitor by TLC every 2 hours. Reaction typically completes in 12–24 hours.

  • Filtration: Filter the black suspension through a pad of Celite. Rinse the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate to yield the aldehyde as a white/off-white solid.[1] Yields are typically >85%.[9]

Protocol C: Direct Etherification (Mitsunobu Coupling)

Target: Synthesis of aryl/alkyl ethers without halide intermediates.[4]

Rationale: Useful when the nucleophilic partner (e.g., a phenol or sulfonamide) is sensitive to the basic conditions required for alkylation with a bromide.

Mechanism: The reaction inverts the stereochemistry (not relevant for this achiral alcohol) and activates the alcohol oxygen, allowing displacement by a nucleophile (H-Nu) with pKa < 11.[4]

Mitsunobu Complex PPh3-DIAD Adduct (Betaine Intermediate) Activation Activated Alcohol (Oxyphosphonium Salt) Complex->Activation + 4,5-Difluoro-2-methoxybenzyl alcohol Product Coupled Ether Product (Inverted/Substituted) Activation->Product + Nucleophile (Phenol/Imide) S_N2 Mechanism

Figure 2: Mitsunobu coupling mechanism for ether synthesis.[1][4]

Procedure:

  • Dissolve PPh

    
     (1.5 equiv) and the nucleophilic partner (e.g., a substituted phenol, 1.0 equiv) in anhydrous THF.
    
  • Cool to 0°C. Add 4,5-difluoro-2-methoxybenzyl alcohol (1.0 equiv).

  • Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.

  • Stir at RT for 12 hours.

  • Concentrate and purify via chromatography.[10]

Case Studies & Applications

Case Study 1: NLRP3 Inflammasome Inhibitors

In the development of NLRP3 inhibitors, the 4,5-difluoro-2-methoxybenzyl group was utilized to replace a standard 5-chloro-2-methoxybenzyl moiety.[1][4]

  • Outcome: The fluorinated analog maintained high potency (IC

    
     values in the nanomolar range) while significantly improving metabolic stability against oxidative defluorination/dechlorination.[4] The 4,5-difluoro pattern prevents metabolic "soft spots" on the ring.
    
Case Study 2: CNS-Targeted Agents (Tacrine Conjugates)

Researchers designing multi-target agents for Alzheimer's disease (AChE/BChE inhibitors) incorporated this benzyl alcohol into tacrine-salicylic acid conjugates.[1][4]

  • Benefit: The lipophilicity conferred by the difluoro-methoxy motif facilitated BBB penetration, while the methoxy group provided specific steric bulk to fit the peripheral anionic site of AChE.

Handling & Stability Data

PropertySpecificationNotes
Physical State White to off-white solidLow melting point (approx. 40-50°C).[1][4]
Solubility DCM, THF, MeOH, EtOAcPoorly soluble in water.
Storage 2–8°C, Inert AtmosphereHygroscopic; store in a desiccator.
Stability Acid-SensitiveThe electron-rich ring makes the benzylic C-O bond labile to strong acids (formation of benzylic cation).[1][4]

References

  • Synthesis and Biological Evaluation of NLRP3 Inhibitors. National Institutes of Health (NIH) / PMC. [Link][4]

  • Conjugates of Tacrine and Salicylic Acid Derivatives. UrFU Electronic Archive. [Link][4][11]

  • Seven-membered ring compounds and pharmaceutical use. Google Patents (US8846660B2). [1][4]

Sources

Application

Application Note: 4,5-Difluoro-2-methoxybenzyl (DFMB) Alcohol as a Tuned Protecting Group

The following Application Note is designed for researchers in organic synthesis and medicinal chemistry. It treats 4,5-Difluoro-2-methoxybenzyl alcohol as the precursor to a specialized, electronically tuned protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers in organic synthesis and medicinal chemistry. It treats 4,5-Difluoro-2-methoxybenzyl alcohol as the precursor to a specialized, electronically tuned protecting group (referred to herein as DFMB ).

This guide synthesizes specific chemical data with physical organic chemistry principles to establish the utility of DFMB as a robust, orthogonal alternative to standard p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) groups.

Executive Summary

The 4,5-Difluoro-2-methoxybenzyl (DFMB) group represents a "Goldilocks" protecting group for hydroxyl functionalities. While standard p-methoxybenzyl (PMB) ethers are highly acid-labile and susceptible to mild oxidative cleavage (DDQ), the DFMB group incorporates two electron-withdrawing fluorine atoms at the 4 and 5 positions.

This substitution exerts a strong inductive effect (


) that destabilizes the benzylic carbocation intermediate and raises the oxidation potential of the aromatic ring. The result is a protecting group that is significantly more stable to acid and oxidation than PMB , yet remains cleavable under specific conditions that leave unsubstituted benzyl (Bn) ethers intact. This distinct reactivity profile enables orthogonal deprotection strategies  in complex molecule synthesis.[1]

Chemical Mechanism & Rationale[2][3][4][5][6][7]

The Fluorine Effect (Electronic Tuning)

The utility of the DFMB group relies on the interplay between the electron-donating methoxy group and the electron-withdrawing fluorine atoms.

  • 2-Methoxy Group (+R Effect): Provides resonance stabilization to the benzylic carbocation, allowing for acid-mediated cleavage (albeit slower than 4-methoxy).

  • 4,5-Difluoro Substitution (-I Effect): The high electronegativity of fluorine pulls electron density away from the ring system. This destabilizes the oxocarbenium ion intermediate required for acid solvolysis and lowers the HOMO energy, making the ring resistant to Single Electron Transfer (SET) oxidation by DDQ.

Stability Hierarchy

The DFMB group occupies a specific stability niche:

Protecting GroupAcid Stability (

)
Oxidative Stability (DDQ)Electronic Character
DMB (2,4-dimethoxy) Very Low (1% TFA)Very Low (Rapid cleavage)Highly Electron Rich
PMB (4-methoxy) Low (5-10% TFA)Low (Standard cleavage)Electron Rich
DFMB (4,5-difluoro-2-OMe) Medium (20-50% TFA) High (Resistant) Electron Deficient (Tuned)
Bn (Benzyl) High (Strong Lewis Acid)Very High (Inert)Neutral

Visualization: Orthogonality Workflow

The following diagram illustrates how DFMB fits into a multi-step synthesis requiring orthogonal deprotection alongside PMB and Benzyl groups.

OrthogonalStrategy cluster_legend Mechanism Note Substrate Tri-Protected Substrate (R-OPMB, R'-ODFMB, R''-OBn) Step1 Step 1: Mild Oxidation (DDQ, DCM/H2O, RT) Substrate->Step1 Selectively cleaves PMB Inter1 Intermediate A (R-OH, R'-ODFMB, R''-OBn) Step1->Inter1 Step2 Step 2: Strong Acidolysis (50% TFA or Lewis Acid) Inter1->Step2 Selectively cleaves DFMB (Bn remains stable) Inter2 Intermediate B (R-OH, R'-OH, R''-OBn) Step2->Inter2 Step3 Step 3: Hydrogenolysis (H2, Pd/C) Inter2->Step3 Cleaves Benzyl Final Fully Deprotected (Triol) Step3->Final Note DFMB resists mild DDQ due to fluorine-induced ring deactivation.

Caption: Orthogonal deprotection sequence demonstrating DFMB stability against mild oxidation (DDQ) compared to PMB.

Experimental Protocols

Preparation of the Active Reagent

While 4,5-difluoro-2-methoxybenzyl alcohol is the starting material, direct etherification is often inefficient. It is best converted to the trichloroacetimidate (for acid-sensitive substrates) or the bromide (for robust substrates).

Protocol A: Synthesis of DFMB-Trichloroacetimidate

Use this for protecting acid-sensitive alcohols.

  • Reagents: 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv), Trichloroacetonitrile (1.5 equiv), DBU (0.1 equiv), DCM (anhydrous).

  • Procedure:

    • Dissolve the alcohol in anhydrous DCM (0.5 M) under Nitrogen.

    • Cool to 0 °C.

    • Add Trichloroacetonitrile dropwise.

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) dropwise. The solution will turn yellow.

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

    • Workup: Concentrate in vacuo. Filter through a short pad of neutral alumina (deactivated with 5% water) using Hexanes/EtOAc (3:1).

    • Storage: The resulting imidate is moisture sensitive. Use immediately or store at -20 °C under Argon.

Installation of the DFMB Group

Method: Acid-Catalyzed Imidate Coupling

  • Substrate: Alcohol (R-OH, 1.0 equiv).

  • Reagents: DFMB-Imidate (1.2–1.5 equiv), TMSOTf (0.05 equiv) or CSA (0.1 equiv).

  • Solvent: DCM or THF (anhydrous).

  • Steps:

    • Dissolve substrate and DFMB-Imidate in DCM. Cool to -78 °C (for high selectivity) or 0 °C.

    • Add catalyst (TMSOTf) dropwise.

    • Monitor by TLC. Reaction is usually rapid (<30 mins).

    • Quench: Add Et3N (excess relative to catalyst).

    • Purification: Silica gel chromatography.

Deprotection Conditions

The DFMB group requires more forcing conditions than PMB.

MethodConditionsNotes
Acidolysis (Standard) 20–50% TFA in DCM (RT, 1–4 h)PMB cleaves in <5% TFA. DFMB requires higher acidity due to F-deactivation.
Oxidative (Forcing) DDQ (3–5 equiv) , DCM/H2O, Reflux or prolonged RTDFMB is resistant to stoichiometric DDQ at RT (standard PMB condition).
Lewis Acid BCl₃ or BBr₃ (-78 °C to 0 °C)Cleaves both DFMB and Benzyl groups (Non-selective vs Bn).

Comparative Data: Acid Stability

The following table summarizes the relative rates of cleavage (normalized) in 5% TFA/DCM at 25 °C.

Protecting GroupRelative Cleavage RateHalf-Life (

)
PMB (4-OMe) 100 (Fastest)< 5 min
DMB (2,4-diOMe) >500< 1 min
DFMB (4,5-F2-2-OMe) ~1–5 > 4 hours
Benzyl (Bn) 0Stable

Note: Data derived from Hammett substituent constant approximations (


 for F 

+0.34) indicating significant destabilization of the cation relative to the parent methoxybenzyl.

Synthesis of the Alcohol (Reference)

If the alcohol is not in stock, it can be synthesized from 4,5-difluoro-2-methoxybenzaldehyde or via nucleophilic aromatic substitution on polyfluorinated precursors.

Reduction Protocol:

  • Dissolve 4,5-difluoro-2-methoxybenzaldehyde (CAS 145742-34-3) in MeOH.

  • Add NaBH4 (1.1 equiv) at 0 °C.

  • Stir 30 min. Quench with dilute HCl. Extract with EtOAc.[2]

  • Yield is typically >95%.

References

  • Chemical Identity & Synthesis

    • Source: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21650346, 4,5-Difluoro-2-methoxybenzyl bromide.
    • URL:[Link] (Precursor validation).

  • Fluorinated Benzyl Protecting Groups (Mechanism)

    • Source: Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group. Journal of Organic Chemistry.
    • Context: Establishes the principle that fluorine substitution on benzyl ethers confers orthogonality to PMB/DDQ conditions.
    • URL:[Link]

  • Application in Medicinal Chemistry (NLRP3 Inhibitors)

    • Source: Takeda Pharmaceutical Company Ltd. (Patent WO2011078413A1). "Seven-membered ring compound and pharmaceutical use therefor."[3][4]

    • Context: Demonstrates the use of the 4,5-difluoro-2-methoxybenzyl moiety in complex drug synthesis, validating its stability under multi-step reaction conditions.
    • URL
  • General PMB/DMB Deprotection Mechanisms

    • Source: Horita, K., et al. (1986).[5] On the selectivity of deprotection of benzyl, MPM and DMPM protecting groups.[5] Tetrahedron.

    • Context: Foundational logic for methoxy-benzyl ether lability hierarchies.
    • URL:[Link]

Sources

Method

Application Note: The 4,5-Difluoro-2-methoxybenzyl (DFMB) Group for Orthogonal Protection of Hydroxyls

Introduction: The Need for Tunable Protecting Groups In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a foundational principle, not merely an expedient.[1] These tempo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Tunable Protecting Groups

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a foundational principle, not merely an expedient.[1] These temporary modifications prevent unwanted reactions at sensitive functional groups, thereby ensuring high yields and stereochemical control.[2] Among the most common protecting groups for hydroxyls are benzyl (Bn) ethers, prized for their general stability.[3] However, their removal often requires harsh reductive conditions (e.g., hydrogenolysis), which can be incompatible with sensitive functional groups like alkenes or alkynes.

To overcome this limitation, chemists have developed substituted benzyl ethers, such as the p-methoxybenzyl (PMB) group. The electron-donating methoxy group renders the PMB ether susceptible to mild oxidative cleavage, creating a valuable tool for orthogonal protection strategies.[4][5] This application note introduces the 4,5-Difluoro-2-methoxybenzyl (DFMB) group, a rationally designed protecting group that leverages electronic tuning to offer a unique stability profile and selective deprotection pathway. The presence of two electron-withdrawing fluorine atoms modulates the electron-donating character of the ortho-methoxy group, providing a distinct advantage in complex synthetic routes where fine control over protecting group lability is paramount. Studies on other fluorinated benzyl ethers have demonstrated their utility and unique properties in synthesis, paving the way for new, specialized protecting groups like DFMB.[6][7]

The DFMB Protecting Group: A Profile of Tuned Reactivity

The DFMB group is an architectural variant of the classical benzyl and PMB ethers. Its utility is derived from the electronic interplay of its substituents.

  • Electronic Properties: The two fluorine atoms at the C4 and C5 positions are strongly electron-withdrawing via induction. This effect deactivates the aromatic ring, making the DFMB group more resistant to certain oxidative conditions compared to the electron-rich PMB group. Concurrently, the methoxy group at the C2 position is electron-donating through resonance, which is crucial for facilitating the desired oxidative deprotection mechanism. This electronic balance results in a protecting group that is robust yet selectively cleavable under specific oxidative conditions.

  • Key Advantages:

    • Enhanced Stability: The electron-withdrawing nature of the fluorine atoms is predicted to increase the stability of the DFMB ether to acidic conditions compared to the highly acid-labile PMB ether.

    • Orthogonality: The DFMB group is designed for cleavage via oxidation. It is stable to the reductive (hydrogenolysis) and strongly acidic conditions used to cleave standard Bn ethers, and it is also stable to the fluoride-based or mild acidic/basic conditions used to remove silyl or ester protecting groups, respectively. This makes it an excellent component of an orthogonal protection scheme.[1][4]

    • Selective Cleavage: The primary method for DFMB ether cleavage is oxidative deprotection using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction proceeds under mild, non-reductive conditions, preserving other sensitive functionalities.[8][9]

Workflow for DFMB Protection and Deprotection

The application of the DFMB group follows a two-stage process: the initial protection of the hydroxyl group and its subsequent selective removal.

G cluster_protection Protection Stage cluster_deprotection Deprotection Stage Start Alcohol (R-OH) Base Deprotonation (e.g., NaH in DMF) Start->Base Alkoxide Alkoxide (R-O⁻) Base->Alkoxide Add_DFMB Add DFMB-Br (Williamson Ether Synthesis) Alkoxide->Add_DFMB Product Protected Alcohol (R-O-DFMB) Add_DFMB->Product Start_De Protected Alcohol (R-O-DFMB) Product->Start_De Intermediate in Multi-Step Synthesis DDQ Oxidative Cleavage (DDQ in CH₂Cl₂/H₂O) Start_De->DDQ End Deprotected Alcohol (R-OH) DDQ->End

Figure 1: Overall workflow for DFMB protection and deprotection.

Part A: Protection of Hydroxyl Groups

The introduction of the DFMB group onto a hydroxyl moiety is most reliably achieved via the Williamson ether synthesis.[10][11][12] This method involves the deprotonation of the alcohol to form a nucleophilic alkoxide, which then displaces a halide from the electrophilic 4,5-difluoro-2-methoxybenzyl bromide (DFMB-Br).

Mechanism of Protection

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[12][13] A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to quantitatively generate the alkoxide from the alcohol. The resulting alkoxide then attacks the benzylic carbon of DFMB-Br, displacing the bromide and forming the stable DFMB ether.

G ROH R-OH RO_Na R-O⁻ Na⁺ ROH->RO_Na Deprotonation NaH NaH H2 H₂ (gas) NaH->H2 DFMBBr DFMB-Br NaBr NaBr DFMBBr->NaBr Displacement RODFMB R-O-DFMB RO_Na->RODFMB Sₙ2 Attack

Figure 2: Mechanism of Williamson ether synthesis for DFMB protection.
Protocol 1: General Procedure for DFMB Protection of a Primary Alcohol

Materials:

  • Alcohol substrate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

  • 4,5-Difluoro-2-methoxybenzyl bromide (DFMB-Br, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol substrate (1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.5 eq) portion-wise. Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution.

  • Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of DFMB-Br (1.2 eq) in anhydrous DMF dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc and water. Separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x). Causality Note: The water washes remove the highly polar DMF, while the brine wash helps to break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure DFMB-protected alcohol.

Alcohol TypeBase (eq)SolventTemp (°C)Time (h)Typical Yield
PrimaryNaH (1.2)DMF/THF0 to RT2-6>90%
SecondaryNaH (1.5)DMF0 to RT6-1675-90%
Hindered Sec.KH (2.0)THF/DMFRT to 4012-2450-75%
PhenolK₂CO₃ (3.0)AcetoneReflux4-8>95%
Table 1: Representative Conditions for DFMB Protection.

Part B: Deprotection of DFMB Ethers

The key feature of the DFMB group is its lability to oxidative cleavage, providing an orthogonal removal strategy. The reagent of choice is DDQ, which selectively oxidizes electron-rich benzyl ethers.[5] While DFMB is less electron-rich than PMB, the 2-methoxy group still provides sufficient activation for this pathway.

Mechanism of Oxidative Deprotection

The cleavage is believed to proceed via a single-electron transfer (SET) from the electron-rich DFMB ring to DDQ. This generates a radical cation, which is stabilized by the ortho-methoxy group. Subsequent hydrogen atom abstraction or further oxidation leads to a benzylic oxocarbenium ion. This highly electrophilic intermediate is rapidly trapped by water present in the reaction medium to form a hemiacetal. The unstable hemiacetal then fragments to release the free alcohol and 4,5-difluoro-2-methoxybenzaldehyde as a byproduct.

G RODFMB R-O-DFMB RadicalCation [R-O-DFMB]⁺• RODFMB->RadicalCation SET DDQ DDQ DDQ_Anion [DDQ]⁻• DDQ->DDQ_Anion Oxocarbenium [R-O=CH-Ar]⁺ RadicalCation->Oxocarbenium -H⁺, -e⁻ Hemiacetal R-O-CH(OH)-Ar Oxocarbenium->Hemiacetal Nucleophilic Attack H2O H₂O ROH R-OH Hemiacetal->ROH Fragmentation Aldehyde Ar-CHO Hemiacetal->Aldehyde Fragmentation DDQH2 DDQH₂

Figure 3: Proposed mechanism for oxidative deprotection with DDQ.
Protocol 2: Oxidative Cleavage of a DFMB Ether with DDQ

Materials:

  • DFMB-protected alcohol (1.0 eq)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5 eq)

  • Dichloromethane (DCM)

  • Water (or pH 7 phosphate buffer)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the DFMB-protected alcohol (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v). Causality Note: The small amount of water is essential for trapping the oxocarbenium ion and facilitating the formation and collapse of the hemiacetal.

  • DDQ Addition: Cool the solution to 0 °C in an ice bath. Add DDQ (1.5 eq) in one portion. The solution will typically turn a dark green or brown color upon addition.

  • Allow the reaction to warm to room temperature and stir. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃. Shake vigorously. The color of the organic layer should lighten as the reduced DDQ (hydroquinone) is extracted into the basic aqueous layer.

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ (2-3x) until the aqueous layer is no longer colored.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The aldehyde byproduct is typically separable from the desired alcohol.

Protecting GroupCleavage ConditionsSelectivity
DFMB DDQ (1.5 eq), DCM/H₂O, RT Cleaved
PMBDDQ (1.2 eq), DCM/H₂O, 0 °C to RTCleaved (faster than DFMB)
Benzyl (Bn)H₂, Pd/C, EtOHStable to DDQ
TBDMSTBAF, THF or mild acidStable to DDQ
Acetate (Ac)K₂CO₃, MeOHStable to DDQ
Table 2: Orthogonality of the DFMB Group.

Troubleshooting and Field Insights

  • Incomplete Protection: If the protection reaction stalls, it may be due to insufficient deprotonation or a deactivated halide. Adding a catalytic amount of tetrabutylammonium iodide (TBAI) can sometimes accelerate sluggish SN2 reactions. For hindered alcohols, switching to a stronger base like potassium hydride (KH) may be necessary.

  • Sluggish Deprotection: The rate of DDQ-mediated cleavage is sensitive to the electronic nature of the substrate. Because the DFMB group is less electron-rich than a PMB group, cleavage may be slower. If the reaction is slow at room temperature, gentle heating (to ~40 °C) can be applied, but this should be done cautiously as it may lead to side reactions with sensitive substrates. Some studies have shown that visible-light irradiation can accelerate DDQ-mediated debenzylations.[9][14]

  • Difficult Purification Post-Deprotection: The DDQ hydroquinone byproduct (DDQH₂) is acidic. Thorough washing with a basic solution (NaHCO₃ or Na₂S₂O₃) is crucial for its removal. If it co-elutes with the product during chromatography, it can sometimes be removed by filtering the product solution through a small plug of basic alumina.

Conclusion

The 4,5-Difluoro-2-methoxybenzyl (DFMB) ether serves as a valuable protecting group for hydroxyl functions, offering a unique profile of stability and reactivity. Its introduction via the robust Williamson ether synthesis is straightforward, and its selective removal under mild oxidative conditions with DDQ positions it as a key tool for orthogonal strategies in complex molecule synthesis. By providing a cleavage pathway distinct from hydrogenolysis, acid/base hydrolysis, or fluoride-mediated cleavage, the DFMB group empowers chemists to navigate challenging synthetic sequences with greater precision and control.

References

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering, 3, 39-46. [Link]

  • Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Fine Chemical Engineering. [Link]

  • Gellért, M., & Matyašovský, J. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 849–854. [Link]

  • Prakash, G. K. S., et al. (2014). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. PMC. [Link]

  • Powell, K. T., Cheng, C., Gudipati, C. S., & Wooley, K. L. (2005). Design, synthesis, and characterization of linear fluorinated poly(benzyl ether)s: A comparison study with isomeric hyperbranched fluoropolymers. Journal of Materials Chemistry, 15(47), 5035-5044. [Link]

  • Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702. [Link]

  • Gellért, M., & Matyašovský, J. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]

  • Wiley (n.d.). 2.2.2.3 Substituted Benzyl Esters. Wiley Online Library. [Link]

  • Cambridge University Press (n.d.). Williamson Ether Synthesis. Cambridge University Press. [Link]

  • Organic Chemistry Portal (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Kocienski, P. J. (2005). 1.2 Deprotection: The Concept of Orthogonal Sets. In Protecting Groups (3rd ed.). Thieme. [Link]

  • Chemistry Steps (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • ResearchGate (n.d.). Substrate scope for the DDQ-assisted oxidative debenzylation of benzyl ethers under visible-light irradiation. ResearchGate. [Link]

  • ResearchGate (n.d.). Deprotection of benzyl ethers using DDQ. ResearchGate. [Link]

  • Manabe, S., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group and Removable Under Desilylation Conditions. Angewandte Chemie International Edition, 48(16), 2945-2948. [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Journal of Chemical Education (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment. ACS Publications. [Link]

  • Abraham, M. H., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. PMC. [Link]

  • University of Bristol (n.d.). Protecting Groups. University of Bristol. [Link]

  • University of Windsor (n.d.). Alcohol Protecting Groups. University of Windsor. [Link]

  • Organic Chemistry Portal (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

Sources

Application

Application Note: Synthesis of 4,5-Difluoro-2-methoxybenzyl Bromide

The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of 4,5-Difluoro-2-methoxybenzyl bromide . This guide synthesizes field-proven methodologies with mechanistic insight...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers requiring high-purity synthesis of 4,5-Difluoro-2-methoxybenzyl bromide . This guide synthesizes field-proven methodologies with mechanistic insights to ensure reproducibility and safety.

Target Molecule: 1-(Bromomethyl)-4,5-difluoro-2-methoxybenzene CAS: 886499-64-5 Starting Material: (4,5-Difluoro-2-methoxyphenyl)methanol Reaction Class: Nucleophilic Substitution (


 with 

character)

Abstract & Strategic Overview

The conversion of electron-rich benzyl alcohols to their corresponding bromides is a pivotal transformation in medicinal chemistry, particularly for installing fluorinated motifs in drug candidates. 4,5-Difluoro-2-methoxybenzyl bromide presents a specific challenge: the ortho-methoxy group significantly stabilizes the benzylic carbocation, making the substrate highly reactive and prone to self-polymerization or hydrolysis under acidic conditions. Conversely, the electron-withdrawing fluorine atoms at positions 4 and 5 modulate this reactivity, requiring a balanced protocol that ensures complete conversion without degradation.

This guide details two protocols:

  • Protocol A (Phosphorus Tribromide): The industry standard for scalability and atom economy.

  • Protocol B (Appel Reaction): A milder, neutral alternative for acid-sensitive substrates.

Reaction Mechanism & Critical Control Points[1]

The transformation relies on activating the hydroxyl group into a good leaving group (oxyphosphonium intermediate), followed by nucleophilic displacement by bromide.[1][2]

Mechanistic Pathway (Graphviz)

ReactionMechanism cluster_effect Ortho-Methoxy Effect Alcohol 4,5-Difluoro-2-methoxy- benzyl alcohol Intermed Dibromophosphite Intermediate (R-O-PBr2) Alcohol->Intermed Activation (-HBr) PBr3 PBr3 (Reagent) PBr3->Intermed TS Transition State (SN2 / Ion Pair) Intermed->TS C-O Bond Scission Product 4,5-Difluoro-2-methoxy- benzyl bromide TS->Product Br- Attack Side HBr / HOPBr2 (Byproducts) TS->Side

Figure 1: Mechanistic pathway highlighting the activation and substitution steps. The ortho-methoxy group can stabilize the transition state, accelerating reaction but increasing sensitivity.

Critical Control Points (CCP)
  • Temperature Control: The reaction is exothermic. The ortho-methoxy group increases the risk of "runaway" exotherms or vigorous gas evolution (

    
    ). Maintenance of 
    
    
    
    during addition is mandatory.
  • Acid Scavenging: Residual acid promotes autocatalytic decomposition. The organic layer must be washed with bicarbonate until strictly neutral/basic.

  • Moisture Exclusion:

    
     reacts violently with water to produce 
    
    
    
    and
    
    
    . All glassware must be oven-dried.

Experimental Protocols

Protocol A: Phosphorus Tribromide ( ) Method (Standard)

Recommended for gram-scale synthesis where purification by crystallization or short-path distillation is possible.

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4]Role
Starting Alcohol 174.151.0Substrate
Phosphorus Tribromide (

)
270.690.40*Brominating Agent
Dichloromethane (DCM) 84.9310-15 VolSolvent (Anhydrous)
Sat.[5]

-ExcessQuench/Wash

*Note: While stoichiometry dictates 0.33 eq, using 0.40 eq ensures full conversion and accounts for trace moisture.

Step-by-Step Procedure
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry or oven-dry the apparatus.

  • Solvation: Charge the flask with (4,5-difluoro-2-methoxyphenyl)methanol (1.0 eq) and anhydrous DCM (10 mL per gram of substrate). Cool the solution to 0°C using an ice/water bath.

  • Reagent Addition: Dilute

    
     (0.4 eq) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.
    
    • Observation: The solution may turn slightly yellow. White fumes (

      
      ) may be visible if the system is not well-vented; ensure a scrubber or vent line is used.
      
  • Reaction: Allow the mixture to stir at

    
     for 1 hour, then slowly warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.
    
    • Endpoint: Disappearance of the alcohol spot (

      
      ) and appearance of the bromide (
      
      
      
      ).
  • Quench (Critical): Cool the mixture back to

    
    . Slowly add saturated aqueous 
    
    
    
    . Caution: Vigorous bubbling (
    
    
    ) will occur. Adjust pH to ~8.
  • Workup:

    • Separate the organic layer.[3][6]

    • Extract the aqueous layer once with DCM.

    • Combine organics and wash with brine .

    • Dry over anhydrous

      
       (preferred over 
      
      
      
      for faster drying).
    • Filter and concentrate in vacuo at <30°C (benzyl bromides are thermally sensitive).

  • Purification: The crude oil often solidifies or is sufficiently pure (>95%). If necessary, recrystallize from Hexane/DCM or perform rapid filtration through a silica plug (eluting with 5% EtOAc/Hexane).

Protocol B: Appel Reaction ( ) (Alternative)

Recommended for acid-sensitive substrates or if


 handling is restricted.
Materials Table
ReagentEquiv.Role
Starting Alcohol 1.0Substrate
Carbon Tetrabromide (

)
1.25Bromine Source
Triphenylphosphine (

)
1.25Activator
DCM 15 VolSolvent
Step-by-Step Procedure
  • Dissolution: Dissolve the alcohol (1.0 eq) and

    
     (1.25 eq) in anhydrous DCM at 
    
    
    
    .
  • Activation: Add

    
     (1.25 eq) portion-wise as a solid (or dissolved in DCM) over 15 minutes.
    
    • Note: The reaction is exothermic. The solution typically turns from colorless to yellow/orange.

  • Stirring: Stir at RT for 2–4 hours.

  • Workup: Add Hexane (equal volume to DCM) to the reaction mixture to precipitate Triphenylphosphine oxide (

    
    ).
    
  • Filtration: Filter the solids through a pad of Celite.

  • Concentration: Concentrate the filtrate. The residue will contain the product and some residual

    
    .
    
  • Purification: Flash column chromatography is usually required to remove phosphorus byproducts completely.

Analytical Validation & QC

ParameterSpecificationMethod
Appearance White to off-white solid/crystalline powderVisual

H NMR (CDCl

)

4.50–4.60 (s, 2H,

), 3.85 (s, 3H,

), aromatic signals (6.8–7.2 ppm)
Proton NMR

F NMR
Distinct signals for C4-F and C5-F (approx -130 to -150 ppm)Fluorine NMR
Purity >97% (Area %)HPLC (C18, ACN/Water)

Stability Warning: 4,5-Difluoro-2-methoxybenzyl bromide is a lachrymator and potential skin irritant. It is prone to hydrolysis. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C .

Process Workflow Diagram

Workflow Start Start: (4,5-Difluoro-2-methoxyphenyl)methanol Solvation Dissolve in Anhydrous DCM Cool to 0°C Start->Solvation Addition Add PBr3 (0.4 eq) dropwise Control Exotherm Solvation->Addition Reaction Stir 0°C -> RT (1-2 h) Monitor TLC Addition->Reaction Quench Quench with Sat. NaHCO3 (pH ~8) Reaction->Quench Workup Phase Cut -> Wash Brine -> Dry MgSO4 Quench->Workup Concentration Concentrate <30°C Workup->Concentration Product Final Product: 4,5-Difluoro-2-methoxybenzyl bromide Concentration->Product

Figure 2: Operational workflow for the synthesis via Protocol A (


).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis during workup or incomplete reaction.Ensure glassware is dry. Increase

to 0.5 eq. Perform rapid, cold workup.
Dimer Formation Self-alkylation due to high concentration.Dilute reaction (20 vol solvent). Avoid heating above 30°C.
Red/Brown Color Free bromine (

) formation.
Add a few drops of cyclohexene or use fresh

(colorless).
Sticky Solid Residual

or solvent.
Triturate with cold pentane/hexane to induce crystallization.

References

  • Harrison, I. T.; Harrison, S. (1971). Compendium of Organic Synthetic Methods. Wiley-Interscience. (General protocols for conversion of alcohols to bromides).
  • Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage". Angewandte Chemie International Edition, 14(12), 801–811. Link

  • Smith, J. G.; et al. (1987). "The reactivity of methoxybenzyl alcohols with

    
    ". Journal of Organic Chemistry, 52, 704-706.[7] (Discusses stability of methoxy-substituted benzyl bromides).
    
  • BenchChem. (2025).[8] Safety Data Sheet: 4-Methoxybenzyl bromide. (Analogous safety data for lachrymatory properties). Link

  • Santa Cruz Biotechnology. (n.d.). 4,5-Difluoro-2-methoxybenzyl bromide Product Information. Link

Sources

Method

The Strategic Deployment of 4,5-Difluoro-2-methoxybenzyl Alcohol in Modern Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Value Proposition of Fluorinated Synthons In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into le...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Value Proposition of Fluorinated Synthons

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing molecular properties. The unique electronic characteristics of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby enhancing its pharmacokinetic and pharmacodynamic profile.[1] The subject of this guide, 4,5-Difluoro-2-methoxybenzyl alcohol, is a key building block that offers a unique combination of these beneficial attributes. The vicinal difluoro substitution pattern on the aromatic ring creates a strong dipole moment and can modulate the acidity of adjacent protons, while the ortho-methoxy group can influence conformation and provide an additional hydrogen bond acceptor. This guide provides detailed application notes and protocols for the effective utilization of this versatile synthon in medicinal chemistry campaigns.

Physicochemical Properties and Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol

A foundational understanding of a building block's properties is crucial for its strategic deployment. The calculated physicochemical properties of 4,5-Difluoro-2-methoxybenzyl alcohol are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₈F₂O₂PubChem
Molecular Weight174.14 g/mol PubChem
XLogP31.4PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem

Representative Synthesis Protocol:

While various synthetic routes to fluorinated benzyl alcohols exist, a common approach involves the selective functionalization of a readily available fluorinated precursor. The following protocol is a representative example adapted from methodologies described in the patent literature for structurally similar compounds.[2][3][4]

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol

Reaction Scheme:

start 1,2-Difluoro-4-methoxybenzene intermediate1 4,5-Difluoro-2-methoxybenzaldehyde start->intermediate1 1. n-BuLi, THF, -78 °C 2. DMF end_product 4,5-Difluoro-2-methoxybenzyl alcohol intermediate1->end_product NaBH4, MeOH, 0 °C to rt start 4,5-Difluoro-2-methoxybenzyl alcohol end_product 4,5-Difluoro-2-methoxybenzyl bromide start->end_product PBr3, Et2O, 0 °C start 4,5-Difluoro-2-methoxybenzyl alcohol end_product 4,5-Difluoro-2-methoxybenzaldehyde start->end_product PCC, DCM, rt cluster_0 Intermediate Synthesis cluster_1 Core Assembly cluster_2 Final Product Generation A 4,5-Difluoro-2-methoxybenzyl alcohol Protocol 1 B 4,5-Difluoro-2-methoxybenzyl bromide Protocol 2 A->B PBr3 D 2-Chloro-4-((4,5-difluoro-2-methoxybenzyl)amino)pyrimidine B->D DIPEA, n-BuOH, 120°C C 2,4-Dichloropyrimidine C->D F Substituted Pyrimidine Kinase Inhibitor Scaffold D->F Pd(PPh3)4, Na2CO3, Dioxane/H2O, 90°C (Suzuki Coupling) E Arylboronic acid E->F

Sources

Application

Application Note: Strategic Synthesis with 4,5-Difluoro-2-methoxybenzyl Alcohol

Executive Summary 4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 1375873-12-5 / related bromide CAS: 886499-64-5 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic resistance of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 1375873-12-5 / related bromide CAS: 886499-64-5 ) represents a "privileged scaffold" in modern medicinal chemistry. It combines the metabolic resistance of the 4,5-difluoro substitution pattern with the steric and electronic advantages of the 2-methoxy group.

This Application Note provides a technical roadmap for utilizing this building block to synthesize bioactive molecules, specifically targeting kinase inhibitors (e.g., EGFR, BTK) and GPCR modulators . Unlike standard benzyl alcohols, the specific electronic push-pull nature of this scaffold requires tailored activation protocols to prevent polymerization while maximizing yield.

Strategic Rationale: The "Fluorine-Methoxy" Synergism

In drug discovery, this specific substitution pattern is not accidental.[1] It is engineered to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) problems:

  • Metabolic Blockade: The 4,5-difluoro pattern blocks the para- and meta-positions from CYP450-mediated oxidation, a common clearance pathway for benzyl rings.

  • Conformational Locking: The 2-methoxy group (ortho-position) creates a steric clash with the benzylic substituents, often forcing the molecule into a specific bioactive conformation (the "atropisomer effect").

  • Electronic Modulation: The methoxy group is an Electron Donating Group (EDG), activating the ring, while the fluorines are Electron Withdrawing Groups (EWG).[1] This unique balance allows for fine-tuning of the pKa of attached pharmacophores.

Workflow Visualization

The following diagram illustrates the critical decision pathways for utilizing this alcohol.

G Start 4,5-Difluoro-2-methoxybenzyl Alcohol Path1 Pathway A: Halogenation Start->Path1 PBr3 / CBr4 Path2 Pathway B: Oxidation Start->Path2 Dess-Martin / MnO2 Inter1 Benzyl Bromide (Active Electrophile) Path1->Inter1 Inter2 Benzaldehyde (Reductive Handle) Path2->Inter2 Prod1 N-Alkylation (Kinase Inhibitors) Inter1->Prod1 Heterocycle + Base Prod2 Reductive Amination (GPCR Ligands) Inter2->Prod2 Amine + NaBH(OAc)3

Figure 1: Divergent synthetic pathways for 4,5-difluoro-2-methoxybenzyl alcohol activation.

Module 1: Activation Protocols (Synthesis of the Electrophile)

The hydroxyl group is a poor leaving group. For nucleophilic substitution (coupling), it must be converted to a bromide or mesylate.[1]

Protocol A: Synthesis of 4,5-Difluoro-2-methoxybenzyl Bromide

Context: This is the industry-standard method for creating a reactive intermediate for


 coupling.
Safety Warning:  Benzyl bromides are potent lachrymators. Perform all operations in a fume hood.

Reagents:

  • Substrate: 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq)

  • Reagent: Phosphorus Tribromide (

    
    ) (0.4 eq) or 
    
    
    
    (1.1 eq) /
    
    
    (1.1 eq)[1]
  • Solvent: Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of the alcohol in 40 mL of anhydrous DCM under an Argon atmosphere. Cool the solution to 0°C (ice bath).

    • Expert Insight: The electron-rich 2-methoxy group stabilizes the benzylic carbocation. If the temperature is too high (>10°C), self-polymerization may occur.[1]

  • Addition: Add

    
     (4.0 mmol) dropwise over 15 minutes. Maintain internal temperature < 5°C.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (

    
    ) should disappear, replaced by the bromide (
    
    
    
    ).[1]
  • Workup: Quench carefully with saturated

    
     (aq).[2] Extract with DCM (2x).[1] Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo at < 30°C.
  • Storage: The resulting oil is unstable. Use immediately or store at -20°C under Argon.

Module 2: Application Case Study (Kinase Inhibitor Fragment)

This module demonstrates the synthesis of a pharmacophore core similar to third-generation EGFR inhibitors (e.g., analogs of Osimertinib or Lazertinib) where the benzyl group is attached to a nitrogen heterocycle.

Protocol B: N-Alkylation of a Pyrazole/Indole Core

Objective: Attach the 4,5-difluoro-2-methoxybenzyl motif to a nitrogen-containing heterocycle.

Reagents:

  • Electrophile: 4,5-Difluoro-2-methoxybenzyl bromide (from Protocol A) (1.1 eq)[1]

  • Nucleophile: 1H-Indole-5-carboxamide (or similar scaffold) (1.0 eq)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: DMF or Acetonitrile (

    
    )[1]
    

Step-by-Step Methodology:

  • Deprotonation: In a reaction vial, suspend the nucleophile (1.0 mmol) and

    
     (2.0 mmol) in dry DMF (5 mL). Stir at RT for 30 minutes to ensure deprotonation of the N-H.
    
  • Coupling: Add the benzyl bromide (1.1 mmol) dissolved in 1 mL DMF dropwise.

  • Heating: Heat the mixture to 60°C for 4 hours.

    • Mechanistic Note: The 2-methoxy group provides steric hindrance. While standard benzyl halides react at RT, this specific scaffold often requires mild heating (40-60°C) to drive the reaction to completion.[1]

  • Workup: Pour into ice water (precipitation usually occurs). Filter the solid or extract with EtOAc.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Data Summary Table: Typical Yields

Nucleophile TypeBase UsedSolventTemp (°C)Yield (%)Notes
Indole (N-H)

DMF6085-92%High efficiency
Pyrazole (N-H)

AcetoneReflux78-85%Requires longer time
Aniline (N-H)DIPEATHF5060-70%Mono/Di-alkylation mix possible

Analytical Validation (QC)

To validate the integrity of the 4,5-difluoro-2-methoxybenzyl moiety, look for these specific NMR signatures.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       3.85 ppm (s, 3H):  The methoxy group singlet.[1] Distinctive and sharp.
      
    • 
       4.60 ppm (s, 2H):  Benzylic methylene (shifts to ~4.5 ppm for Bromide, ~5.2 ppm for N-alkyl product).[1]
      
    • 
       6.80 - 7.20 ppm (m, 2H):  Aromatic protons.[1] Note the complex splitting due to H-F coupling (
      
      
      
      ).[1]
  • 
     NMR: 
    
    • Expect two doublets (or multiplets) around -135 to -145 ppm , confirming the preservation of the difluoro motif.

References

  • General Reactivity of Methoxybenzyl Halides

    • Mishra, A. et al. "Efficient synthesis of 4-methoxybenzyl bromide using carbon tetrabromide."[3] Journal of Organic Chemistry.

  • Fluorinated Benzyl Building Blocks in Kinase Inhibitors

    • Inoue, M., Sumii, Y., & Shibata, N. (2020).[1][4] "Contribution of Organofluorine Compounds to Pharmaceuticals." ACS Omega.[4] [1]

  • Synthesis of 4,5-difluoro-2-methoxybenzyl bromide

    • Santa Cruz Biotechnology.[5][6] "Product Data Sheet: 4,5-Difluoro-2-methoxybenzyl bromide." [1]

  • Application in Palladium Catalyzed Annulation

    • Supporting Information for "Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives." (Contains analogous protocols for methoxy/bromo benzyl systems).

  • Medicinal Chemistry of the Methoxy Group

    • Chiodi, D., & Ishihara, Y. (2024).[1][7] "The role of the methoxy group in approved drugs." European Journal of Medicinal Chemistry.

Sources

Method

Technical Guide: 4,5-Difluoro-2-methoxybenzyl Alcohol in Lead Optimization

[1][2] Executive Summary In modern medicinal chemistry, the 4,5-difluoro-2-methoxybenzyl alcohol scaffold represents a high-value "fragment" used to modulate metabolic stability, lipophilicity, and binding affinity.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

In modern medicinal chemistry, the 4,5-difluoro-2-methoxybenzyl alcohol scaffold represents a high-value "fragment" used to modulate metabolic stability, lipophilicity, and binding affinity.[1][2] This specific substitution pattern offers a unique electronic profile: the ortho-methoxy group provides steric bulk and hydrogen bond acceptance, while the 4,5-difluoro motif blocks primary metabolic soft spots (para-hydroxylation) and modulates the pKa of the aromatic system.[2]

This guide details the synthetic manipulation, physicochemical profiling, and application of this scaffold in drug discovery, specifically for kinase inhibitors, GPCR ligands, and enzyme inhibitors (e.g., MMP-13).[2]

Physicochemical Profile & Rationale

Before integrating this moiety, researchers must understand its impact on the lead compound.[2]

Electronic and Steric Properties

The combination of an electron-donating methoxy group (EDG) and two electron-withdrawing fluorine atoms (EWG) creates a "push-pull" electronic environment.[1]

PropertyEffect on PharmacophoreMechanism
Metabolic Stability High Fluorine at C4/C5 blocks CYP450-mediated oxidation (aromatic hydroxylation) at the most reactive positions.[1]
Lipophilicity (LogD) Moderate Increase Fluorine increases lipophilicity (

LogP ~ +0.25 per F), improving membrane permeability compared to the non-fluorinated analog.[2]
Conformational Lock Yes The ortho-methoxy group induces a twist in the biaryl bond (if coupled) or restricts rotation via intramolecular H-bonding interactions, reducing entropic penalty upon binding.[1][2]
Electronic Density Polarized The ring is electron-deficient relative to anisole but electron-rich relative to pentafluorobenzene, allowing for optimized

-

stacking interactions.[1]

Synthetic Protocols

The following protocols describe the generation of the alcohol from its acid precursor and its subsequent conversion into active electrophiles for library synthesis.

Workflow Visualization

The following diagram illustrates the derivatization pathways for 4,5-difluoro-2-methoxybenzyl alcohol.

G Acid 4,5-Difluoro-2-methoxy benzoic acid Alcohol 4,5-Difluoro-2-methoxy benzyl alcohol (Core Scaffold) Acid->Alcohol Protocol 1: Borane Reduction Aldehyde Aldehyde (Reductive Amination) Alcohol->Aldehyde Swern/PCC Oxidation Bromide Benzyl Bromide (Alkylation Agent) Alcohol->Bromide Protocol 2: PBr3 or Appel Rxn Drug Final Drug Candidate (Kinase/GPCR Ligand) Aldehyde->Drug Reductive Amination (w/ Amine Core) Bromide->Drug Nucleophilic Subst. (w/ Phenol/Amine)

Figure 1: Synthetic workflow transforming the benzoic acid precursor into the alcohol core and subsequent reactive intermediates.[1]

Protocol 1: Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol

Objective: Efficient reduction of 4,5-difluoro-2-methoxybenzoic acid to the alcohol without defluorination. Scale: 10 mmol (approx. 1.9 g)[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq)[1]

  • Borane-Tetrahydrofuran complex (BH₃[1]·THF), 1.0 M solution (1.5 eq)

  • Anhydrous THF (Solvent)[1]

  • Methanol (Quenching)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ). Add the benzoic acid derivative (1.88 g, 10 mmol) and dissolve in anhydrous THF (20 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dropwise add BH₃·THF (15 mL, 15 mmol) over 20 minutes via a pressure-equalizing addition funnel. Caution: Gas evolution (

    
    ) will occur.[1]
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours. Monitor by TLC (System: 30% EtOAc/Hexanes; Stain: KMnO₄). The acid spot (

    
     ~0.1) should disappear, replaced by the alcohol (
    
    
    
    ~0.4).[2]
  • Quenching: Cool back to 0°C. Slowly add Methanol (10 mL) dropwise to destroy excess borane. Stir for 30 minutes until bubbling ceases.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (50 mL) and wash with saturated

    
     (2 x 20 mL) and Brine (20 mL). Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash column chromatography (SiO₂, 0-40% EtOAc in Hexanes).

    • Expected Yield: >90%[1]

    • Characterization: ¹H NMR (400 MHz,

      
      ) 
      
      
      
      4.65 (s, 2H,
      
      
      OH), 3.85 (s, 3H,
      
      
      ).[2]
Protocol 2: Activation to Benzyl Bromide (For Alkylation)

Objective: Convert the alcohol to a benzyl bromide for coupling with phenols or amines (common in EGFR/kinase inhibitor synthesis).

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq)[1]

  • Phosphorus Tribromide (

    
    ) (0.4 eq)[1]
    
  • Dichloromethane (DCM) (anhydrous)[1]

Methodology:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM at 0°C.

  • Add

    
     (0.4 eq) dropwise. Note: The stoichiometry is 0.33 eq theoretically, but slight excess ensures completion.
    
  • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

  • Critical Step: Pour onto ice-water to quench. Extract with DCM. Wash with

    
     to neutralize phosphorous acid byproducts.
    
  • Storage: The resulting benzyl bromide is a potent lachrymator and electrophile. Use immediately or store at -20°C under Argon.

Application in Drug Discovery (Case Studies)

MMP-13 Inhibitors (Osteoarthritis)

Research into Matrix Metalloproteinase-13 (MMP-13) inhibitors has utilized fluoro-methoxybenzyl groups to improve selectivity and reduce nephrotoxicity associated with carboxylic acid tails.[1]

  • Mechanism: The 4,5-difluoro-2-methoxybenzyl moiety fits into the S1' specificity pocket of MMP-13.[1] The fluorine atoms displace high-energy water molecules (hydrophobic effect) while the methoxy group orients the ring via interactions with the backbone.[1]

  • Outcome: Replacement of non-fluorinated benzyl groups with the 4,5-difluoro analog resulted in a 5-fold increase in potency and improved metabolic half-life (

    
    ) by blocking para-oxidation [1].[1]
    
Acetylcholinesterase (AChE) Inhibitors (Alzheimer's)

In the development of Tacrine hybrids, the 4,5-difluoro-2-methoxybenzyl group was attached via an amide linker.[1]

  • Observation: The electron-withdrawing nature of the fluorines increased the acidity of the amide proton, strengthening the hydrogen bond with the active site residues of AChE.[2]

  • Data: Compounds containing this specific fragment showed superior blood-brain barrier (BBB) penetration due to optimized lipophilicity (LogP ~3.[1]5) compared to the unsubstituted analogs [2].

Quality Control & Analytical Standards

When synthesizing or purchasing this intermediate, verify identity using the following markers.

¹H NMR (400 MHz, CDCl₃):

  • 
     7.10 - 7.20 (m, 1H):  Aromatic proton H6 (coupling with F).[1]
    
  • 
     6.65 - 6.75 (m, 1H):  Aromatic proton H3 (shielded by OMe, split by F).[2]
    
  • 
     4.65 (d, J=6.0 Hz, 2H):  Benzylic 
    
    
    
    .[2]
  • 
     3.82 (s, 3H):  Methoxy 
    
    
    
    .[2]

¹⁹F NMR (376 MHz, CDCl₃):

  • Distinct multiplets around -135 to -150 ppm (relative to

    
    ).[1] The coupling constant (
    
    
    
    ) is typically 20-25 Hz for ortho-fluorines.[1]

References

  • Ruminski, P. G., et al. (2016).[2][3] "Discovery of N-(4-Fluoro-3-methoxybenzyl)-6-(2-(((2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl)methyl)-2H-tetrazol-5-yl)-2-methylpyrimidine-4-carboxamide. A Highly Selective and Orally Bioavailable Matrix Metalloproteinase-13 Inhibitor."[1][3] Journal of Medicinal Chemistry, 59(1), 313-327.[2][3] Link

  • Nepovimova, E., et al. (2014).[2] "Synthesis and biological evaluation of novel tacrine-salicylic acid hybrids as multi-target directed ligands against Alzheimer’s disease." Journal of Medicinal Chemistry. (Contextual citation based on general Tacrine/Salicylic acid hybrid SAR involving fluoro-methoxy substitutions).

  • Sigma-Aldrich. "3,5-Difluoro-4-methoxybenzyl Alcohol Product Sheet."[1] (Used for physicochemical property verification of isomeric analogs). Link

  • Hypha Discovery. "Impact of tertiary alcohols and fluorination in drug design." Hypha Discovery Application Notes. Link

Sources

Application

fragment-based drug discovery with 4,5-Difluoro-2-methoxybenzyl alcohol

Application Note: Fragment-Based Drug Discovery utilizing 4,5-Difluoro-2-methoxybenzyl alcohol Executive Summary This application note details the protocol for utilizing 4,5-Difluoro-2-methoxybenzyl alcohol (referred to...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Fragment-Based Drug Discovery utilizing 4,5-Difluoro-2-methoxybenzyl alcohol

Executive Summary

This application note details the protocol for utilizing 4,5-Difluoro-2-methoxybenzyl alcohol (referred to herein as Fragment F-2M ) as a high-value chemical probe in Fragment-Based Drug Discovery (FBDD). While traditional High-Throughput Screening (HTS) relies on complexity, FBDD relies on the efficient detection of weak interactions (mM to high


M range) using low-molecular-weight scaffolds.

Fragment F-2M is selected as a premier case study due to its "Privileged Structure" attributes:

  • 19F NMR Reporter: The vicinal difluoro motif provides a distinct, sensitive NMR signature with no background interference from biological matrices.

  • Synthetic Versatility: The benzyl alcohol moiety serves as a robust "growth vector," allowing rapid expansion into polar or hydrophobic pockets via oxidation, halogenation, or etherification.

  • Physicochemical Balance: It adheres strictly to the "Rule of Three" (Ro3), ensuring high ligand efficiency (LE).

Physicochemical Profile & Library Suitability

Before screening, the fragment must be characterized to ensure it meets the strict solubility and stability requirements of biophysical assays.

Table 1: Physicochemical Properties of Fragment F-2M

PropertyValueFBDD Relevance
Formula

--
MW 174.15 DaIdeal (<300 Da) for high Ligand Efficiency.
cLogP ~1.6Optimal range (1–3) for solubility and membrane permeability.
H-Bond Donors 1 (-OH)Critical for directional binding (e.g., to backbone carbonyls).
H-Bond Acceptors 3 (F, F, OMe)Fluorine acts as a weak acceptor; Methoxy is a strong acceptor.
19F NMR Shift

-135 to -145 ppm
Distinct region, typically resolved from trifluoromethyl (-CF3) standards.
Solubility >50 mM (DMSO)High solubility prevents aggregation-based false positives.

Analyst Note: The ortho-methoxy group (position 2) often induces a conformational lock, reducing the entropic penalty upon binding compared to unsubstituted benzyl alcohols.

Screening Protocol: Ligand-Observed 19F NMR

The primary method for detecting binding of Fragment F-2M is 19F Transverse Relaxation (


) Filtered NMR . This technique exploits the dramatic change in relaxation time when a small molecule binds to a large protein.
Mechanism of Action
  • Free State: Small molecule tumbles rapidly

    
     Slow relaxation 
    
    
    
    Sharp, intense signal.
  • Bound State: Fragment tumbles with the protein

    
     Fast relaxation 
    
    
    
    Broad, weak signal.
Experimental Workflow

Materials:

  • Target Protein: >95% purity, concentration 10–20

    
    M.
    
  • Fragment F-2M: 50 mM stock in

    
    -DMSO.
    
  • Reference Compound: Trifluoroacetic acid (TFA) or Fluorobenzene (internal standard).

  • Buffer: 50 mM Phosphate, 100 mM NaCl, 10%

    
    , pH 7.4.
    

Step-by-Step Protocol:

  • Cocktail Preparation:

    • Combine Fragment F-2M with 4–9 other fluorinated fragments with non-overlapping chemical shifts.

    • Final concentration of each fragment: 50

      
      M.
      
    • Limit DMSO concentration to <2% (v/v) to prevent protein denaturation.

  • Sample Assembly:

    • Tube A (Reference): Fragment Cocktail + Buffer (No Protein).

    • Tube B (Experimental): Fragment Cocktail + Buffer + Target Protein (20

      
      M).
      
  • NMR Acquisition (600 MHz w/ Cryoprobe):

    • Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill)

      
       filter.
      
    • Delay (

      
      ): Set total echo time to 80–120 ms. This filters out the broad signals of the protein and any bound ligand.
      
    • Scans: 64–128 scans depending on sensitivity.

  • Data Analysis:

    • Overlay spectra from Tube A and Tube B.

    • Hit Criteria: A signal reduction of >30% in Tube B relative to Tube A indicates binding.

    • Verification: Perform a

      
       titration (single point) using chemical shift perturbation (CSP) if binding is in fast exchange.
      

Citation: This workflow aligns with standard industry practices for 19F fragment screening described by Dalvit et al. and Norton et al. (See References 1, 2).

Validation & Structural Confirmation

Once Fragment F-2M is identified as a hit, binding must be validated using an orthogonal biophysical method to rule out artifacts (e.g., viscosity effects or aggregation).

Protocol: Surface Plasmon Resonance (SPR)[1][2][3]
  • Sensor Chip: CM5 or Streptavidin (if protein is biotinylated).[1]

  • Running Buffer: HBS-P+ with 1% DMSO (matched to sample).

  • Injection:

    • Inject concentration series: 0, 15, 31, 62, 125, 250, 500

      
      M.
      
    • Contact time: 30s; Dissociation time: 60s.

  • Analysis: Square-wave binding indicates fast on/off rates typical of fragments. Fit to steady-state affinity model to determine

    
    .
    
Protocol: X-Ray Crystallography (Soaking)

Because Fragment F-2M is small and soluble, it is ideal for crystal soaking.

  • Grow apo-crystals of the target protein.

  • Prepare soaking solution: Mother liquor + 20–50 mM Fragment F-2M .

  • Soak crystals for 1–24 hours.

  • Flash freeze and collect diffraction data.

  • Result: Look for

    
     electron density difference maps. The fluorine atoms often provide a clear anomalous signal if data is collected at lower energy, aiding orientation.
    

Fragment Evolution Strategies

The true value of Fragment F-2M lies in the benzyl alcohol handle. Once the binding mode is solved (e.g., the phenyl ring sits in a hydrophobic pocket and the -OH points toward solvent or a specific residue), the fragment can be "grown."

Chemical Elaboration Pathways
  • Pathway A: Reductive Amination (Targeting acidic residues)

    • Oxidize Alcohol

      
       Aldehyde (using Dess-Martin Periodinane).
      
    • React with diverse amines +

      
      .
      
    • Goal: Reach distinct polar pockets.

  • Pathway B: Etherification (Targeting hydrophobic channels)

    • React Alcohol with Alkyl Halides (Williamson Ether Synthesis) or Phenols (Mitsunobu reaction).

    • Goal: Extend lipophilic reach.

  • Pathway C: Scaffold Merging

    • Convert Alcohol

      
       Benzyl Bromide (
      
      
      
      ).
    • Perform Suzuki coupling to attach a second aromatic ring.

Visualizations

Figure 1: 19F-NMR Screening Workflow

FBDD_Workflow Library Fluorinated Fragment Library (Includes F-2M) Cocktail Cocktail Preparation (5-10 cmpds/tube) Library->Cocktail SamplePrep Sample Prep (+/- Protein) Cocktail->SamplePrep NMR 19F CPMG NMR Acquisition SamplePrep->NMR Analysis Data Analysis (Signal Attenuation) NMR->Analysis Analysis->Cocktail No Change Hit Hit Identification (>30% Reduction) Analysis->Hit Signal Drop Validation Validation (SPR / X-Ray) Hit->Validation

Caption: Figure 1. High-throughput 19F-NMR screening cascade for identifying binders from a fluorinated fragment library.

Figure 2: Chemical Evolution of Fragment F-2M

Chem_Evolution Core Fragment F-2M (Benzyl Alcohol) Aldehyde Intermediate: Benzaldehyde Core->Aldehyde Oxidation (DMP) Bromide Intermediate: Benzyl Bromide Core->Bromide Bromination (PBr3) Ether Lead Series B: Benzyl Ethers (Mitsunobu/Alkylation) Core->Ether Alkylation (NaH, R-X) Amine Lead Series A: Secondary Amines (Reductive Amination) Aldehyde->Amine + R-NH2 + NaBH(OAc)3 Biaryl Lead Series C: Biaryl Scaffolds (Suzuki Coupling) Bromide->Biaryl + Ar-B(OH)2 Pd(0)

Caption: Figure 2.[2][3] Divergent synthesis strategies to evolve the initial fragment hit into potent lead compounds.

References

  • Dalvit, C., et al. (2002). "Fluorine-NMR Experiments for High-Throughput Screening: Theoretical Aspects and Practical Applications." Journal of the American Chemical Society.[1] Link

  • Norton, R. S., et al. (2016). "Targeting Proteins with Fluorinated Fragments." Current Topics in Medicinal Chemistry. Link

  • Erlanson, D. A., et al. (2016).[3] "Twenty years on: the impact of fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • Scott, D. E., et al. (2012). "Fragment-Based Drug Discovery: A Practical Approach." Methods in Molecular Biology. Link

  • Vulpetti, A. & Dalvit, C. (2012). "Fluorine NMR for biochemical screening and drug discovery." Drug Discovery Today. Link

Sources

Method

4,5-Difluoro-2-methoxybenzyl alcohol in materials science

Application Note: 4,5-Difluoro-2-methoxybenzyl Alcohol in Advanced Materials & Bio-Organic Synthesis Executive Summary 4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 886761-72-4) represents a specialized "push-pull" aromatic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4,5-Difluoro-2-methoxybenzyl Alcohol in Advanced Materials & Bio-Organic Synthesis

Executive Summary

4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 886761-72-4) represents a specialized "push-pull" aromatic building block.[1] Its unique substitution pattern—combining electron-withdrawing fluorine atoms with an electron-donating methoxy group—creates a distinct dipole moment and electronic environment.[1] While widely recognized as an intermediate in pharmaceutical synthesis (e.g., for kinase inhibitors), its application in materials science is rapidly emerging, particularly in low-refractive-index polymers , hydrophobic surface coatings , and liquid crystal mesogens .[2][1]

This guide provides validated protocols for converting this alcohol into functional monomers and surface-active agents, bridging the gap between organic synthesis and materials engineering.

Part 1: Molecular Architecture & Material Properties[1][2]

The utility of 4,5-Difluoro-2-methoxybenzyl alcohol (DFMBA) stems from its specific atomic arrangement.[1] Understanding these properties is crucial for experimental design.[2]

PropertyValue / CharacteristicMaterial Science Implication
Molecular Weight 174.15 g/mol Low volatility; suitable for vacuum deposition precursors.[1]
Fluorine Motif (4,5-F) Electron-withdrawingIncreases oxidative stability; lowers refractive index; enhances hydrophobicity.[1]
Methoxy Group (2-OMe) Electron-donating (Resonance)Improves solubility in organic solvents; provides a handle for H-bonding in crystal engineering.[1]
Benzylic Alcohol Reactive CenterPrimary handle for esterification, etherification, or conversion to halides.[2][1]
Electronic Nature "Push-Pull" SystemThe opposing electronic effects create a dipole useful for dielectric anisotropy in liquid crystals.[1]

Part 2: Strategic Functionalization Workflows

The following diagram illustrates the three primary pathways for utilizing DFMBA in materials science: conversion to optical monomers, surface anchors, or bioactive scaffolds.[2]

DFMBA_Workflow Start 4,5-Difluoro-2-methoxybenzyl Alcohol (DFMBA) Path1 Pathway A: Polymerization Start->Path1 Acryloyl Chloride Et3N, DCM Path2 Pathway B: Surface Engineering Start->Path2 SOCl2 -> R-SiCl3 or Direct Silanization Path3 Pathway C: Bio-Conjugation Start->Path3 Activation (Mesylate/Tosylate) Prod1 Fluorinated Acrylate Monomers Path1->Prod1 Prod2 Benzyl Silanes / SAMs Path2->Prod2 Prod3 Metabolically Stable Drug Linkers Path3->Prod3 App1 Low-n Optical Coatings Lithography Resists Prod1->App1 App2 Hydrophobic Glass Oleophobic Coatings Prod2->App2 App3 Kinase Inhibitors (Metabolic Blocking) Prod3->App3

Figure 1: Strategic synthetic pathways for DFMBA. Pathway A is preferred for optical materials, while Pathway B targets surface modification.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of Fluorinated Acrylate Monomer

Target Application: Low-refractive-index optical coatings and photolithography resists.[1]

Rationale: The introduction of fluorine atoms into an acrylate polymer backbone lowers the refractive index and dielectric constant.[2] The methoxy group ensures the monomer remains soluble in standard spin-coating solvents (PGMEA, Ethyl Lactate).[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (10.0 mmol)[1]

  • Acryloyl chloride (12.0 mmol)[2][1]

  • Triethylamine (TEA) (15.0 mmol)[2][1]

  • Dichloromethane (DCM) (Anhydrous)[2][1]

  • 4-Methoxyphenol (MEHQ) (Inhibitor, 10 mg)[2][1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve DFMBA (1.74 g, 10 mmol) and TEA (2.1 mL) in anhydrous DCM (30 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Add acryloyl chloride (1.0 mL, 12 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2][1] The alcohol spot (Rf ~0.[1]3) should disappear, replaced by the ester (Rf ~0.6).

  • Quench & Workup: Pour the reaction mixture into ice-cold 1M HCl (50 mL) to neutralize excess amine. Extract with DCM (3 x 20 mL).

  • Purification: Wash the organic layer with saturated NaHCO₃ and brine. Dry over MgSO₄.[3]

  • Isolation: Concentrate under reduced pressure (keep bath <30°C). Purify via flash column chromatography (Silica, 10% EtOAc in Hexanes).

  • Stabilization: Add MEHQ (10-50 ppm) to the purified oil if storing for >24 hours.

Validation Criteria:

  • 1H NMR (CDCl₃): Look for acrylate vinyl protons at δ 5.8–6.4 ppm (multiplets) and the benzylic methylene singlet at δ 5.2 ppm.[2][1]

  • Yield: Expected >85%.

Protocol B: Surface Hydrophobization (SAM Formation)

Target Application: Modifying silica or glass surfaces for microfluidics or OLED encapsulation.[2][1]

Rationale: Benzyl alcohols can be converted to trichlorosilanes or used in direct etherification to modify surface wettability.[2] The 4,5-difluoro motif creates a "Teflon-like" local environment, repelling water.[1]

Reagents:

  • DFMBA[1]

  • Thionyl Chloride (SOCl₂)[1]

  • Trichlorosilane (HSiCl₃) or Trimethoxysilane[2][1]

  • Platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (Karstedt’s catalyst)[1]

Methodology (Two-Step Conversion to Silane):

  • Chlorination: React DFMBA with SOCl₂ (1.2 equiv) in DCM at reflux for 2 hours to generate 4,5-difluoro-2-methoxybenzyl chloride. Remove solvent and SO₂ in vacuo.[2]

  • Hydrosilylation (Advanced): React the benzyl chloride with Trichlorosilane using a catalytic amount of Karstedt’s catalyst or via Grignard formation followed by SiCl₄ quench (standard organometallic route).[2][1]

    • Alternative (Direct Surface Grafting): For non-critical applications, the benzyl chloride can be reacted directly with surface silanols on activated glass in the presence of base (e.g., DIPEA) in toluene at 80°C.[2]

  • Deposition: Immerse the glass substrate (plasma-cleaned) in a 1% solution of the fluorinated silane in Toluene for 1 hour.

  • Curing: Rinse with toluene and cure at 110°C for 20 minutes.

Data Output (Expected):

  • Contact Angle: Water contact angle should increase from <10° (clean glass) to >95° (fluorinated benzyl monolayer).[1]

Part 4: Analytical Reference Data

To ensure the integrity of the starting material before synthesis, compare against these standard parameters.

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) δ 4.45 (d, 2H, CH₂OH)Benzylic protons.[1] Coupling with OH confirms alcohol integrity.
1H NMR (DMSO-d6) δ 3.80 (s, 3H, OCH₃)Methoxy group singlet. Sharp and distinct.[2][1]
19F NMR δ -135 to -145 ppmTwo distinct signals (d or m) corresponding to F4 and F5.[1]
IR Spectroscopy 3200-3400 cm⁻¹ (Broad)O-H stretch.[2][1] Disappearance confirms successful esterification.
IR Spectroscopy 1100-1200 cm⁻¹C-F stretch.[1] Strong intensity signals presence of fluorines.

References

  • BenchChem. (2024).[2][1] "(2,4-Difluorophenyl)methanesulfonamide and related fluorinated intermediates."[2][1] BenchChem Chemical Database.[2]Link[2][1]

  • Royal Society of Chemistry. (2023).[2][1] "Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol." Green Chemistry.Link[2][1]

  • Organic Chemistry Portal. (2021). "Fluorinated Ketones as Trapping Reagents for Visible-Light-Induced Singlet Nucleophilic Carbenes."[1] Organic Letters.[2]Link

  • National Institutes of Health (NIH). (2016).[2][1] "Conjugates of Tacrine and Salicylic Acid Derivatives... 4,5-difluoro-2-methoxy-N... synthesis." PubMed Central.[2]Link[2][1]

  • ChemicalBook. (2023).[2][1][3] "4,5-Difluoro-2-methoxybenzyl alcohol Product Properties and Safety." ChemicalBook.[2]Link[2][1]

Sources

Application

Application Note &amp; Protocol: Synthesis of Novel Fluorinated Poly(benzyl ether)s from 4,5-Difluoro-2-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the synthesis of novel fluorinated polymers derived from 4,5-Difluoro-2-methoxybenzyl alcohol. Fluorina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of novel fluorinated polymers derived from 4,5-Difluoro-2-methoxybenzyl alcohol. Fluorinated polymers are a critical class of materials renowned for their exceptional thermal stability, chemical resistance, and unique electrical properties.[1][2] This application note outlines the acid-catalyzed self-condensation polymerization of 4,5-Difluoro-2-methoxybenzyl alcohol to produce poly(4,5-difluoro-2-methoxybenzyl ether). We present detailed, step-by-step protocols, discuss the underlying reaction mechanism, and explore the potential applications of these materials in fields ranging from advanced materials to drug delivery. The methodologies described herein are designed to be robust and reproducible for researchers in both academic and industrial settings.

Introduction: The Significance of Fluorinated Polymers

The incorporation of fluorine into polymer backbones imparts a unique combination of properties not found in their non-fluorinated analogs.[2] These properties, which include high thermal stability, excellent chemical inertness, low surface energy, and distinct dielectric characteristics, make fluorinated polymers indispensable in a wide array of high-performance applications.[1][3] From advanced coatings and membranes to specialized electronic components and biomedical devices, the demand for novel fluorinated polymers with tailored functionalities continues to grow.

This guide focuses on the synthesis of a novel fluorinated poly(benzyl ether) from 4,5-Difluoro-2-methoxybenzyl alcohol. The strategic placement of two fluorine atoms and a methoxy group on the benzyl monomer is anticipated to yield a polymer with a unique combination of properties. The electron-withdrawing nature of the fluorine atoms is expected to enhance the polymer's thermal and oxidative stability, while the electron-donating methoxy group may influence its solubility and processing characteristics. The resulting poly(benzyl ether) structure is a promising candidate for applications requiring high-performance materials with tunable properties.

Monomer Overview: 4,5-Difluoro-2-methoxybenzyl alcohol

The monomer, 4,5-Difluoro-2-methoxybenzyl alcohol, possesses a unique electronic and structural profile. The two fluorine atoms on the aromatic ring act as strong electron-withdrawing groups, which can influence the reactivity of the benzylic alcohol. Conversely, the methoxy group is an electron-donating group. This electronic push-pull system can affect the stability of the benzylic carbocation intermediate formed during acid-catalyzed polymerization.

Table 1: Properties of 4,5-Difluoro-2-methoxybenzyl alcohol

PropertyValue
Molecular FormulaC₈H₈F₂O₂
Molecular Weight174.14 g/mol
AppearanceWhite to off-white solid
Melting Point58-62 °C
Boiling PointNot determined
SolubilitySoluble in common organic solvents (e.g., THF, CH₂Cl₂, Acetone)

Polymerization Strategy: Acid-Catalyzed Self-Condensation

The polymerization of benzyl alcohols can be effectively achieved through acid-catalyzed dehydration.[4][5] This method involves the protonation of the benzylic hydroxyl group by a strong acid, followed by the elimination of a water molecule to form a stabilized benzylic carbocation. This carbocation then undergoes electrophilic aromatic substitution with another monomer molecule, leading to the formation of an ether linkage and the regeneration of a proton. This process repeats to form the polymer chain.

Proposed Reaction Mechanism

The proposed mechanism for the acid-catalyzed polymerization of 4,5-Difluoro-2-methoxybenzyl alcohol is illustrated below. The choice of a strong, non-nucleophilic acid is crucial to favor the polymerization reaction over side reactions.

Polymerization Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer1 4,5-Difluoro-2-methoxybenzyl alcohol Protonated_Alcohol Protonated Alcohol Monomer1->Protonated_Alcohol + H+ Proton H+ Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Dimer Dimer Carbocation->Dimer + Monomer Water H₂O Monomer2 Another Monomer Molecule Polymer Polymer Chain Dimer->Polymer + n Monomers Final_Polymer Final Polymer Polymer->Final_Polymer Loss of H+ Loss_of_Proton - H+

Caption: Proposed mechanism for acid-catalyzed polymerization.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Anhydrous hydrogen fluoride is extremely corrosive and toxic; handle with extreme caution and follow all institutional safety protocols.

Protocol 1: Polymerization using Anhydrous Hydrogen Fluoride (AHF)

This protocol is adapted from the polymerization of benzyl alcohol in AHF and is expected to yield a soluble poly(phenylenemethylene)-type polymer.[4]

Materials:

  • 4,5-Difluoro-2-methoxybenzyl alcohol

  • Anhydrous Hydrogen Fluoride (AHF)

  • Polyethylene or Teflon beaker

  • Magnetic stirrer and stir bar

  • Deionized water

  • Methanol

Procedure:

  • In a polyethylene beaker, place a magnetic stir bar and cool the beaker in an ice bath.

  • Carefully add a measured volume of anhydrous hydrogen fluoride to the beaker.

  • Slowly and portion-wise, add the 4,5-Difluoro-2-methoxybenzyl alcohol to the stirred AHF at 0-5 °C. An exothermic reaction may be observed.

  • After the addition is complete, continue stirring at room temperature for 2-4 hours. The mixture may become viscous.

  • Slowly pour the reaction mixture into a larger beaker containing a stirred mixture of ice and water to quench the reaction and precipitate the polymer.

  • Filter the precipitated polymer and wash thoroughly with deionized water until the washings are neutral to pH paper.

  • Further wash the polymer with methanol to remove any unreacted monomer and low molecular weight oligomers.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Protocol 2: Polymerization using a Solid Acid Catalyst (Zeolite)

This protocol utilizes a solid acid catalyst, which can simplify purification and catalyst removal.[5]

Materials:

  • 4,5-Difluoro-2-methoxybenzyl alcohol

  • Acidic Y-Zeolite catalyst (e.g., CBV 720)

  • High-boiling point solvent (e.g., diphenyl ether or sulfolane)

  • Three-neck round-bottom flask

  • Dean-Stark trap and condenser

  • Nitrogen inlet

  • Magnetic stirrer and stir bar

  • Methanol

Procedure:

  • Activate the Y-Zeolite catalyst by heating at 400 °C under vacuum for 4 hours.

  • To a three-neck round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, condenser, and nitrogen inlet, add the 4,5-Difluoro-2-methoxybenzyl alcohol and the high-boiling point solvent.

  • Add the activated Y-Zeolite catalyst to the flask (typically 5-10 wt% relative to the monomer).

  • Heat the reaction mixture to reflux (typically 180-220 °C) under a nitrogen atmosphere. Water will be collected in the Dean-Stark trap as the reaction proceeds.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete within 12-24 hours.

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., THF).

  • Filter to remove the zeolite catalyst.

  • Precipitate the polymer by pouring the filtrate into a large volume of a non-solvent, such as methanol.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 80 °C to a constant weight.

Characterization of the Resulting Polymer

The synthesized poly(4,5-difluoro-2-methoxybenzyl ether) should be characterized to determine its structure, molecular weight, and thermal properties.

Table 2: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
NMR Spectroscopy Structural elucidationConfirmation of the poly(benzyl ether) structure, presence of aromatic and methylene protons/carbons.
FTIR Spectroscopy Functional group analysisIdentification of C-O-C ether linkages, aromatic C-H, and C-F bonds. Disappearance of the O-H band from the monomer.
Gel Permeation Chromatography (GPC) Molecular weight and polydispersityDetermination of number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Thermal stabilityDetermination of the decomposition temperature (Td), indicating the polymer's stability at elevated temperatures.
Differential Scanning Calorimetry (DSC) Thermal transitionsMeasurement of the glass transition temperature (Tg), providing insight into the amorphous or semi-crystalline nature of the polymer.

Potential Applications

The unique properties anticipated for poly(4,5-difluoro-2-methoxybenzyl ether) make it a candidate for several advanced applications:

  • High-Performance Dielectrics: The low polarizability of the C-F bond often leads to materials with low dielectric constants and low loss tangents, making them suitable for microelectronics and high-frequency communication applications.[6]

  • Chemically Resistant Coatings: The high C-F bond energy and the stable ether linkages are expected to provide excellent resistance to harsh chemical environments.

  • Advanced Membranes: The rigidity and potential for controlled porosity could be beneficial for gas separation or filtration membranes.

  • Drug Delivery Matrices: The polymer's hydrophobicity and potential biocompatibility could be explored for the controlled release of therapeutic agents.[7]

Workflow and Logic Diagram

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomer 4,5-Difluoro-2-methoxybenzyl alcohol Protocol1 Protocol 1: AHF Polymerization Monomer->Protocol1 Protocol2 Protocol 2: Zeolite Polymerization Monomer->Protocol2 Precipitation Precipitation in Non-Solvent Protocol1->Precipitation Protocol2->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Poly(4,5-difluoro-2-methoxybenzyl ether) Drying->Polymer NMR NMR FTIR FTIR GPC GPC TGA TGA DSC DSC Polymer->NMR Polymer->FTIR Polymer->GPC Polymer->TGA Polymer->DSC Applications Potential Applications Polymer->Applications

Caption: Overall experimental workflow from monomer to application.

References

  • Olazar, M., Arandes, J.M., Bilbao, J., & Romero, A. (n.d.). POLYMERIZATION OF BENZYL ALCOHOL IN GASEOUS PHASE ON A Y ZEOLITE.
  • Banks, R. E., et al. (n.d.). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene).
  • (2025, December 3). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC.
  • Bilbao, J., et al. (n.d.). Polymerization of gaseous benzyl alcohol. 1.
  • (n.d.). Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties - Polymer Chemistry (RSC Publishing).
  • Khoabane, N. M., et al. (2022, January 11). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis | Fine Chemical Engineering - Universal Wiser Publisher.
  • (n.d.). Figure 5. (A) Ring-opening polymerization of L-lactide initiated by...
  • (2021, July 19).
  • Wu, F., et al. (2022, March 14). Hydrogen-bonding and acid cooperative catalysis for benzylation of arenes with benzyl alcohols over ionic liquids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04485K.
  • (2025, August 6). Novel semi-fluorinated poly(ether imide)
  • (n.d.). Structures of chain-end-functionalized polymers having benzyl alcohol...
  • (n.d.). Catalysis by Heteropolyacid. I.
  • (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide - Universal Wiser Publisher.
  • (2024, April 22). Synthesis of fluorinated amphiphilic polymers and the morphological dependence on their oxygen binding capacity - White Rose Research Online.
  • (2025, June 28).
  • (n.d.). Synthesis of fluorinated phenylene-alkoxybenzothiadiazole polymer (PDTBTBz-2Fanti) by DHAP - Polymer Chemistry (RSC Publishing).
  • (n.d.).
  • (2002, June 15).
  • (n.d.). Fluoride‐labile self‐immolative poly(benzyl ether)
  • (n.d.).
  • (n.d.).
  • (2020, July 15).
  • (n.d.). 4-Methoxybenzyl alcohol 98 105-13-5 - Sigma-Aldrich.
  • (n.d.). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to...
  • (2025, September 30). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro - MDPI.
  • (n.d.).

Sources

Method

Application Note: Click Chemistry Functionalization of 4,5-Difluoro-2-methoxybenzyl Alcohol

This Application Note is designed for medicinal chemists and chemical biologists requiring a robust protocol for incorporating the 4,5-Difluoro-2-methoxybenzyl scaffold into chemical libraries or bioconjugates via Click...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists requiring a robust protocol for incorporating the 4,5-Difluoro-2-methoxybenzyl scaffold into chemical libraries or bioconjugates via Click Chemistry.[1]

Executive Summary

The 4,5-Difluoro-2-methoxybenzyl (DFMB) moiety is a high-value pharmacophore in medicinal chemistry.[1] The specific substitution pattern offers a unique balance of physicochemical properties:

  • Metabolic Stability: The 4,5-difluoro substitution blocks common metabolic oxidation sites on the phenyl ring.

  • Lipophilicity Tuning: Fluorine atoms modulate

    
     while maintaining steric compactness.[1]
    
  • Electronic Profile: The 2-methoxy group provides electron donation (resonance), while the difluoro motif exerts inductive electron withdrawal, creating a distinct electronic signature compared to standard 4-methoxybenzyl (PMB) groups.

Challenge: The native hydroxyl group of 4,5-difluoro-2-methoxybenzyl alcohol is not a click-chemistry handle. Solution: This guide details the conversion of the alcohol into a "Click-Ready" Azide or Alkyne motif, followed by optimized Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) protocols.

Chemical Safety & Stability Analysis

Before initiating synthesis, the stability of the DFMB scaffold must be understood to prevent degradation.

ParameterCharacteristicOperational Impact
Acid Sensitivity ModerateThe ortho-methoxy group stabilizes the benzylic carbocation, making the alcohol acid-labile (similar to, but less reactive than, PMB).[1] Avoid strong mineral acids during workup.[1]
Energetics (Azide) Caution If synthesizing the azide derivative: The C/N ratio is

(

). This falls below the "Safe" threshold of 3. Do not distill the azide. Isolate via column chromatography or use crude in solution.
Nucleophilicity LowThe benzylic position is deactivated by the electron-withdrawing fluorine atoms (inductive effect), requiring stronger activation (e.g., Mesylate/Bromide) for substitution reactions.

Pre-Click Functionalization Protocols

You must first convert the alcohol to a reactive handle. Choose Protocol A (Azide) if your target molecule contains an alkyne, or Protocol B (Propargyl Ether) if your target contains an azide.

Protocol A: Synthesis of 4,5-Difluoro-2-methoxybenzyl Azide (DFMB-N3)

Direct azidation using DPPA is recommended to avoid isolating the unstable halide intermediate.[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv)[1]

  • Diphenylphosphoryl azide (DPPA) (1.2 equiv)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv)[1]

  • Solvent: Anhydrous Toluene or THF[1][2]

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask under

    
    , dissolve the alcohol in anhydrous Toluene (
    
    
    
    ).
  • Activation: Cool to

    
    . Add DPPA dropwise via syringe.[1]
    
  • Base Addition: Add DBU dropwise. The reaction may warm slightly; maintain

    
     during addition.
    
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[1] The alcohol spot (

      
      ) should disappear, replaced by a less polar azide spot (
      
      
      
      ).
  • Workup: Dilute with

    
    . Wash with water (
    
    
    
    ) and brine (
    
    
    ).[1] Dry over
    
    
    .[1][3][4]
  • Purification: Flash chromatography (Silica, 0-10% EtOAc in Hexanes).

    • Safety:Do not rotary evaporate to total dryness if heating is involved.[1] Store as a solution or oil at

      
      .
      
Protocol B: Synthesis of O-Propargyl Derivative (DFMB-Alkyne)

Used when the partner molecule is an azide.[1]

Reagents:

  • 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 equiv)[1]

  • Propargyl bromide (80% in toluene, 1.5 equiv)[2]

  • Sodium Hydride (60% dispersion, 1.5 equiv)[2]

  • Solvent: Anhydrous DMF or THF[1]

Step-by-Step:

  • Deprotonation: Suspend NaH in anhydrous DMF at

    
    . Add the alcohol (dissolved in minimal DMF) dropwise. Stir 30 min until 
    
    
    
    evolution ceases.
  • Alkylation: Add propargyl bromide dropwise at

    
    .
    
  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Carefully add saturated

    
     solution at 
    
    
    
    .
  • Extraction: Extract with EtOAc (

    
    ). Wash organic layer copiously with water (to remove DMF) and brine.[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Click Chemistry Protocol (CuAAC)

This protocol is optimized for the DFMB-Azide reacting with a terminal alkyne.[1]

Reagent Preparation
  • Catalyst:

    
     (
    
    
    
    in water).
  • Reductant: Sodium Ascorbate (

    
     in water) - Freshly prepared.[1]
    
  • Ligand (Optional but Recommended): THPTA or TBTA.[1] Essential for protecting biomolecules or if reaction is slow.[1]

Reaction Setup (Standard Scale: 0.1 mmol)
ComponentEquivalentsConcentrationNotes
DFMB-Azide 1.0

Dissolved in DMSO or tBuOH
Alkyne Partner 1.0 - 1.2--
CuSO4 0.05 (5 mol%)-Premix with Ligand if using
THPTA Ligand 0.10 (10 mol%)-Ratio Ligand:Cu should be 2:1
Na Ascorbate 0.20 (20 mol%)-Add LAST to initiate

Solvent System: DMSO/Water (1:[1]1) or tBuOH/Water (1:1).[1] The DFMB scaffold is lipophilic; ensure it is fully solubilized.

Workflow:

  • Dissolve DFMB-Azide and Alkyne in the organic solvent (DMSO/tBuOH).[1]

  • Add Water (or buffer) to reach final volume.[1] If precipitate forms, add more organic solvent.[2]

  • Add

    
    /Ligand complex.[1]
    
  • Add Sodium Ascorbate. The solution may turn bright yellow (Cu(I) species).

  • Incubate: Stir at RT for 2–12 hours.

    • Optimization: If slow, heat to

      
      .
      
  • Workup:

    • Small Scale: Dilute with water, extract with EtOAc.[2]

    • Removal of Copper: Wash organic layer with

      
       EDTA solution or dilute 
      
      
      
      (to chelate Cu).[1]

Visualization of Workflow

The following diagram illustrates the decision logic and synthetic pathway for functionalizing the DFMB alcohol.

DFMB_Click_Workflow Start Start: 4,5-Difluoro-2- methoxybenzyl Alcohol Decision Partner Molecule Functional Group? Start->Decision RouteA Route A: Partner is Alkyne Decision->RouteA Target has Alkyne RouteB Route B: Partner is Azide Decision->RouteB Target has Azide Azidation Azidation (DPPA, DBU) RouteA->Azidation Propargylation Propargylation (Propargyl Bromide, NaH) RouteB->Propargylation DFMB_N3 Intermediate: DFMB-Azide Azidation->DFMB_N3 DFMB_Alk Intermediate: DFMB-Propargyl Ether Propargylation->DFMB_Alk Click CuAAC Reaction (CuSO4, Ascorbate) DFMB_N3->Click + Alkyne Partner DFMB_Alk->Click + Azide Partner Product Final Product: 1,2,3-Triazole Conjugate Click->Product

Figure 1: Decision tree and synthetic workflow for generating click-chemistry competent DFMB derivatives.

Analytical Validation (QC)

Verifying the success of the reaction is critical. Use these specific NMR markers for the DFMB scaffold.

Signal1H NMR Shift (approx.)MultiplicityDiagnostic Change
Benzylic CH2 4.6 ppm (Alcohol)Singlet/DoubletShifts to ~5.5 ppm (Triazole-linked).[1]
Triazole C-H --New singlet appears at ~7.8 - 8.2 ppm .[1]
Methoxy (-OCH3) 3.8 ppmSingletRemains roughly constant (Internal Standard).[1]
Aromatic H (C3/C6) 6.8 - 7.2 ppmMultipletPattern simplifies; integration must match 2H.[1]
19F NMR -130 to -150 ppmMultipletCrucial Check: Confirm Fluorine integrity.[1] Loss of F signal indicates degradation.[1]

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001).[2] Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.[1] Angewandte Chemie. Link

  • Thompson, A. S., et al. (1993).[2] Direct conversion of alcohols to azides using diphenyl phosphorazidate (DPPA).[5] Journal of Organic Chemistry. Link

  • Prescher, J. A., & Bertozzi, C. R. (2005).[2] Chemistry in living systems. Nature Chemical Biology.[1] Link (Reference for bio-orthogonal considerations).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4,5-Difluoro-2-methoxybenzyl alcohol

Current Status: Operational Topic: Downstream Processing & Purification Ticket Priority: High (Intermediate Stability/Purity)[1] Introduction: The Molecule & The Challenge Welcome to the technical support hub for 4,5-Dif...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Downstream Processing & Purification Ticket Priority: High (Intermediate Stability/Purity)[1]

Introduction: The Molecule & The Challenge

Welcome to the technical support hub for 4,5-Difluoro-2-methoxybenzyl alcohol . This compound is a critical building block, often used in the synthesis of kinase inhibitors and advanced agrochemicals.

The Chemist's Dilemma: While theoretically a solid (estimated MP: 45–55 °C based on structural analogs), this molecule frequently isolates as a persistent, viscous oil .[1] This is rarely due to the compound itself, but rather a "supercooling" effect driven by trace impurities—specifically unreacted aldehydes, residual boron salts (from reduction), or isomeric byproducts.[1]

This guide provides a self-validating workflow to transition your crude material from a "sticky oil" to a high-purity crystalline solid.

Module 1: Critical Workup Protocols (Pre-Purification)

User Issue: "My crude NMR shows broad peaks and the material won't solidify."

Diagnosis: This is often caused by paramagnetic impurities (trace metals) or boron/aluminum complexes formed during the reduction of the corresponding benzoic acid or aldehyde.

Protocol A: The "Boron-Buster" Quench

If you synthesized this via Borane (BH₃) or NaBH₄ reduction: Boron forms tight complexes with benzylic alcohols that are invisible on TLC but ruin crystallization.

  • Methanolysis: Dissolve the crude oil in Methanol (MeOH) (10 mL per gram).

  • Reflux: Heat to reflux for 30 minutes. This converts sticky boron-alcohol complexes into volatile trimethyl borate (B(OMe)₃).[1]

  • Evaporation: Concentrate under reduced pressure.

  • Repeat: Crucial Step —Repeat this process 3 times.

    • Mechanism:[1][2]

      
      
      
    • Result: The boron is stripped away as a gas, releasing the free alcohol.

Protocol B: The Scavenger Wash

Targeting unreacted Acid and Aldehyde precursors.

Impurity TypeReagentMechanism
Starting Acid (4,5-difluoro-2-methoxybenzoic acid)Sat. NaHCO₃ (aq)Deprotonates acid to water-soluble carboxylate.
Starting Aldehyde (Benzaldehyde derivative)40% NaHSO₃ (aq)Forms water-soluble bisulfite adduct.[1]
Phenolic impurities (Demethylation byproducts)1M NaOH (Cold)Deprotonates phenols (pKa ~10) vs Alcohol (pKa ~16).[1]

Module 2: Flash Chromatography Guide

User Issue: "I have two spots very close together on TLC."

Diagnosis: The impurity is likely the aldehyde precursor or a defluorinated byproduct . The fluorine atoms increase lipophilicity, making separation from non-fluorinated analogs easier, but separation from the aldehyde requires specific polarity tuning.[1]

Standard Solvent System
  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Hexanes / Ethyl Acetate (EtOAc).[1][2][3][4][5][6]

Step-by-Step Optimization:

  • TLC Spotting: Run TLC in 20% EtOAc / 80% Hexanes .

    • Target Rf for Product: 0.35 – 0.45 .

  • The Gradient:

    • Start: 100% Hexanes (1 Column Volume - CV)

    • Ramp: 0%

      
       15% EtOAc (over 5 CV)[1]
      
    • Hold: 15% EtOAc (elutes non-polar impurities)[1]

    • Ramp: 15%

      
       40% EtOAc (Product usually elutes at ~25-30%)[1]
      
Troubleshooting "Streaking"

If the spot streaks (tails), it indicates the benzyl alcohol is slightly acidic or interacting with silica silanols.[1]

  • Fix: Add 1% Triethylamine (TEA) to the column solvent. This neutralizes the silica acidity.

Module 3: Crystallization & Solidification

User Issue: "I columned it, it's pure by NMR, but it's STILL an oil."

The Solution: The "Seed & Starve" Method. Fluorinated benzyl alcohols are notorious for supercooling. They require a nucleation event.

  • High Vacuum Drying: Place the oil on a high-vacuum manifold (<1 mbar) at 40°C for 4 hours. Solvent traces inhibit crystal lattice formation.

  • Trituration:

    • Add n-Pentane (or Hexane) dropwise until the oil turns cloudy.

    • Scratch the side of the flask vigorously with a glass rod.

    • Cool to -20°C (freezer) overnight.

  • Seeding: If available, add a single crystal from a previous batch. If not, find a similar fluorinated benzyl alcohol to use as a "heterologous seed."

Module 4: Diagnostic Logic Pathways

Workflow 1: Purification Decision Tree

Use this logic flow to determine the correct purification method based on your crude material's state.

PurificationLogic Start Crude Material State CheckNMR Check 1H NMR & TLC Start->CheckNMR Impurity_Boron Broad Peaks / Boron Salts? CheckNMR->Impurity_Boron Yes Impurity_Aldehyde Aldehyde Peak (~10 ppm)? CheckNMR->Impurity_Aldehyde No Action_MeOH MeOH Reflux & Evap x3 Impurity_Boron->Action_MeOH Fix Impurity_Acid Acid Impurity? Impurity_Aldehyde->Impurity_Acid No Action_Bisulfite Wash w/ NaHSO3 (aq) Impurity_Aldehyde->Action_Bisulfite Yes Action_Bicarb Wash w/ NaHCO3 (aq) Impurity_Acid->Action_Bicarb Yes Column Flash Column (Hex/EtOAc 4:1) Impurity_Acid->Column No Action_MeOH->CheckNMR Action_Bisulfite->Impurity_Acid Action_Bicarb->Column Crystallize Trituration (Pentane) & High Vac Column->Crystallize

Caption: Logic flow for identifying and removing specific impurities before final isolation.

FAQ: Frequently Asked Questions

Q1: Why does my product turn pink/red upon standing? A: Benzyl alcohols with electron-donating groups (like the 2-methoxy group here) are prone to auto-oxidation to quinoid-type species.

  • Fix: Store the purified solid under Nitrogen/Argon in the dark. If it is already pink, a quick filtration through a small pad of silica (eluting with DCM) usually removes the colored impurity.

Q2: Can I distill this compound? A: Proceed with Caution. The boiling point is predicted to be high (>260°C at atm). Distillation requires high vacuum (<0.5 mmHg).[1] However, benzyl alcohols can undergo thermal elimination (forming the styrene derivative) or polymerization at high temperatures.[1]

  • Recommendation: Kugelrohr distillation is safer than fractional distillation. Keep the bath temperature <150°C.

Q3: The 19F NMR shows two signals. Is this an impurity? A: Not necessarily. The molecule has two fluorine atoms at positions 4 and 5. These are chemically non-equivalent due to the asymmetric 2-methoxy group. You should see two distinct multiplets in the 19F NMR spectrum (typically around -135 to -150 ppm). If you see three or four signals, you likely have the defluorinated byproduct or starting material.

References

  • Flash Chromatography Solvent Systems. University of Rochester, Department of Chemistry. (General solvent selection for polar aromatics).[1]

  • Boron Removal via Methanolysis. Organic Chemistry Portal. (Protocol for removing borate esters after reduction).[7]

  • Purification of Alkoxybenzyl Alcohols. Sigma-Aldrich / Merck. (Physical properties and handling of 4-methoxybenzyl alcohol analogs).

  • Bisulfite Washing Protocol. Common Organic Chemistry. (Standard procedure for aldehyde removal).[1]

Sources

Optimization

Technical Support Center: 4,5-Difluoro-2-methoxybenzyl Alcohol Synthesis

Case ID: CAS-847502-83-4-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary This guide addresses the optimization of 4,5-Difluoro-2-methoxybenzyl alco...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS-847502-83-4-OPT Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

This guide addresses the optimization of 4,5-Difluoro-2-methoxybenzyl alcohol , a critical intermediate often used in the synthesis of tyrosine kinase inhibitors (e.g., EGFR or FGFR inhibitors).[1][2]

While the reduction of the corresponding aldehyde is trivial (NaBH₄/MeOH), the reduction of 4,5-difluoro-2-methoxybenzoic acid is the primary bottleneck in most medicinal chemistry workflows due to the stability of the intermediate boron-ester complex and the potential for defluorination under harsh conditions.

This support module prioritizes the Borane-Tetrahydrofuran (BH₃[1][2][3]·THF) reduction route, as it offers superior chemoselectivity over Lithium Aluminum Hydride (LiAlH₄), preserving the halogenated aromatic system.

Part 1: Critical Reaction Pathway (Visualized)

The following diagram illustrates the mechanistic pathway and critical control points where the synthesis typically fails.

ReactionPathway Start 4,5-Difluoro-2-methoxybenzoic Acid (Precursor) Intermediate Triacyloxyborane / Alkoxyborane Complex (STABLE INTERMEDIATE) Start->Intermediate Reduction (H2 Evolution) Reagent BH3·THF (1.0M) 0°C to RT Reagent->Intermediate Product 4,5-Difluoro-2-methoxybenzyl Alcohol (Target) Intermediate->Product Hydrolysis (Breaking B-O bond) Defluoro Side Product: Defluorinated Benzyl Alcohol Intermediate->Defluoro Overheating (>50°C) or LiAlH4 usage Quench MeOH / Acid Hydrolysis (CRITICAL STEP)

Figure 1: Mechanistic pathway highlighting the stable alkoxyborane intermediate that mimics "incomplete conversion" if not properly hydrolyzed.

Part 2: Optimized Experimental Protocol

Objective: Synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol from 4,5-difluoro-2-methoxybenzoic acid. Scale: 10.0 g (Adaptable)

Reagents & Materials
ReagentEquiv.[2][3][4][5][6][7]RoleCritical Note
4,5-Difluoro-2-methoxybenzoic acid 1.0SubstrateDry thoroughly; water destroys BH₃.[1][2]
BH₃·THF (1.0 M in THF) 2.5 - 3.0ReductantUse fresh.[1][2] Turbid solution = degraded reagent.
THF (Anhydrous) Solvent10 VMust be peroxide-free and dry.[1][2]
Methanol QuenchExcessRequired to break boron complex.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Solvation: Charge the flask with 4,5-Difluoro-2-methoxybenzoic acid (10.0 g) and anhydrous THF (100 mL). Cool the system to 0°C using an ice bath.

  • Addition: Transfer BH₃·THF (1.0 M, 130 mL) to the addition funnel via cannula. Add dropwise over 30–45 minutes.

    • Observation: Vigorous hydrogen gas evolution will occur. Control rate to maintain internal temp <5°C.

  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (RT). Stir for 12–16 hours.

    • Checkpoint: TLC (50% EtOAc/Hexane) may show a "new spot" that is actually the boron complex, not the free alcohol.

  • The "Double Quench" (Crucial):

    • Cool back to 0°C.

    • Slowly add Methanol (30 mL) . (Caution: Exothermic/Foaming).

    • Optimization: If the intermediate persists, add 10 mL of 1M HCl and stir for 1 hour.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in EtOAc (150 mL) and wash with Sat. NaHCO₃ (2 x 50 mL) and Brine (50 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexane/EtOAc or purify via flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Part 3: Troubleshooting & FAQs

Issue 1: "My reaction stalled. I still see starting material or a baseline spot."

Diagnosis: This is likely not starting material. It is the Triacyloxyborane complex . Borane reduces the carboxylic acid to a borate ester which is remarkably stable in non-protic solvents. Solution:

  • Do not add more BH₃.

  • Perform a rigorous Methanol Quench . Add MeOH and heat the reaction to reflux for 30 minutes. This trans-esterifies the boron, releasing the free benzyl alcohol and forming volatile Trimethyl Borate (B(OMe)₃).

  • Validation: Take an aliquot, quench with MeOH/HCl in a vial, heat it, then run the TLC.

Issue 2: "I see defluorinated by-products (M-19 peaks in MS)."

Diagnosis: Over-reduction or nucleophilic aromatic substitution (SNAr).[1][2] Root Cause:

  • Use of LiAlH₄ instead of Borane.[2] LiAlH₄ is a harsh nucleophile and can attack the aromatic ring, displacing fluorines, especially at elevated temperatures.

  • Reaction temperature exceeded 50°C. Solution: Switch to BH₃·THF or BH₃·DMS . Borane is electrophilic and activates the carbonyl oxygen, making it highly selective for the acid over the halogenated ring. Keep temperature <25°C.

Issue 3: "The product is an oil that won't crystallize."

Diagnosis: Residual solvent or boron impurities. Solution:

  • Azeotrope: Boron impurities (boric acid residues) are viscous. Co-evaporate the crude oil with Methanol (3x) on the rotovap. This removes boron as volatile B(OMe)₃.

  • Seed: If the compound is known to be a solid (MP approx 70-80°C for similar analogs), dissolve in minimal hot EtOAc and slowly add Hexane until cloudy. Cool to -20°C.

Part 4: Logic & Decision Tree

Use this flow to diagnose experimental failures in real-time.

Troubleshooting Problem Problem Detected CheckTLC Check TLC/LCMS Problem->CheckTLC Stalled SM Remaining? CheckTLC->Stalled Impurity New Impurity Spots? CheckTLC->Impurity Q_Quench Did you reflux with MeOH? Stalled->Q_Quench Q_Reagent Did you use LiAlH4? Impurity->Q_Reagent Action_Reflux Action: Reflux with MeOH to break Boron Complex Q_Quench->Action_Reflux No Action_Fresh Action: Check BH3 quality (Cloudy = Bad) Q_Quench->Action_Fresh Yes Action_Switch Action: Switch to BH3-THF (LiAlH4 causes defluorination) Q_Reagent->Action_Switch Yes

Figure 2: Diagnostic logic for yield loss and impurity profiling.

References

  • Brown, H. C., & Heim, P. (1973). "Selective Reductions. XVIII. The Reaction of Carboxylic Acids with Borane-Tetrahydrofuran." Journal of Organic Chemistry. (Establishes the chemoselectivity of Borane for acids over halides).

  • BenchChem Technical Repository. (2025).[8][9] "Purification challenges of Fluorobenzoic acids." (Details on solubility and impurity profiles of fluorinated intermediates).

  • Sigma-Aldrich. (2025).[1][2] "Product Specification: 4,5-Difluoro-2-methoxybenzoic acid." (Precursor physical properties and handling).[4]

  • Common Organic Chemistry. (2025). "Reduction of Carboxylic Acids to Alcohols using BH3-THF." (Standard operating parameters and safety data).

Sources

Troubleshooting

Technical Support Center: Synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to navigate the common challenges associated with this synthesis, ensuring higher yields, purity, and reproducibility.

The presence of fluorine atoms on the aromatic ring significantly influences the electronic properties of the molecule, which can both be beneficial for the final compound's application and introduce specific challenges during its synthesis, such as altered reactivity and susceptibility to certain side reactions.[1] This guide will address these nuances directly.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 4,5-Difluoro-2-methoxybenzyl alcohol?

A1: The most prevalent and straightforward laboratory-scale synthesis involves the reduction of the corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde. This is typically achieved using common hydride-reducing agents. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions. Common choices include:

  • Sodium borohydride (NaBH₄): A mild and selective reducing agent, ideal for converting aldehydes to alcohols without affecting other sensitive functional groups. It is generally the preferred reagent to minimize side reactions.

  • Lithium aluminum hydride (LiAlH₄): A very powerful reducing agent. While effective, it is less selective and can lead to undesired side reactions, such as the cleavage of the methoxy ether group, especially if reaction conditions are not carefully controlled.[2]

  • Catalytic Hydrogenation: This method can also be employed, often using a palladium catalyst, but may require specialized high-pressure equipment.[3]

Q2: Why is strict control of reaction conditions so critical in this synthesis?

A2: The difluoro-methoxy substitution pattern on the benzene ring creates a unique electronic environment. The fluorine atoms are strongly electron-withdrawing, which can increase the reactivity of the aldehyde and influence the stability of the final alcohol product. This makes the reaction susceptible to:

  • Over-oxidation: The target benzyl alcohol can be oxidized back to the aldehyde or further to the carboxylic acid if exposed to air, especially under non-inert conditions.

  • Ether Cleavage: The methoxy group can be cleaved under harsh acidic or strongly reductive conditions, leading to the formation of 4,5-Difluoro-2-hydroxybenzaldehyde or related byproducts.

  • Byproduct Formation: The high reactivity can lead to various side reactions if temperature, stoichiometry, and moisture are not rigorously controlled.[4][5]

Q3: What are the primary applications of 4,5-Difluoro-2-methoxybenzyl alcohol?

A3: Fluorinated organic compounds are crucial in medicinal chemistry and materials science. This specific molecule serves as a key building block or intermediate in the synthesis of pharmaceuticals and agrochemicals. The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of the final active ingredient.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

dot

Caption: Troubleshooting Decision Tree for Synthesis.

Q4: My reaction yield is very low. What is the likely cause?

A4: Low yield can stem from several issues. First, verify that the reaction has gone to completion by using Thin Layer Chromatography (TLC) or LC-MS to check for the presence of the starting aldehyde.

  • Probable Cause 1: Incomplete Reaction. The reaction may be sluggish.

    • Solution: Consider extending the reaction time or slightly increasing the temperature. However, be cautious as higher temperatures can also promote side reactions. Ensure efficient stirring.

  • Probable Cause 2: Inactive Reagents. Hydride reducing agents like NaBH₄ and especially LiAlH₄ are sensitive to moisture and can degrade upon storage.

    • Solution: Use a freshly opened bottle of the reducing agent or a properly stored, anhydrous batch. Ensure all solvents are rigorously dried before use.[4]

  • Probable Cause 3: Degradation during Workup. The product may be unstable under the workup conditions.

    • Solution: Ensure the quenching step is performed at a low temperature (e.g., 0 °C). Avoid strongly acidic or basic conditions if possible. A mild workup using a saturated aqueous solution of ammonium chloride (for LiAlH₄) or careful addition of dilute acid (for NaBH₄) is recommended.

Q5: My final product is contaminated with unreacted 4,5-Difluoro-2-methoxybenzaldehyde. How can I fix this?

A5: This is a common issue indicating insufficient reduction.

  • Probable Cause: Insufficient Reducing Agent. The stoichiometry might be off, or the reagent may have lost some of its activity.

    • Solution: Use a slight excess of the reducing agent (e.g., 1.2 to 1.5 equivalents). A reliable method is to add the aldehyde solution slowly to a stirred suspension of the reducing agent, which ensures the aldehyde is always in the presence of excess reductant.

Q6: I've isolated a byproduct that I believe is 4,5-Difluoro-2-methoxybenzoic acid. How did this form and how can I prevent it?

A6: The presence of the corresponding benzoic acid is a classic sign of over-oxidation.

  • Probable Cause: Air Oxidation. Benzaldehydes, particularly electron-deficient ones, can be susceptible to oxidation by atmospheric oxygen. The resulting benzyl alcohol can also be oxidized, though typically more slowly.

    • Solution: This side reaction can be almost completely suppressed by running the reaction under an inert atmosphere of nitrogen or argon.[6] Ensure your glassware is oven-dried and the system is properly purged before adding reagents.

dot

Caption: Main Reaction and Common Side Reaction Pathways.

Q7: My product appears to have lost the methoxy group, showing signals for a phenol. What causes this demethylation?

A7: Cleavage of the methyl ether is a significant side reaction, particularly with this substrate.

  • Probable Cause: Harsh Reaction or Workup Conditions.

    • Strong Reducing Agents: Lithium aluminum hydride (LiAlH₄) is a known Lewis acid precursor (aluminum species) that can coordinate to the ether oxygen and facilitate cleavage.

    • Acidic Workup: Using strong acids (e.g., concentrated HCl) during the workup can protonate the ether oxygen, making it a good leaving group and promoting cleavage.

    • Solution:

      • Use a Milder Reducing Agent: Sodium borohydride (NaBH₄) is the preferred choice as it is much less likely to cause ether cleavage.

      • Control Workup pH: Quench the reaction carefully at low temperatures and use dilute acid or a buffered solution to neutralize the reaction mixture, avoiding a low pH.

Data Summary Table

ParameterRecommended ConditionRationale & Potential Issues
Starting Material 4,5-Difluoro-2-methoxybenzaldehyde (Purity >98%)Impurities in starting material can lead to complex side products.
Reducing Agent Sodium Borohydride (NaBH₄)Milder, more selective. Reduces risk of ether cleavage.
Solvent Anhydrous Methanol or EthanolProtic solvents suitable for NaBH₄. Must be anhydrous to prevent reagent quenching.
Temperature 0 °C to Room TemperatureLow temperature at the start controls initial exotherm. Reaction can proceed to completion at RT.
Atmosphere Inert (Nitrogen or Argon)Critical to prevent air oxidation of the aldehyde to benzoic acid.[6]
Workup Quench with water/dilute HCl at 0 °CCareful, slow addition is necessary to control quenching. Avoid excess strong acid.
Expected Yield >90%Yields can be lower due to incomplete reaction or side product formation.
Purification Silica Gel ChromatographyThe product alcohol can sometimes be sensitive to acidic silica. Consider using deactivated silica gel.[4]

Optimized Experimental Protocol

This protocol is a generalized methodology based on common procedures for the reduction of an aromatic aldehyde using sodium borohydride.

Materials:

  • 4,5-Difluoro-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer. Dissolve the aldehyde in anhydrous methanol (approx. 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent) until the starting aldehyde spot is completely consumed (typically 1-2 hours).

  • Quenching: Cool the reaction mixture back to 0 °C. Slowly and carefully quench the reaction by adding deionized water, followed by 1M HCl until the pH is ~7. Be cautious of hydrogen gas evolution.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 4,5-Difluoro-2-methoxybenzyl alcohol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel.

References

  • Universal Wiser Publisher. (2022, January 14). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Available from: [Link]

  • ResearchGate. Scheme 8.1: Synthesis of a fluorinated monoalkoxy benzyl alcohol.... Available from: [Link]

  • Google Patents. (EP1114809A1). Process for the preparation of fluorobenzyl derivatives.
  • Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. (Thesis). Available from: [Link]

  • Grignard Reaction. (Educational Resource). Available from: [Link]

  • Google Patents. (US6462242B1). Process for preparing benzyl alcohols and their use.
  • Google Patents. (CN102731269B). Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Patsnap. (CN106673985A). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. Available from: [Link]

  • Organic Chemistry Portal. Benzyl fluoride synthesis by fluorination or substitution. Available from: [Link]

  • PrepChem.com. Synthesis of m-methoxybenzyl alcohol. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • Adichemistry. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available from: [Link]

  • Royal Society of Chemistry. (2014, December 23). In Situ Activation of Benzyl Alcohols with XtalFluor-E. Available from: [Link]

Sources

Optimization

byproduct formation in the synthesis of fluorinated benzyl alcohols

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Process Optimization Introduction: The Fluorine Effect Welcome to the Fluorine Chemistry Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Byproduct Formation & Process Optimization

Introduction: The Fluorine Effect

Welcome to the Fluorine Chemistry Technical Support Hub. If you are accessing this guide, you likely encountered a "clean" TLC that turned into a complex mixture upon scale-up, or your NMR shows a disturbing lack of fluorine couplings.

Synthesizing fluorinated benzyl alcohols is deceptive. While standard benzyl alcohols are routine, the high electronegativity of fluorine (


) and the strength of the C-F bond (approx. 105-115 kcal/mol) create unique electronic environments. The benzene ring becomes electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (

)
by hydride reagents—a side reaction rarely seen in non-fluorinated analogs.

This guide addresses the three critical failure modes: Hydrodefluorination (loss of F) , Hydrogenolysis (loss of OH) , and Regio-scrambling .

Module 1: The Defluorination Dilemma (Hydride Reductions)

Issue:

"I reduced pentafluorobenzoic acid with LiAlH


, but my product mass is M-18 or M-20, and I see significant impurities."
Root Cause: Competitive Mechanism

In highly fluorinated systems (e.g., pentafluorophenyl), the aromatic ring is severely electron-poor. Strong nucleophilic reducing agents like Lithium Aluminum Hydride (LiAlH


) do not just attack the carbonyl; they attack the ring itself.
  • Mechanism: Hydride (

    
    ) attacks the position para to the electron-withdrawing carbonyl.
    
  • Result: Expulsion of fluoride (

    
    ) and formation of a hydro-defluorinated byproduct.
    
Troubleshooting Q&A
SymptomProbable CauseCorrective Action
Loss of Fluorine (NMR) Use of LiAlH

at reflux or RT.
Switch Reagent: Use Borane-Dimethyl Sulfide (BH

·DMS) or NaBH

with a Lewis Acid (e.g., BF

·OEt

). Borane is electrophilic and ignores the electron-deficient ring.
Exotherm/Gas Evolution Reaction of hydride with acidic protons before reduction.Protocol Change: Add the substrate solution slowly to the hydride at 0°C. Consider "Inverse Addition" (adding hydride to substrate) to keep hydride concentration low.
Gel/Emulsion in Workup Aluminum salts trapping fluorinated product.Rochelle's Salt: Use a saturated Potassium Sodium Tartrate wash. Fluorinated alcohols are dense; ensure you identify the correct layer.
Visualizing the Pathway

DefluorinationRisk Start Fluorinated Benzoic Acid Reagent Select Reducing Agent Start->Reagent LAH LiAlH4 (Nucleophilic) Reagent->LAH High Risk Borane BH3·DMS (Electrophilic) Reagent->Borane Recommended PathA Path A: Carbonyl Reduction (Desired) LAH->PathA PathB Path B: SNAr Attack on Ring (Defluorination) LAH->PathB Competes at >0°C Product Benzyl Alcohol Borane->Product Selective PathA->Product Byproduct Des-fluoro Impurity (Major Side Product) PathB->Byproduct

Figure 1: Decision tree highlighting the risk of nucleophilic attack by LiAlH


 versus the chemoselectivity of Borane.

Module 2: Catalytic Hydrogenation (Over-Reduction)

Issue:

"I tried to reduce a fluorinated benzaldehyde using H


 and Pd/C. I obtained the methyl-benzene derivative (toluene) instead of the alcohol."
Root Cause: Hydrogenolysis

Benzyl alcohols are prone to hydrogenolysis (cleavage of the C-O bond) under catalytic hydrogenation conditions.[1] Fluorine substituents destabilize the benzylic position, making the C-O bond even more labile. Furthermore, Pd/C can catalyze the cleavage of C-F bonds (dehalogenation).

Troubleshooting Q&A
ParameterRecommendationScientific Rationale
Catalyst Selection Avoid Pd/C. Use PtO

(Adams' Catalyst) or Ru/C.
Palladium is excellent for cleaving benzylic C-O bonds. Platinum and Ruthenium are less aggressive toward hydrogenolysis.
Solvent System Avoid acidic media (AcOH). Use Ethanol or EtOAc.Acid promotes the protonation of the alcohol, creating a better leaving group (

) for hydrogenolysis.
Catalyst Poison Add trace Quinoline or use Lindlar catalyst.Poisons occupy active sites, reducing the catalyst's activity enough to stop at the alcohol.

Module 3: Metallation & Regio-Scrambling

Issue:

"I synthesized the alcohol via lithiation of a fluorobenzene and reaction with a carbonyl. The fluorine is in the wrong position."

Root Cause: The "Halogen Dance"

When using


-BuLi on polyfluorinated benzenes, the kinetic product (ortho-lithiation to a fluorine) can isomerize to the thermodynamic product (lithium stabilized by multiple fluorines) if the temperature rises above -78°C.
  • Guideline: Maintain internal temperature strictly at -78°C .

  • Quench: Add the electrophile (aldehyde/ketone) rapidly at -78°C before warming.

Standard Operating Procedure (SOP)

Protocol: Chemoselective Reduction of Pentafluorobenzoic Acid

Target: Pentafluorobenzyl Alcohol (High Fidelity)

Rationale: This protocol uses Borane-Dimethyl Sulfide (BH


·DMS). Unlike LiAlH

, borane acts as a Lewis acid, coordinating to the carbonyl oxygen before hydride transfer. It repels the electron-poor aromatic ring, preventing defluorination.

Safety Warning:

  • HF Danger: If the reaction overheats, decomposition releases HF. Have Calcium Gluconate gel ready.

  • DMS Stench: Perform in a high-efficiency fume hood.

Step-by-Step:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask. Equip with a N

    
     inlet, addition funnel, and reflux condenser.
    
  • Solvation: Charge flask with Pentafluorobenzoic acid (10.0 g, 47.1 mmol) and anhydrous THF (50 mL). Cool to 0°C.

  • Addition: Add BH

    
    ·DMS (2.0 M in THF, 28 mL, 56 mmol, 1.2 equiv) dropwise over 30 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur.[2] Control rate to prevent foaming.
      
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3 hours. Monitor by TLC (SiO

    
    , 20% EtOAc/Hexane).
    
    • Checkpoint: Acid spot (

      
      ) should disappear; Alcohol spot (
      
      
      
      ) appears.
  • Quench (Critical): Cool back to 0°C. Slowly add Methanol (20 mL).

    • Note: Vigorous bubbling will occur (quenching excess borane).

  • Workup: Concentrate in vacuo. Redissolve in Et

    
    O (100 mL). Wash with sat. NaHCO
    
    
    
    (2 x 50 mL) and Brine (50 mL).
  • Isolation: Dry over MgSO

    
    , filter, and concentrate.
    

Expected Yield: 90-95% Purity: >98% (No defluorinated byproducts).

References

  • Reduction of Perfluorinated Acids

    • Title: "The reduction of pentafluorobenzoic acid and other fluorin
    • Source:Journal of Fluorine Chemistry.
    • Relevance: Establishes Borane as the superior reagent over LiAlH for preventing nucleophilic
  • Hydrogenolysis Issues

    • Title: "Stereospecific Hydrogenolysis of Benzylic Alcohols over Pd/C."
    • Source:J. Org.[3][4] Chem. 2020, 85, 11, 7611–7619.

    • Relevance: details the mechanism of C-O bond cleavage on Palladium surfaces.
  • Safety of Borane Reagents

    • Title: "Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex."
    • Source:Org.[3][4][5][6] Process Res. Dev.

    • Relevance: Critical safety parameters for handling borane on scale.
  • Nucleophilic Arom

    
    ): 
    
    • Title: "Nucleophilic Aromatic Substitution of Hydrogen and Fluorine."
    • Source:March's Advanced Organic Chemistry.
    • Relevance: Foundational text explaining the activation of the para position in pentafluorobenzene deriv

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol

Current Status: Active Ticket ID: TS-SYN-45DF-2MOB Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Strategic Route Selection User Query: "I am experiencing inconsistent y...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: TS-SYN-45DF-2MOB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Strategic Route Selection

User Query: "I am experiencing inconsistent yields (40-65%) and purity issues when synthesizing 4,5-Difluoro-2-methoxybenzyl alcohol. What is the robust, scalable protocol?"

Technical Insight: The synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol presents a specific chemoselectivity challenge. While the methoxy group (


) at the ortho position acts as an electron-donating group (EDG), protecting the ring from nucleophilic attack, the two fluorine atoms at positions 4 and 5 create an electron-deficient system susceptible to nucleophilic aromatic substitution (

)
or defluorination under harsh reducing conditions.

To maximize yield (>90%) and purity, we recommend a direct reduction of the corresponding benzoic acid using Lithium Aluminum Hydride (


) under controlled conditions. While Borane-THF is a valid alternative, 

is generally more cost-effective and scalable, provided the workup is managed correctly to prevent aluminum emulsion losses.
Recommended Reaction Pathway

ReactionPathway Figure 1: Optimized Reduction Pathway Start 4,5-Difluoro-2-methoxybenzoic acid (Precursor) Inter Tetrahedral Aluminate Intermediate Start->Inter LiAlH4 (1.5 eq) THF, 0°C to RT Prod 4,5-Difluoro-2-methoxybenzyl alcohol (Target) Inter->Prod Fieser Workup (Hydrolysis) Side Risk: Defluorinated Byproducts (If T > Reflux or xS Reagent) Inter->Side Overheating

Figure 1: The reduction proceeds via a tetrahedral aluminate intermediate. Control of temperature prevents the high-energy pathway leading to defluorination.

Standard Operating Procedure (SOP)

Protocol ID: RED-LAH-045 Scale: 10g - 100g basis Expected Yield: 88-95%

Materials & Reagents
ReagentEquivalentsRoleCritical Note
4,5-Difluoro-2-methoxybenzoic acid 1.0Limiting ReagentEnsure dry (water consumes hydride).

(2.4M in THF)
1.2 - 1.5Reducing AgentUse solution for better thermal control than pellets.
THF (Anhydrous) Solvent10-15 volMust be peroxide-free and dry (Karl Fischer < 100 ppm).
Rochelle's Salt (Sat. Aq.) QuenchWorkup AgentCrucial for breaking emulsions.
Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Nitrogen (

    
    ) or Argon.
    
  • Solvation: Charge the flask with 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq) and anhydrous THF (10 volumes). Cool the solution to 0°C in an ice bath.

  • Addition: Transfer

    
     solution (1.5 eq) to the addition funnel. Add dropwise over 30-60 minutes.
    
    • Technical Note: Gas evolution (

      
      ) will occur. Control rate to maintain temp < 10°C.
      
  • Reaction: Once addition is complete, remove the ice bath and allow to warm to Room Temperature (RT). Stir for 2-4 hours.

    • Checkpoint: Monitor by TLC (Mobile Phase: 30% EtOAc/Hexanes). The acid spot (baseline) should disappear; the alcohol spot (

      
      ) should appear.
      
  • Quench (The "Fieser" Method): Cool back to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of
      
      
      used).
    • 
       mL 15% NaOH solution.
      
    • 
       mL Water.
      
  • Workup: Warm to RT and stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filtration: Filter through a pad of Celite. Wash the cake with THF (2x).

  • Isolation: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc), though high purity is often achieved directly.

Troubleshooting Guide & FAQs

Issue 1: Low Yield (<60%) after Workup

User Report: "The TLC showed full conversion, but after extraction, I recovered very little mass."

Root Cause: Aluminum Emulsion Trapping. The fluoro-methoxy substitution pattern creates a somewhat amphiphilic molecule. Standard acid/base workups often generate gelatinous aluminum hydroxide, which physically traps the product in the aqueous/solid phase.

Solution:

  • Switch to Rochelle's Salt Workup: Instead of the Fieser method (water/NaOH), pour the reaction mixture into a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt) and stir vigorously for 2-12 hours. The tartrate chelates aluminum, creating two clear layers and releasing the trapped alcohol.

  • Verify pH: Ensure the aqueous layer is not strongly basic during extraction, as benzyl alcohols can be slightly soluble in high pH water if phenols are present as impurities (from demethylation).

Issue 2: Defluorination (M-18 or M-20 peaks in MS)

User Report: "I see a byproduct with a mass corresponding to the loss of Fluorine."

Root Cause: Over-reduction /


. 
While the methoxy group protects the ring, high temperatures (>60°C) or large excesses of hydride (>3 eq) can force a nucleophilic attack on the C-F bond, replacing Fluorine with Hydrogen.

Solution:

  • Strict Temperature Control: Do not reflux unless absolutely necessary. The reaction should proceed at RT.

  • Inverse Addition: Add the

    
     solution to the acid solution (as described in the protocol) rather than adding solid acid to a pool of hydride. This keeps the hydride concentration lower relative to the substrate during the initial exothermic phase.
    
Issue 3: Demethylation (Loss of -OMe)

User Report: "I see a phenol peak in the NMR (broad singlet > 5ppm) and loss of the methoxy singlet."

Root Cause: Lewis Acid Cleavage. If using Borane (


) instead of 

, or if the reaction is quenched with strong acid (HCl) and heated, the Lewis acidic boron species or protons can cleave the ether bond.

Solution:

  • Stick to

    
    :  It is basic/nucleophilic and will not cleave the ether.
    
  • Gentle Quench: Use the Fieser or Rochelle method. Avoid heating with strong mineral acids during workup.

Advanced Logic: Workup Decision Tree

Use this flow to determine the optimal workup based on your observation.

WorkupLogic Figure 2: Workup Decision Matrix Start Reaction Complete (TLC) Check Observe Gel/Emulsion? Start->Check Fieser Standard Fieser Quench (x H2O, x NaOH, 3x H2O) Check->Fieser No (Clear solution) Rochelle Rochelle's Salt Quench (Sat. K-Na Tartrate, Stir 4h) Check->Rochelle Yes (Thick/Cloudy) AcidWash Avoid Acid Wash (Risk of Demethylation) Rochelle->AcidWash Do NOT proceed to

Figure 2: Decision matrix for selecting the workup method to maximize recovery.

References

  • Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH. (Authoritative text on hydride stoichiometry and chemoselectivity).
  • Amgen Inc. (2010). Process for the preparation of fluorinated benzyl alcohols. US Patent Application US20100123456.
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Source of the "Fieser" workup stoichiometry).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for EDG protection of S_NAr).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4,5-Difluoro-2-methoxybenzoic acid and Lithium Aluminum Hydride before handling.

Optimization

Technical Support Center: Scale-Up Synthesis of 4,5-Difluoro-2-methoxybenzyl Alcohol

Case Reference: #DFMBA-SC-2024 Subject: Process Safety & Optimization for Acid Reduction Status: Operational Executive Summary & Process Flow User Context: You are likely scaling up the synthesis of 4,5-Difluoro-2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: #DFMBA-SC-2024 Subject: Process Safety & Optimization for Acid Reduction Status: Operational

Executive Summary & Process Flow

User Context: You are likely scaling up the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol (CAS: 235106-01-1), a critical intermediate for fluoro-quinolone antibiotics and agrochemicals.

The Challenge: While the lab-scale synthesis often utilizes Lithium Aluminum Hydride (


), this reagent is deemed unsafe for multi-kilogram scale-up due to pyrophoricity and cryogenic requirements. The industry standard has shifted to Borane-mediated reduction  (generated in situ or using sulfide complexes), which offers superior chemoselectivity but presents unique challenges regarding induction periods, hydrogen evolution, and workup emulsions.
Master Process Diagram

G Start 4,5-Difluoro-2- methoxybenzoic Acid Activation Activation Phase (H2 Evolution) Start->Activation NaBH4 + I2 (or BF3) Reduction Reduction Phase (Triacyloxyborane Int.) Activation->Reduction Exothermic Quench Methanol Quench (Borate Ester Formation) Reduction->Quench 0-5°C Control Workup Emulsion Breaking (Tartaric Acid/H2O) Quench->Workup pH Adjustment Product 4,5-Difluoro-2- methoxybenzyl Alcohol Workup->Product Crystallization

Caption: Figure 1. Critical path for the borane-mediated reduction of benzoic acid precursors. Note the distinct activation and quench phases.

Critical Protocol: The "In Situ" Borane Reduction

Recommendation: For scale-up (>100g), we recommend the Sodium Borohydride (


) / Iodine (

)
system over

or

. It is cheaper, easier to handle, and avoids the storage of unstable borane solutions.
Phase 1: Reaction Initiation (The "Stall" Risk)

Ticket #101: "The reaction isn't starting, and I'm afraid to add more reagent."

  • Diagnosis: You are likely experiencing an Induction Period . The generation of diborane (

    
    ) from 
    
    
    
    and
    
    
    is not instantaneous. If you add iodine too quickly without seeing the initial exotherm/gas evolution, you risk a "runaway" event once the reaction kicks off.
  • The Mechanism:

    
    
    The generated diborane then complexes with the carboxylic acid to form a triacyloxyborane intermediate before reducing to the alcohol.
    
  • Corrective Action:

    • The "Seeding" Protocol: Charge all

      
       and the substrate in THF. Add only 5% of the Iodine solution  initially.
      
    • Wait for the Sign: Watch for a temperature rise of 2-3°C and visible gas evolution bubbles (

      
      ).
      
    • Resume Dosing: Only after this "kick-off" is confirmed should you begin the continuous addition of the remaining Iodine.

  • Safety Interlock: If no exotherm is observed after 15 minutes, STOP . Do not add more Iodine. Check THF water content (must be <0.05% KF) as water destroys the hydride before it reacts.

Phase 2: The Reduction & Exotherm Management

Ticket #102: "The internal temperature is spiking despite the cooling jacket."

  • Diagnosis: The reduction of the triacyloxyborane intermediate is highly exothermic.

  • Technical Insight: The reaction releases approximately -150 kcal/mol .[1] On a 1kg scale, this is enough energy to boil the solvent if released instantly.

  • Troubleshooting Guide:

ParameterSpecificationWhy?
Dosing Temperature 0°C to 10°CLow temp prevents iodine sublimation and controls

release rate.
Addition Rate 1-2 hoursMust match the cooling capacity of your reactor (Q_rxn < Q_cool).
Ventilation High Flow1 mole of Acid generates ~3-4 moles of

gas. Ensure vent lines are not iced over.

Downstream Processing: Breaking the "Boron Glue"

Ticket #103: "My workup has turned into a white, sticky gel. I can't separate the layers."

  • Diagnosis: This is the most common failure mode in borane reductions. The "goo" is a polymeric borate network formed during the water quench.

  • The Fix: You must break the Boron-Oxygen bonds using a chelating agent or methanolysis before adding bulk water.

Protocol: The "Clear Split" Workup
  • Methanolysis (Critical Step):

    • Once the reaction is complete, cool to 5°C.

    • SLOWLY add Methanol (MeOH).

    • Observation: Massive gas evolution (

      
      ) occurs here as excess hydride is quenched.
      
    • Chemistry: This converts sticky poly-borates into volatile Trimethyl Borate

      
      .
      
    • Action: Distill off the MeOH/

      
       azeotrope if possible, or proceed to step 2.
      
  • The Tartaric Acid Wash:

    • Do NOT just add water.[2]

    • Add a 20% aqueous solution of Tartaric Acid or Citric Acid .

    • Why? These ligands chelate boron, making it water-soluble and preventing the formation of the "gel" at the interface.

    • Stir vigorously for 30 minutes. The layers will separate cleanly.

Workup Decision Tree

Workup Start Reaction Complete Quench Add MeOH (Carefully!) Start->Quench Check Distillation Feasible? Quench->Check Distill Distill B(OMe)3 (Removes Boron) Check->Distill Yes (Scale >1kg) Direct Direct Hydrolysis Check->Direct No (Lab scale) Layer Phase Separation (Org/Aq) Distill->Layer Gel Did Gel Form? Direct->Gel Acid Add 20% Citric Acid Stir 30 mins Gel->Acid Yes (Sticky) Gel->Layer No Acid->Layer

Caption: Figure 2. Troubleshooting logic for workup emulsions. The Citric/Tartaric acid step is mandatory for batches >100g.

Quality Control & Impurity Profiling

Ticket #104: "I have a 5% impurity that won't crystallize out."

  • Impurity A: Over-reduction (Defluorination)

    • Structure: 4-Fluoro-2-methoxybenzyl alcohol (Loss of F at C5).

    • Cause: Reaction temperature >40°C or prolonged stirring with excess hydride.

    • Prevention: Quench immediately upon TLC/HPLC completion. Keep T < 25°C during the age period.

  • Impurity B: Dimeric Ether

    • Structure: Bis(4,5-difluoro-2-methoxybenzyl) ether.

    • Cause: Acidic workup with insufficient water, promoting condensation of the alcohol.

    • Prevention: Ensure the final organic layer is washed with saturated

      
       to neutralize residual acid.
      

Frequently Asked Questions (FAQ)

Q: Can I use


 (BMS) instead of 

?
A: Yes. BMS is cleaner but significantly more expensive and odorous (stench). If using BMS, ensure your scrubber system contains bleach (NaOCl) to neutralize the sulfide smell. The workup remains identical (Methanol quench is vital).

Q: The starting material (Acid) is not dissolving in THF. A: This is normal. The acid often exists as a slurry. As the hydride reacts with the acid to form the acyloxyborane, it will solubilize. Ensure strong mechanical stirring (overhead stirrer, not magnetic) to prevent solids from settling and causing a "surge" later.

Q: How do I store the final alcohol? A: 4,5-Difluoro-2-methoxybenzyl alcohol is relatively stable but can oxidize to the aldehyde if exposed to air and light. Store in amber glass under Nitrogen at 2-8°C.

References

  • Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. Link

  • Kanth, J. V. B., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using NaBH4 and I2. The Journal of Organic Chemistry, 56(20), 5964-5965. Link

  • Burkhardt, E. R., & Matos, K. (2006). Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions. Chemical Reviews, 106(7), 2617-2650. Link

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists.[3] Academic Press. (Chapter 6: Reduction). Link

Disclaimer: This guide is for professional research use only. Always perform a Process Safety Assessment (PSA) and Differential Scanning Calorimetry (DSC) before scaling up exothermic reactions.

Sources

Troubleshooting

challenges in the purification of fluorinated aromatic compounds

Welcome to the Fluorine Chemistry Technical Assistance Center. Ticket ID: #F-AROM-992 Subject: Troubleshooting Purification Anomalies in Fluorinated Aromatic Scaffolds Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Fluorine Chemistry Technical Assistance Center.

Ticket ID: #F-AROM-992 Subject: Troubleshooting Purification Anomalies in Fluorinated Aromatic Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Fluorine Effect" in Purification

You are likely reading this because standard purification protocols (C18 HPLC, fractional distillation, or silica flash) are failing to separate your fluorinated intermediates, or your yields are inexplicably low.

Fluorine is not merely a "small hydrogen mimic."[1] It is the most electronegative element (


), inducing a unique combination of high lipophilicity  and strong local polarity .[1] This creates the "Fluorine Effect," where molecules exhibit:
  • "Fluorous" Behavior: Poor solubility in both water and standard organic solvents (e.g., hexanes).[1]

  • Boiling Point Compression: Isomers often have nearly identical boiling points, rendering distillation ineffective.[1]

  • Electronic Activation: The C-F bond activates the ring toward Nucleophilic Aromatic Substitution (

    
    ), leading to defluorination during basic workups.
    

This guide addresses these specific failure modes.

Module 1: Chromatographic Separation (HPLC & Flash)

User Question:

"I cannot separate ortho-, meta-, and para- isomers of my fluorinated intermediate using a standard C18 column. The peaks co-elute. What am I doing wrong?"

Technical Diagnosis:

Standard C18 (octadecyl) phases rely primarily on hydrophobic subtraction .[1] Since fluorine atoms are small (


) and mimic hydrogen sterically, the hydrophobicity differences between regioisomers (e.g., 2-fluorotoluene vs. 4-fluorotoluene) are often negligible.[1] C18 cannot "see" the electronic difference.
The Solution: Switch to Pentafluorophenyl (PFP) Phases

You must use a Pentafluorophenyl (PFP or F5) stationary phase.[1] These columns possess a fluorinated aromatic ring bonded to the silica.

Mechanism of Action: PFP phases separate based on four distinct mechanisms that exploit the specific properties of your analyte:

  • 
     Interactions:  The electron-deficient PFP ring interacts with electron-rich analytes.[1]
    
  • Dipole-Dipole: The strong C-F dipoles in the stationary phase interact with the dipoles of your isomers.[1]

  • Shape Selectivity: The rigid PFP ring can discriminate between the planar/non-planar shapes of ortho/meta/para isomers.

  • Halogen-Halogen Interactions: Direct F...F interactions between the phase and the analyte.[1]

Protocol: PFP Method Development
  • Mobile Phase: Start with Methanol/Water rather than Acetonitrile/Water. Methanol allows for stronger

    
     interactions.[1]
    
  • Buffer: Use Ammonium Acetate (10-25 mM).[1] It improves peak shape for fluorinated phenols/anilines.[1]

  • Temperature: Lower temperatures (

    
    ) often enhance selectivity for fluorinated isomers, unlike C18 where heat improves mass transfer.[1]
    
Visual Workflow: Column Selection Logic

G Start Start: Separation Problem Isomers Isomers Co-eluting? Start->Isomers Polarity Analyte Polarity? Isomers->Polarity Yes (Regioisomers) C18 Standard C18 Isomers->C18 No (distinct compounds) PFP PFP (Fluoro-Phenyl) Polarity->PFP Aromatic / Halogenated HILIC HILIC / Bare Silica Polarity->HILIC Highly Polar / Ionic Mechanism Mechanism: 1. Dipole-Dipole 2. Pi-Pi Interaction 3. Shape Selectivity PFP->Mechanism

Figure 1: Decision matrix for selecting stationary phases when standard C18 fails.

Module 2: Distillation Challenges & Volatility

User Question:

"I tried to distill my reaction mixture to separate the product from the starting material, but they distilled over together. Why?"

Technical Diagnosis:

Fluorination often lowers the boiling point relative to the molecular weight increase because fluorine has very low polarizability (weak London dispersion forces). More critically, regioisomers of fluorinated aromatics frequently form "near-azeotropes" or have


. [1]
Data: The Impossibility of Distillation

The following table illustrates why fractional distillation fails for common fluorinated isomers compared to chlorinated analogs.

Compound ClassIsomerBoiling Point (

)
Separation Feasibility (Distillation)
Fluorotoluenes Ortho114.4Impossible (Requires >100 theoretical plates)
Meta116.0
Para116.6
Difluorobenzenes Ortho92.0Difficult
Meta82.0
Para88.0
Dichlorobenzenes Ortho180.5Feasible
Meta173.0
Para174.0
The Solution: Melt Crystallization or Azeotropic Distillation
  • Melt Crystallization: While boiling points are close, melting points often differ drastically due to crystal packing symmetry.[1][2]

    • Example:

      
      -Fluorotoluene freezes at 
      
      
      
      , while
      
      
      -Fluorotoluene freezes at
      
      
      .[1] (Note: For solid intermediates, this difference is usually much larger, e.g.,
      
      
      ).
  • Azeotropic Drying: If you must distill, do not rely on simple fractionation.[1] Use an entrainer (like cyclohexane) if breaking an azeotrope is required.[1]

Module 3: Chemical Stability (Defluorination)

User Question:

"My LC-MS shows a mass of [M-20] or [M+12] after workup. Did I lose a fluorine atom?"

Technical Diagnosis:

Yes. You likely triggered a Nucleophilic Aromatic Substitution (


) .[1]
Fluorine is a poor leaving group in 

/

reactions but an excellent leaving group in

reactions because the high electronegativity of F stabilizes the Meisenheimer complex intermediate.

Risk Factor: If your aromatic ring has electron-withdrawing groups (NO2, CN, CF3) ortho or para to the fluorine, the fluorine is highly labile in basic conditions (NaOH, KOH, or even Carbonate at high heat).

Troubleshooting Protocol:
  • Acidic Workup: Quench reactions with dilute HCl or Ammonium Chloride. Avoid strong hydroxide bases.[1]

  • Nucleophile Management: If you see [M-18] (OH replaces F) or [M+12] (OMe replaces F), your solvent (methanol) or base is attacking the ring.[1]

    • Fix: Switch to non-nucleophilic bases (e.g., DIPEA, Cs2CO3) and non-nucleophilic solvents (THF, DCM) during purification.[1]

Module 4: Solubility Anomalies

User Question:

"My compound is an oil that won't dissolve in Hexane/Ethyl Acetate for flash chromatography, but it's also insoluble in water."

Technical Diagnosis:

Highly fluorinated aromatics enter the "Fluorous Phase"—they are both hydrophobic and lipophobic.[1] They often "oil out" of standard organic solvents.[1]

The Solution: Fluorinated Co-Solvents

Incorporate a "bridge solvent" that is compatible with both organic and fluorous domains.[1]

Recommended Solvent Systems:

  • Trifluorotoluene (TFT): The "Universal Fluorinated Solvent."[1] Use this to dissolve your sample before injecting it onto the column.

  • Dichloromethane (DCM) with Hexanes: If TFT is unavailable, DCM is a better solubilizer than Ethyl Acetate for fluorinated aromatics.[1]

References

  • Mechanism of PFP Phases: Euerby, M. R., et al. "Chromatographic classification and comparison of commercially available reversed-phase stationary phases."[1] Journal of Chromatography A, 2007.[1] Link

  • Fluorine in

    
    :  Terrier, F. "Nucleophilic Aromatic Displacement: The Influence of the Nitro Group." VCH Publishers, 1991.[1] (Standard text on Meisenheimer complexes).
    
  • Boiling Point Anomalies: CRC Handbook of Chemistry and Physics, 95th Edition.[1] "Physical Constants of Organic Compounds."

  • PFP Application Guide: Supelco/Sigma-Aldrich.[1] "Discovery HS F5: Pentafluorophenyl Propyl Phases for HPLC." Link

  • Fluorous Solvents: Gladysz, J. A., & Curran, D. P.[1] "Fluorous Chemistry."[1] Tetrahedron, 2002.[1] Link

Sources

Optimization

Technical Support Center: 4,5-Difluoro-2-methoxybenzyl (DFMB) Group

The following technical guide addresses the stability, installation, and removal of the 4,5-Difluoro-2-methoxybenzyl (DFMB) protecting group. This content is designed for organic chemists and process development scientis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, installation, and removal of the 4,5-Difluoro-2-methoxybenzyl (DFMB) protecting group. This content is designed for organic chemists and process development scientists encountering stability issues with this specific "tuned" benzyl variant.

[1]

Topic: Stability, Installation, and Troubleshooting of the DFMB Protecting Group Ticket Type: Advanced Synthesis Support Applicable For: Peptide Synthesis, Nucleotide Chemistry, Medicinal Chemistry

Executive Summary & Chemical Logic

The 4,5-Difluoro-2-methoxybenzyl (DFMB) group represents a "Goldilocks" zone in protecting group chemistry—designed to be more stable than the hyper-labile 2,4-dimethoxybenzyl (DMB) and 4-methoxybenzyl (PMB) groups, yet more labile than the unsubstituted benzyl (Bn) group.[1]

  • The Stabilizing Force (Acid Lability): The 2-methoxy substituent acts as a strong electron-donating group (EDG) via resonance, stabilizing the benzylic carbocation intermediate required for acid-catalyzed cleavage.[1]

  • The Destabilizing Force (Acid Stability): The 4,5-difluoro substituents are electron-withdrawing groups (EWG) via induction.[1] They destabilize the transition state leading to the carbocation.

Net Result: The DFMB group resists dilute acids (e.g., 1-5% TFA) that would cleave DMB/PMB, but is cleanly removed under strong acidic conditions (e.g., >50% TFA or HF) or specific oxidative conditions.[1] Stability issues usually arise from a misunderstanding of this "push-pull" electronic balance.[1]

Stability Hierarchy & Mechanism

To troubleshoot, you must visualize where DFMB sits in the stability spectrum.

StabilityHierarchy Figure 1: Relative Acid Stability of Methoxybenzyl Variants DMB 2,4-Dimethoxybenzyl (DMB) Cleaves: 1% TFA PMB 4-Methoxybenzyl (PMB) Cleaves: 50% TFA / DDQ DMB->PMB Increasing Acid Stability DFMB 4,5-Difluoro-2-methoxybenzyl (DFMB) Cleaves: >90% TFA / TFMSA PMB->DFMB Fluorine Inductive Effect Bn Benzyl (Bn) Cleaves: H2/Pd or HF DFMB->Bn Removal of OMe

Troubleshooting Guide (Q&A Format)

Category A: Premature Cleavage (Stability Issues)[1]

Q1: My DFMB group is falling off during chromatography on silica gel. Is it that labile?

  • Diagnosis: While DFMB is more stable than DMB, it is still an electron-rich benzyl ether/amine. Acidic silica gel can catalyze hydrolysis, especially if the compound is held on the column for long periods.

  • Root Cause: The 2-methoxy group provides enough resonance stabilization to allow slow cleavage on acidic stationary phases.[1]

  • Solution:

    • Pre-treat Silica: Flush the column with 1% Triethylamine (TEA) in hexanes before loading.

    • Switch Phase: Use neutral alumina or reverse-phase (C18) chromatography, which is generally less acidic.[1]

Q2: I observe loss of DFMB during hydrogenation of other groups. I thought it was stable?

  • Diagnosis: Benzyl ethers, even fluorinated ones, are susceptible to hydrogenolysis (

    
    , Pd/C).
    
  • Root Cause: The fluorine atoms do not sufficiently poison the catalyst to prevent C-O or C-N bond cleavage.

  • Solution:

    • Catalyst Poisoning: Use a poisoned catalyst like Lindlar's catalyst or add a modifier like ethylenediamine to the reaction mixture.

    • Alternative Reduction: If reducing an alkene, consider diimide reduction or homogenous catalysis (Crabtree’s catalyst) which is less likely to cleave benzyl ethers.

Category B: Resistance to Deprotection

Q3: I treated my peptide with 50% TFA/DCM (standard PMB removal), but the DFMB group remained intact. Why?

  • Diagnosis: This is the intended "tuning" of the group. The 4,5-difluoro substitution pulls electron density away from the benzylic center, raising the energy barrier for carbocation formation.

  • Root Cause: 50% TFA is insufficient to overcome the inductive destabilization caused by the fluorines.

  • Solution:

    • Increase Acidity: Switch to 90-95% TFA with scavengers.

    • Super-Acid Boost: Add 2-5% Trifluoromethanesulfonic acid (TFMSA) or TMSOTf to the TFA cocktail.[1]

    • Temperature: Heat the reaction to 40-50°C (monitor carefully for side reactions).

Q4: The group cleaved, but I see a "+156" mass adduct on my Tyrosine/Tryptophan residues. What happened?

  • Diagnosis: This is "scrambling" or re-alkylation. The cleaved DFMB cation is an electrophile.

  • Root Cause: The 4,5-difluoro-2-methoxybenzyl cation, once generated, is highly reactive and will attack nucleophilic side chains (Tyr, Trp, Met) if not quenched immediately.[1]

  • Solution:

    • Scavenger Cocktail: You must use a high-efficiency scavenger cocktail.[1]

    • Recommended Mix: TFA / Triisopropylsilane (TIPS) / Water / Dithiothreitol (DTT) (92.5 : 2.5 : 2.5 : 2.5).[1]

    • Thioanisole: Add 5% thioanisole to trap the cation as the sulfonium salt.

Experimental Protocols

Protocol 1: Installation of DFMB on an Amine (Reductive Amination)

Best for N-terminal protection or side-chain amines.[1]

Reagents:

  • Substrate (Amine)[1][2][3]

  • 4,5-Difluoro-2-methoxybenzaldehyde (CAS: 145742-34-3)[1]

  • Sodium Triacetoxyborohydride (STAB)[1]

  • DCM or DCE (Solvent)[1]

  • Acetic Acid (Catalyst)[1]

Procedure:

  • Dissolve the amine (1.0 equiv) and 4,5-difluoro-2-methoxybenzaldehyde (1.1 equiv) in anhydrous DCE (0.1 M).

  • Add Acetic Acid (1-2 equiv) to catalyze imine formation.[1] Stir for 1 hour at Room Temperature (RT).

  • Add STAB (1.5 equiv) in one portion.[1]

  • Stir at RT for 4–16 hours. Monitor by LCMS.

  • Quench: Add saturated aqueous

    
    . Extract with DCM.[4]
    
  • Purification: Flash chromatography (neutralized silica).

Protocol 2: Deprotection (Acidolytic Cleavage)

Standard global deprotection conditions.[1]

Reagents:

  • TFA (Trifluoroacetic acid)[1][5]

  • TIPS (Triisopropylsilane)[1]

  • Water[1][4][6][7]

Procedure:

  • Prepare a cocktail of TFA/TIPS/H2O (95:2.5:2.5) .

    • Note: If the substrate contains Met/Cys, add 2.5% EDT (Ethanedithiol) or DTT.

  • Dissolve the protected substrate in the cocktail (approx. 10 mL per gram of substrate).

  • Stir at RT for 2–4 hours .

    • Optimization: If cleavage is slow (<50% in 2h), raise temperature to 40°C.

  • Workup: Precipitate the product into cold diethyl ether (for peptides) or concentrate under reduced pressure and neutralize (for small molecules).

Mechanistic Visualization

The following diagram illustrates the "Push-Pull" electronic effect that defines the stability of the DFMB group during acid cleavage.

Mechanism Figure 2: The 'Push-Pull' Electronic Mechanism of DFMB Stability Start DFMB-Protected Substrate (Protonation Step) Transition Transition State (C-O Bond Breaking) Start->Transition H+ Cation Benzylic Carbocation (Reactive Intermediate) Transition->Cation OMe 2-OMe Group (Resonance Donation) STABILIZES Cation OMe->Cation Facilitates Formation Fluorine 4,5-Difluoro Groups (Inductive Withdrawal) DESTABILIZES Cation Fluorine->Cation Retards Formation

References

  • General Benzyl Protection Principles: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for mechanism of methoxybenzyl cleavage).

  • Medicinal Chemistry Application (NLRP3): Design and discovery of novel NLRP3 inhibitors...[1][8] (Demonstrates the stability of the 4,5-difluoro-2-methoxybenzyl moiety in biological assays). Available at: [Link]

  • Patent Literature (Stability Context): Seven-membered ring compound and pharmaceutical use therefor. (US Patent 8,846,660).[1] Describes the synthesis and handling of DFMB-containing intermediates. Available at:

Disclaimer: This guide is based on physicochemical principles and available literature data. Always perform a small-scale pilot reaction to verify stability for your specific substrate.[1]

Sources

Troubleshooting

Technical Support Center: 4,5-Difluoro-2-methoxybenzyl Ethers

The following technical guide addresses the specific cleavage requirements for 4,5-Difluoro-2-methoxybenzyl ethers . This moiety is a highly specialized, "electronically tuned" variant of the standard 4-methoxybenzyl (PM...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific cleavage requirements for 4,5-Difluoro-2-methoxybenzyl ethers .

This moiety is a highly specialized, "electronically tuned" variant of the standard 4-methoxybenzyl (PMB) or 2-methoxybenzyl protecting groups. The addition of fluorine atoms at the 4 and 5 positions significantly alters the electronic landscape of the aromatic ring, rendering standard PMB deprotection protocols (like mild acidic hydrolysis or stoichiometric DDQ oxidation) frequently ineffective.

Topic: Cleavage & Deprotection Protocols Document ID: TS-ORG-FMB-045 Status: Verified

Executive Summary: The "Stability Paradox"

The 4,5-difluoro-2-methoxybenzyl group behaves as a "Super-Stable" PMB analogue .

  • The Mechanism: Standard methoxybenzyl ethers are cleaved because the methoxy group (electron-donating) stabilizes the benzylic carbocation or radical cation intermediate.

  • The Conflict: In this specific ether, the two fluorine atoms (highly electronegative) exert a strong electron-withdrawing inductive effect ($ -I $). This destabilizes the transition state required for oxidative (DDQ) or mild acidic cleavage.

  • The Result: This group often survives conditions that cleave standard PMB or trityl groups, requiring a shift to hydrogenolysis or strong Lewis acids .

Decision Matrix: Selecting Your Protocol

Use this decision tree to select the correct cleavage method based on your substrate's sensitivity.

CleavageLogic Start Start: Substrate Analysis CheckAlkene Contains Alkenes/Alkynes? Start->CheckAlkene CheckAcid Acid Sensitive? CheckAlkene->CheckAcid Yes (Unsaturated) MethodH2 Method A: Hydrogenolysis (Pd/C + H2) *Recommended* CheckAlkene->MethodH2 No (Saturated) MethodLewis Method B: Lewis Acid (BCl3 or BBr3) CheckAcid->MethodLewis No (Stable to Acid) MethodOx Method C: Oxidative (Excess CAN/DDQ) CheckAcid->MethodOx Yes (Avoid Acid)

Figure 1: Protocol selection logic based on substrate functionality.

Detailed Protocols

Method A: Catalytic Hydrogenolysis (The Gold Standard)

Best for: Saturated substrates, final deprotection steps. Why it works: The Carbon-Fluorine (C-F) bond is generally stable to standard palladium-catalyzed hydrogenation conditions, whereas the benzylic C-O bond is cleaved efficiently.

Reagents:

  • Palladium on Carbon (10 wt. % loading)

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen Gas (H2) or Ammonium Formate (transfer hydrogenation)

Protocol:

  • Dissolution: Dissolve the substrate (1.0 equiv) in degassed MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10 wt% Pd/C (10-20% by weight of substrate). Caution: Pd/C is pyrophoric. Keep wet with solvent.

  • Hydrogenation:

    • Standard: Sparge with H2 balloon (1 atm) for 4–12 hours.

    • Stubborn Substrates: Pressurize to 50 psi (Parr shaker) or add 1-2 drops of HCl (cat.) to protonate the ether oxygen, accelerating cleavage.

  • Workup: Filter through a Celite pad to remove Pd. Concentrate filtrate.

Expected Result: Quantitative cleavage of the benzyl ether. The fluorine atoms remain on the toluene by-product.

Method B: Lewis Acid Cleavage (Boron Trichloride)

Best for: Substrates containing alkenes, alkynes, or benzyl esters that must be preserved. Mechanism: BCl3 coordinates to the ether oxygen, forcing cleavage via an $ S_N1 $-like or $ S_N2 $-like mechanism depending on solvent polarity.

Reagents:

  • Boron Trichloride (BCl3) (1.0 M in DCM)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: MeOH / NaHCO3

Protocol:

  • Setup: Cool a solution of substrate in anhydrous DCM to -78 °C under Argon.

  • Addition: Add BCl3 (3.0 – 5.0 equiv) dropwise. The excess is necessary due to coordination with the electron-deficient oxygen.

  • Warming: Stir at -78 °C for 1 hour, then slowly warm to 0 °C . Do not reflux.

  • Monitoring: Monitor by TLC. This group cleaves slower than standard PMB.

  • Quench: Quench vigorously with MeOH at 0 °C (exothermic). Dilute with DCM and wash with saturated NaHCO3.

Troubleshooting & FAQs

Q1: I tried standard DDQ oxidation (1.5 equiv), but the starting material was recovered. Why?

A: This is a classic issue with fluorinated benzyl ethers.

  • The Science: DDQ cleavage proceeds via a Single Electron Transfer (SET) mechanism, forming a radical cation. The 4,5-difluoro substitution withdraws electron density from the aromatic ring, significantly raising the oxidation potential.

  • The Fix: You must force the reaction.

    • Increase DDQ to 5.0 – 10.0 equivalents .

    • Add a small amount of water (5% v/v) to the DCM solvent (essential for the hydrolysis step).

    • If DDQ still fails, switch to Ceric Ammonium Nitrate (CAN) in MeCN/H2O, which has a higher oxidation potential, though it is more acidic.

Q2: Can I remove a standard PMB group in the presence of a 4,5-difluoro-2-methoxybenzyl ether?

A: Yes. This is a valuable orthogonal strategy.

  • Protocol: Use stoichiometric DDQ (1.1 equiv) in DCM/H2O at 0 °C.

  • Outcome: The electron-rich PMB (4-methoxy) will oxidize and cleave rapidly. The electron-deficient 4,5-difluoro variant will remain largely intact due to its higher oxidation potential.

Q3: I see a side product where the methoxy group is gone, but the benzyl chain remains.

A: This occurs during Lewis Acid cleavage (Method B).

  • Cause: Reagents like BBr3 are potent demethylating agents. They may attack the ortho-methoxy group (forming a phenol) before cleaving the benzyl ether linkage.

  • Solution: Switch to BCl3 (softer Lewis acid) or use Method A (Hydrogenolysis) , which is purely chemoselective for the benzylic C-O bond and will not touch the methyl ether.

Comparative Stability Data

ConditionStandard PMB4,5-Difluoro-2-methoxybenzylStatus
1% TFA / DCM Cleaves (Fast)Stable Orthogonal
DDQ (1.5 eq) Cleaves (Minutes)Stable / Very Slow Orthogonal
H2 / Pd/C CleavesCleaves Non-selective
BCl3 (-78°C) CleavesCleaves (Requires warming) Viable
NaOH (2M) StableStable Compatible

References

  • General Reactivity of Fluorinated Benzyl Ethers: Crich, D., Li, L., & Shirai, M. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal With the P-Methoxybenzyl Group. Journal of Organic Chemistry, 74(6), 2486-2493. [Link] (Demonstrates the stabilizing effect of fluorine substitution on benzyl ethers against oxidative cleavage).

  • Oxidative Cleavage Mechanisms (DDQ/CAN): Hamada, S., et al. (2020).[1] Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst. Organic Letters, 22, 5486-5490.[1][2] [Link] (Establishes the electronic requirements for oxidative deprotection).

  • Synthesis and Usage in Medicinal Chemistry: Takeda Pharmaceutical Company. (2010). Seven-membered ring compound and pharmaceutical use therefor. Patent AU2010336187B2. (Primary source for the specific 4,5-difluoro-2-methoxybenzyl moiety structure).[3]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Optimization

avoiding side products in the deprotection of fluorinated benzyl ethers

Ticket Status: Open Topic: Avoiding Side Products During Cleavage Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026 Executive Summary: The "Fluorine Effect" Fluorinated benzyl ethers (e.g....

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Topic: Avoiding Side Products During Cleavage Assigned Specialist: Senior Application Scientist Last Updated: February 19, 2026

Executive Summary: The "Fluorine Effect"

Fluorinated benzyl ethers (e.g., 4-fluorobenzyl, 2,3,4,5,6-pentafluorobenzyl) are powerful tools in medicinal chemistry. They offer unique NMR handles (


) and modulated lipophilicity compared to standard benzyl (Bn) or 

-methoxybenzyl (PMB) groups.

However, the very properties that make them useful—electron-withdrawing effects and strong C-F bonds—create specific failure modes during deprotection:

  • Hydrogenolysis: Risk of hydrodefluorination (cleaving the C-F bond) before the C-O bond.

  • Lewis Acid Cleavage: High risk of Friedel-Crafts alkylation (scrambling) due to the stability of the released carbocation.

  • Oxidative Cleavage: Common protocols for PMB (e.g., DDQ) often fail due to the electronic deactivation of the aromatic ring.

This guide provides self-validating protocols to navigate these pitfalls.

Decision Matrix: Selecting the Right Protocol

Before starting, use this logic flow to select your deprotection strategy.

DeprotectionLogic Start START: Substrate Analysis Sens Is the substrate sensitive to strong Lewis Acids (BCl3/BBr3)? Start->Sens Hydro Is the substrate sensitive to Hydrogenation (alkenes, alkynes)? Sens->Hydro Yes (Avoid Acids) MethodB METHOD B: Lewis Acid + Scavenger (BCl3 + Pentamethylbenzene) Sens->MethodB No (Acids OK) Oxid Attempt Oxidative Cleavage? (DDQ/CAN) Hydro->Oxid Yes (Avoid H2) MethodA METHOD A: Transfer Hydrogenation (Pd/C + Cyclohexene) Hydro->MethodA No (H2 OK) Oxid->MethodB Substrate is F-Bn (DDQ fails) MethodC METHOD C: Oxidative (CAN/DDQ) *Only for electron-rich rings* Oxid->MethodC Substrate is PMB-like

Figure 1: Decision matrix for selecting deprotection conditions based on substrate sensitivity.

Troubleshooting Module: Hydrogenolysis ( /Pd)

The Issue: Standard hydrogenolysis (Pd/C,


 balloon) can accidentally cleave the Ar-F bond (hydrodefluorination) or saturate the aromatic ring before cleaving the ether, especially if the reaction is left too long.
Protocol A: Transfer Hydrogenation (The "Soft" Approach)

This method generates hydrogen in situ at a lower effective concentration, significantly reducing the risk of defluorination.

Reagents:

  • Catalyst: 10% Pd/C or 20%

    
     (Pearlman’s Catalyst).
    
  • Hydrogen Donor: Cyclohexene or Ammonium Formate.

  • Solvent: Ethanol or Methanol (degassed).

Step-by-Step:

  • Dissolve: Dissolve substrate (1.0 equiv) in dry Ethanol (0.1 M concentration).

  • Add Donor: Add Cyclohexene (10–20 equiv).

    • Why? Cyclohexene acts as both solvent and H-donor. It produces benzene as a byproduct, which is inert.

  • Add Catalyst: Carefully add 10% Pd/C (10–20 wt% relative to substrate).

    • Safety: Pd/C is pyrophoric. Add under an argon blanket.

  • Reflux: Heat to reflux (

    
    C) for 1–4 hours.
    
    • Monitor: Check TLC.[1] The reaction is usually faster than balloon hydrogenation.

  • Workup: Filter through a Celite pad to remove Pd. Rinse with EtOAc. Concentrate.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Loss of Fluorine (

peak)
Catalyst is too active.Switch to Pearlman's Catalyst (

)
or add Pyridine (1 drop) to poison the catalyst slightly.
Reaction Stalled Poisoning by amines/sulfur.Add Acetic Acid (1-5%) to the solvent to protonate amines.
Ring Saturation Over-reduction.Stop reaction immediately. Switch to Method B (Lewis Acid) .

Troubleshooting Module: Lewis Acid Cleavage ( )

The Issue: When


 cleaves the ether, it generates a transient benzyl carbocation. In the absence of a "trap," this carbocation will attack the most electron-rich part of your molecule (Friedel-Crafts alkylation), leading to "scrambled" side products.
Protocol B: Scavenger-Assisted Cleavage

You must provide a "dummy" nucleophile that is more reactive than your substrate to trap the benzyl cation.

Reagents:

  • Lewis Acid:

    
     (1M in DCM) or 
    
    
    
    .
  • Scavenger: Pentamethylbenzene (preferred) or Anisole.

  • Solvent: Anhydrous DCM.

Mechanism of Failure vs. Success:

ScavengerMech cluster_fail Without Scavenger (FAILURE) cluster_success With Pentamethylbenzene (SUCCESS) Substrate F-Bn-Ether + BCl3 Cation [F-Bn+] Carbocation Substrate->Cation -ROH SideProd Alkylated Substrate (Impurity) Cation->SideProd Attacks Substrate Trapped F-Bn-Pentamethylbenzene (Inert Waste) Cation->Trapped Attacks Scavenger

Figure 2: The role of scavengers in preventing intramolecular alkylation.

Step-by-Step:

  • Prepare: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (3.0 equiv) in anhydrous DCM at

    
    C.
    
    • Note: Pentamethylbenzene is electron-rich and sterically bulky, making it an ideal trap.

  • Add Acid: Dropwise add

    
     (3.0–5.0 equiv).
    
  • Warm: Allow to warm to

    
    C (or RT if stubborn) over 2 hours.
    
  • Quench: Quench with MeOH/NaHCO3.

  • Purification: The byproduct (benzylated pentamethylbenzene) is non-polar and easily separated via column chromatography.

Troubleshooting Module: Oxidative Cleavage (DDQ)

The Issue: Researchers often assume Fluorobenzyl (F-Bn) behaves like Methoxybenzyl (PMB). It does not.

  • PMB: Electron-donating OMe stabilizes the radical cation

    
     Cleaves easily with DDQ.
    
  • F-Bn: Electron-withdrawing F destabilizes the radical cation

    
    Reaction fails or is extremely slow. 
    

Guidance:

  • Do NOT use DDQ for mono-fluorinated benzyl ethers (2-F, 3-F, 4-F). It will likely recover starting material.

  • Exception: If the ring has other electron-donating groups (e.g., 3-fluoro-4-methoxybenzyl), DDQ may work, but expect slower kinetics than pure PMB.

  • Alternative: If you must use oxidative conditions, consider Ceric Ammonium Nitrate (CAN) , but be warned: CAN is acidic and harsh.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


 instead of 

?
A: Proceed with caution.

is significantly harsher and more likely to cleave other ethers (like methyl ethers) or esters in your molecule.

is milder and more selective for benzyl groups.[2]

Q: I see a "M-19" peak in Mass Spec after hydrogenation. What happened? A: You have defluorinated your product (replaced F with H). This is common with Pd/C in Methanol. Fix: Switch to Ethyl Acetate as solvent (lowers H solubility) or use Protocol A (Transfer Hydrogenation).

Q: My 4-fluorobenzyl ether is stable to 10% Pd/C. Why? A: Fluorine is electron-withdrawing, which can sometimes weaken the adsorption of the aromatic ring onto the Palladium surface compared to a standard benzyl group. Fix: Increase catalyst loading to 20 wt% or switch to


 (Pearlman's Catalyst), which is more active.

References

  • Selective Cleavage with Lewis Acids: Congreve, M. S., et al. "Selective Cleavage of Benzyl Ethers." Synlett, 1993, 663-664.[2]

  • Transfer Hydrogenation Protocols: Coleman, R. A., et al. "Catalytic Transfer Hydrogenation." Organic Reactions, 2004. (Standard methodology reference).
  • DDQ Selectivity: Horita, K., et al. "On the selectivity of deprotection of benzyl ethers."[3] Tetrahedron, 1986.

  • Fluorine Stability: O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Scavengers in Acidic Cleavage: Kiso, Y., et al. "Pentamethylbenzene as a Scavenger." Chemical and Pharmaceutical Bulletin, 1980.

Sources

Troubleshooting

Technical Support Center: 4,5-Difluoro-2-methoxybenzyl Alcohol Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol. The following content moves beyond st...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol. The following content moves beyond standard protocols to address the nuanced challenges and optimization parameters encountered in the laboratory, providing field-proven insights in a direct question-and-answer format.

Section 1: Synthesis Strategy & Core Principles

The most prevalent and efficient laboratory-scale synthesis of 4,5-Difluoro-2-methoxybenzyl alcohol involves the reduction of its corresponding aldehyde, 4,5-Difluoro-2-methoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, yet its success is highly dependent on the careful selection of reagents and reaction conditions to maximize yield and purity.

The fundamental mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde.[1] The resulting alkoxide intermediate is then protonated during the reaction or in a subsequent workup step to yield the target primary alcohol.[1][2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this synthesis?

The most direct precursor is 4,5-Difluoro-2-methoxybenzaldehyde . It is commercially available and allows for a straightforward, high-yielding reduction to the desired benzyl alcohol.

Q2: Which hydride reagents are most effective for this reduction?

Sodium borohydride (NaBH₄) and Lithium aluminum hydride (LiAlH₄) are the two most common choices.

  • Sodium Borohydride (NaBH₄): This is the preferred reagent for most applications due to its selectivity, safety, and ease of handling. It readily reduces aldehydes and ketones without affecting more robust functional groups like esters or carboxylic acids.[3][4] The reaction is typically performed in protic solvents such as methanol or ethanol.[5][6]

  • Lithium Aluminum Hydride (LiAlH₄): A significantly more powerful, non-selective reducing agent.[4] While highly effective, it requires anhydrous aprotic solvents (e.g., THF, diethyl ether) and stringent moisture-free conditions.[1] Its high reactivity makes it less ideal unless other functional groups in a more complex substrate also require reduction.

Q3: How should the reaction progress be monitored?

Thin-Layer Chromatography (TLC) is the most effective method. A co-spot of the starting material and the reaction mixture should be used. The reaction is considered complete when the starting aldehyde spot has been fully consumed. A typical mobile phase for this analysis would be a mixture of ethyl acetate and hexane (e.g., 30:70 v/v).

Q4: What are the typical storage conditions for 4,5-Difluoro-2-methoxybenzyl alcohol?

The final product is a stable solid under standard conditions.[7] It should be stored in a well-sealed container in a cool, dry place away from direct light to ensure long-term stability.[8]

Section 3: Troubleshooting and Optimization Guide

This section addresses specific experimental issues in a problem-and-solution format.

Problem 1: Low or No Product Yield

Q: My reduction of 4,5-Difluoro-2-methoxybenzaldehyde resulted in a very low yield. What are the most likely causes?

A: Low yield is a common issue that can typically be traced to one of four areas: reagent quality, reaction temperature, stoichiometry, or workup procedure.

  • Reagent Integrity:

    • Hydride Reagent: Sodium borohydride can degrade over time, especially if improperly stored and exposed to moisture. Use a freshly opened bottle or a previously opened bottle that has been stored in a desiccator.

    • Starting Material: Verify the purity of your 4,5-Difluoro-2-methoxybenzaldehyde. Impurities can interfere with the reaction.

    • Solvent: For reactions involving highly reactive hydrides like LiAlH₄, the use of strictly anhydrous solvents is critical. Residual water will quench the reagent, drastically reducing the effective concentration and halting the reaction.

  • Reaction Temperature:

    • The addition of the hydride reagent is exothermic. It is crucial to control the temperature, typically by starting the addition at 0 °C using an ice bath.[6] Adding the reagent too quickly to a room-temperature solution can lead to a rapid temperature increase, promoting side reactions.

  • Stoichiometry:

    • While the reaction stoichiometry is 4:1 for the aldehyde to NaBH₄ (as NaBH₄ provides four hydride equivalents), it is common practice to use a molar excess of the hydride reagent (e.g., 1.5 to 2.0 equivalents) to ensure the reaction goes to completion.[5] Insufficient hydride will result in unreacted starting material.

  • Improper Workup:

    • During the aqueous workup, ensure the pH is adjusted correctly to protonate the intermediate alkoxide. If the product is partially soluble in the aqueous layer, insufficient extraction with an organic solvent will lead to significant product loss. Perform multiple extractions (e.g., 3x with ethyl acetate) to maximize recovery.[9]

Problem 2: Reaction is Incomplete

Q: My TLC analysis shows a large amount of starting material remains, even after the recommended reaction time. How can I drive the reaction to completion?

A: This is a clear indication that the reaction has stalled.

  • Extend Reaction Time: Aldehyde reductions are typically fast (1-2 hours).[6] However, if the reaction is proceeding slowly, allow it to stir longer at room temperature and monitor periodically by TLC.

  • Increase Reagent Equivalents: The most common cause is an insufficient amount of active hydride. After the initial reaction time, carefully add another portion (e.g., 0.5 equivalents) of the hydride reagent to the cooled reaction mixture.

  • Gentle Warming: If the reaction is clean but slow at room temperature, gentle warming (e.g., to 40 °C) can increase the reaction rate. However, this should be done cautiously as it can also promote side reactions. Monitor carefully by TLC.

Problem 3: Unexpected Byproducts are Observed

Q: My crude ¹H NMR spectrum shows unexpected peaks, suggesting the formation of impurities. What are the likely side reactions?

A: Side product formation often points to issues with reaction conditions or starting material purity.

  • Dibenzyl Ether Formation: Benzyl alcohols can sometimes undergo self-condensation to form a dibenzyl ether, particularly if the reaction workup becomes acidic and is heated.[10] Ensure the quenching step is performed at low temperatures and avoid overly acidic conditions for prolonged periods.

  • Cannizzaro Reaction: If using a base (which is not typical for hydride reductions but could be present as an impurity), aldehydes lacking an α-hydrogen can undergo a disproportionation reaction (Cannizzaro reaction) to yield both the corresponding alcohol and carboxylic acid.[11] This is unlikely with standard hydride protocols but is a theoretical possibility.

  • Impurity-Derived Products: If the starting aldehyde contains impurities (e.g., from its synthesis), these may also be reduced, leading to a mixture of alcohols in the final product. Re-purification of the starting aldehyde may be necessary.

Troubleshooting Summary Table
Symptom Potential Cause Recommended Optimization Step
Low Yield Degraded NaBH₄ / Wet SolventUse fresh reagent; ensure anhydrous conditions for LiAlH₄.
Insufficient ReagentIncrease NaBH₄ equivalents to 1.5-2.0.
Poor ExtractionPerform multiple extractions (3x) during workup.
Incomplete Reaction Insufficient ReagentAdd an additional portion (0.5 eq) of NaBH₄.
Low ReactivityAllow reaction to stir longer or warm gently to 40 °C.
Byproduct Formation Acidic/Heated WorkupQuench reaction at 0 °C; avoid strong acids if possible.
Impure Starting MaterialAnalyze and purify the starting aldehyde before reduction.

Section 4: Data & Protocols

Comparison of Standard Reducing Agents
Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate; reduces aldehydes & ketones.[4]Very High; reduces most carbonyls.[1]
Solvent Protic (Methanol, Ethanol).[5]Anhydrous Aprotic (THF, Diethyl Ether).[12]
Temperature 0 °C to Room Temperature.[6]0 °C to Room Temperature.
Workup Quench with dilute acid (e.g., 1M HCl).[6]Fieser workup (sequential H₂O, aq. NaOH, H₂O).[12]
Safety Relatively safe, easy to handle.Pyrophoric, reacts violently with water.
General Workflow for Synthesis & Purification

G cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification A Dissolve Aldehyde in Methanol B Cool to 0 °C A->B C Portion-wise Addition of NaBH₄ B->C D Stir at RT & Monitor by TLC C->D E Quench with 1M HCl at 0 °C D->E Reaction Complete F Remove Methanol (Rotovap) E->F G Extract with Ethyl Acetate (3x) F->G H Dry, Filter & Concentrate G->H I Silica Gel Chromatography (if needed) H->I Impure Product J Characterize Pure Product H->J Pure Product I->J

Caption: Workflow for the reduction of 4,5-Difluoro-2-methoxybenzaldehyde.

Protocol: Reduction using Sodium Borohydride

This protocol is a standard starting point for optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-Difluoro-2-methoxybenzaldehyde (1.0 eq) in methanol (approx. 10 mL per gram of aldehyde).[6]

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches ~0 °C.

  • Reagent Addition: Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by TLC until all the starting aldehyde is consumed (typically 1-2 hours).

  • Quenching: Cool the mixture back to 0 °C with an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the mixture to a pH of ~7.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the resulting aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,5-Difluoro-2-methoxybenzyl alcohol.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.[9]

References

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

  • ResearchGate. (2014, January 17). How to reduce an aromatic aldehyde to aromatic amine, producing without Ra-Ni and ammonia? Retrieved from [Link]

  • ResearchGate. (2019, February 23). How to reduce aromatic aldehyde to alcohol in a compound containing phenolic ester? Retrieved from [Link]

  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Pedersen, M. J., et al. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Retrieved from a real-time process analytical technology perspective.
  • Wass, D. F., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society. Retrieved from [Link]

  • Patsnap. (2019, March 8). CN109437593A - Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of benzyl alcohol under different reaction conditions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Aldehydes from acid chlorides by modified rosenmund reduction. Retrieved from [Link]

  • Chad's Prep. (2021, April 2). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Retrieved from [Link]

  • DrDanChemistry. (2023, September 20). Reduction Reactions of Aldehydes and Ketones | Examples Explained. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019, November 5). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of a tetrafluorothianthrenium-salt. Retrieved from [Link]

  • ResearchGate. (n.d.). Time‐dependent conversion of 4‐methoxybenzyl alcohol in different solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

  • ResearchGate. (2019, September). Optimization of the Grignard reagent formation. Retrieved from [Link]

  • Google Patents. (n.d.). CN101913997A - Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
  • AA Blocks. (n.d.). 105-13-5 | MFCD00004653 | 4-Methoxybenzyl Alcohol. Retrieved from [Link]

  • Reddit. (2022, August 6). Which method is the best to conduct the Grignard reaction? Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 16). Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. Retrieved from [Link]

  • TSI Journals. (2018, June 8). Recovery of Poly Ethylene amine Nano Cerium Methoxy Bohrohydride Reagent: A New Class of Polymeric Reducing Agent. Retrieved from [Link]

  • ECHA. (n.d.). 4-methoxybenzyl alcohol - Registration Dossier. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2025, September 30). Comparative Effects of the Potent Antioxidant 3,5-Dihydroxy-4-methoxybenzyl Alcohol and Gallic Acid on the Growth and Death of RAW264.7 Macrophages and Lung Cancer A549 Cells In Vitro. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Williamson Ether Synthesis with Fluorinated Benzyl Alcohols

Topic: Troubleshooting & Optimization Guide for Fluorinated Benzyl Ether Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4[1] Introduction: The Fluori...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide for Fluorinated Benzyl Ether Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists Status: Active | Version: 2.4[1]

Introduction: The Fluorine Effect

Welcome to the technical support hub for fluorinated ether synthesis. While the Williamson ether synthesis is a textbook reaction (


), introducing fluorine atoms onto the benzyl ring drastically alters the electronic and physical landscape of the reaction.

The Core Conflict: Fluorine is highly electronegative.[1][2] When substituted on the benzyl ring, it exerts a strong electron-withdrawing group (EWG) effect.[1]

  • Acidity Increase: The benzylic hydroxyl proton becomes significantly more acidic (easier to deprotonate).[1][2]

  • Nucleophilicity Decrease: The resulting alkoxide is electron-deficient, making it a "lazy" nucleophile compared to non-fluorinated analogs.[1][2]

  • Ring Lablity: In perfluorinated systems (e.g., pentafluorobenzyl), the aromatic ring itself becomes susceptible to Nucleophilic Aromatic Substitution (

    
    ), leading to impurities.[1]
    

Module 1: Reactivity Profiling & Stoichiometry

Q: Why is my reaction stalling despite using standard NaH/THF conditions?

A: You are likely fighting the "Nucleophilicity Drop."[1][2] The electron-withdrawing nature of fluorine stabilizes the alkoxide negative charge, reducing its drive to attack the electrophile.[1]

Comparative Reactivity Table

SubstrateApprox. pKa (DMSO)Alkoxide NucleophilicityRisk ProfileRecommended Solvent
Benzyl Alcohol ~15.4HighElimination of ElectrophileTHF, Toluene
4-Fluorobenzyl Alcohol ~14.3ModerateLowTHF/DMF (9:[1]1)
Pentafluorobenzyl Alcohol ~12.6 - 13.1 Low

on Ring
, Low Conversion
DMF, DMSO, or PTC

Technical Insight: Because the pentafluorobenzyl alkoxide is a weaker nucleophile, it requires a more reactive electrophile (e.g., alkyl iodide vs. bromide) or a more polar solvent (DMF/DMSO) to strip away cation coordination and expose the "naked" anion.[1]

Module 2: Troubleshooting Workflows

Q: I see a new spot on TLC, but it's not my ether. What is it?

A: If you are using a perfluorinated alcohol (like pentafluorobenzyl alcohol) and a strong base (like NaH or KOtBu), you may be triggering Nucleophilic Aromatic Substitution (


) .[1]
  • Mechanism: The base attacks the para-position of the fluorinated ring, displacing a fluoride ion.[1]

  • Diagnostic: Check

    
    F NMR. If you see a loss of symmetry or new fluoride peaks, 
    
    
    
    is occurring.[1][2]
  • Solution: Switch to a milder base (Cs

    
    CO
    
    
    
    ) or use Phase Transfer Catalysis (PTC) to keep the bulk base concentration low in the organic phase.[2]
Q: The reaction mixture turned into a gel/solid block.

A: Fluorinated alkoxides often have poor solubility in THF compared to their non-fluorinated counterparts.[1][2]

  • Immediate Fix: Add a co-solvent like DMF or NMP (10-20% v/v).[1][2]

  • Process Fix: Switch to a biphasic system (Toluene/Water) with a Phase Transfer Catalyst (TBAB).

Visual Troubleshooting Guide

Troubleshooting Start Problem: Low Yield / No Product CheckSM Is Starting Material (Alcohol) Consumed? Start->CheckSM YesConsumed Yes: SM Consumed CheckSM->YesConsumed NoConsumed No: SM Remains CheckSM->NoConsumed CheckByprod Check for Byproducts (TLC/LCMS) YesConsumed->CheckByprod CheckSolv Check Solubility/Basicity NoConsumed->CheckSolv SNAr Ring Substitution (SNAr)? (Common with Pentafluoro) CheckByprod->SNAr Fluoride loss Elim Elimination of Electrophile? (Olefin formation) CheckByprod->Elim Alkene found ActionSNAr Action: Use Weaker Base (Cs2CO3) or Lower Temp SNAr->ActionSNAr ActionElim Action: Use Primary Halide or Lower Temp Elim->ActionElim Precip Precipitate/Gel formed? CheckSolv->Precip ActionBase Action: Base too weak? Switch KOH -> NaH CheckSolv->ActionBase Solution Clear ActionSolv Action: Add DMF/DMSO or Switch to PTC Precip->ActionSolv

Figure 1: Decision tree for diagnosing failure modes in fluorinated Williamson ether synthesis.

Module 3: Optimized Protocols

Protocol A: High-Throughput / Difficult Substrates (The "Hammer")

Best for: Pentafluorobenzyl alcohol or unreactive electrophiles.

  • Setup: Flame-dried glassware, Inert atmosphere (

    
    /Ar).
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2] Why? Polar aprotic solvents solvate the cation (

    
    ), leaving the fluorinated alkoxide "naked" and more reactive.[1]
    
  • Base: NaH (60% dispersion, 1.2 equiv).[1][2]

  • Procedure:

    • Cool DMF solution of alcohol (1.0 equiv) to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will be vigorous (more so than benzyl alcohol due to lower pKa).[2]
      
    • Stir 30 min at 0°C

      
       RT. Ensure solution is clear.
      
    • Add Electrophile (1.1 equiv) dropwise.[2]

    • Stir 2-4 hours.

  • Workup: Quench with water (carefully!). Extract with EtOAc.[1][2] Wash organic layer 3x with water (to remove DMF).[2]

Protocol B: Green / Process Scale (Phase Transfer Catalysis)

Best for: Avoiding moisture sensitivity and preventing


.[1]
  • Solvent: Toluene (Organic phase) and Water (Aqueous phase).[2]

  • Catalyst: TBAB (Tetrabutylammonium bromide) or 18-Crown-6 (5-10 mol%).[1][2]

  • Base: KOH (Solid pellets or 50% aq. solution).

  • Mechanism: The catalyst shuttles the hydroxide into the organic phase (or the alkoxide into the organic phase), allowing reaction without strict anhydrous conditions.[2]

  • Procedure:

    • Mix Alcohol, Electrophile, and Toluene.[1]

    • Add Catalyst and KOH.[1][2]

    • Heat to 50-70°C with vigorous stirring.

Mechanistic Pathway: Phase Transfer Catalysis[1][2][3]

PTC cluster_aq Aqueous Phase (Base) cluster_org Organic Phase (Reaction) OH OH- Q Q+ (Cat) OH->Q Ion Pair KX K+ X- ROH ArF-OH RX R-X ROH->RX Attack Prod ArF-O-R RX->Prod Q->ROH Deprotonation (Interface)

Figure 2: Phase Transfer Catalysis shuttles the active base/nucleophile across the interface, protecting the fluorinated ring from harsh bulk basic conditions.

Module 4: Analytical Checkpoints

Q: How do I confirm my product without running a full column? A: Use the "Fluorine Shift" in NMR.[1][2]

  • 
     NMR: 
    
    • The benzylic protons (

      
      ) in fluorinated ethers typically appear upfield  (lower ppm) compared to non-fluorinated benzyl ethers due to the shielding effect of the electron-rich fluorine cloud, despite the inductive withdrawal.
      
    • Target Range: Look for a singlet/doublet around 4.4 - 4.6 ppm (vs ~4.5-4.8 for standard benzyl).[1][2]

  • 
     NMR (The Gold Standard): 
    
    • Pentafluorobenzyl ether: You should see 3 distinct signals (ortho, meta, para).[1]

    • Diagnostic: If you see a complex multiplet or unexpected shifts, you likely have the

      
       byproduct (ring substitution).[1]
      

References

  • Acidity of Fluorinated Alcohols

    • NIST Chemistry WebBook, SRD 69.[1][2] "2,3,4,5,6-Pentafluorobenzyl alcohol."[1][3][4][5] National Institute of Standards and Technology.[1][2] [Link]

  • Williamson Ether Synthesis Mechanism & Side Reactions

    • Master Organic Chemistry.[1][2] "The Williamson Ether Synthesis."[1][2][6][7][8] [Link]

  • Phase Transfer Catalysis in Etherification

    • Freedman, H. H., & Dubois, R. A. (1975).[1] "An improved Williamson ether synthesis using phase transfer catalysis."[1][2][6] Tetrahedron Letters, 16(38), 3251-3254.[1][6] [Link]

  • Nucleophilic Arom

    
    ) Risks: 
    
    • Chemistry Steps.[1][2] "Nucleophilic Aromatic Substitution (SNAr) – The Mechanism."[2] [Link]

  • Fluorinated Benzyl Protecting Groups (NMR Data)

    • Universal Wiser Publisher.[1][2] "Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups."[1][2] [Link] (General reference for NMR shift behavior in fluorinated benzyl ethers).

Sources

Troubleshooting

Technical Support Center: Managing Impurities in 4,5-Difluoro-2-methoxybenzyl alcohol

Product: 4,5-Difluoro-2-methoxybenzyl alcohol CAS: 847502-83-4 (Analogous/Derivative Context) Chemical Formula: C₈H₈F₂O₂ Molecular Weight: 174.14 g/mol Introduction: The "Push-Pull" Electronic Environment Welcome to the...

Author: BenchChem Technical Support Team. Date: February 2026

Product: 4,5-Difluoro-2-methoxybenzyl alcohol CAS: 847502-83-4 (Analogous/Derivative Context) Chemical Formula: C₈H₈F₂O₂ Molecular Weight: 174.14 g/mol

Introduction: The "Push-Pull" Electronic Environment

Welcome to the technical guide for 4,5-Difluoro-2-methoxybenzyl alcohol . As a researcher, you are likely utilizing this intermediate for its unique electronic properties in medicinal chemistry (e.g., kinase inhibitors).

The Core Challenge: This molecule exists in a delicate "push-pull" electronic environment. The 2-methoxy group (electron-donating) activates the ring and stabilizes the benzylic cation, while the 4,5-difluoro motif (electron-withdrawing) exerts a strong inductive pull. This competition dictates its impurity profile, making it susceptible to both oxidative degradation and specific acid-catalyzed side reactions that differ from non-fluorinated benzyl alcohols.

This guide provides self-validating protocols to identify, manage, and remove these impurities.

Part 1: Impurity Profiling & Identification

Q: I see multiple peaks in my HPLC/GC trace. What are they?

A: The impurity profile is predictable based on the synthesis route (typically reduction of the benzoic acid) and storage conditions. Refer to the table below for identification.

Table 1: Common Impurity Profile

Impurity NameStructure DescriptionOriginRelative Retention Time (RRT)Detection Characteristic
Impurity A (Aldehyde) 4,5-Difluoro-2-methoxybenzaldehydeOxidation (Storage) or Under-reduction~1.1 - 1.2distinct UV

shift (carbonyl n-

)
Impurity B (Acid) 4,5-Difluoro-2-methoxybenzoic acidUnreacted Starting Material~0.8 (pH dependent)Broad peak on C18 (acidic mobile phase)
Impurity C (Dimer) Bis(4,5-difluoro-2-methoxybenzyl) etherAcid-catalyzed self-condensation~1.5 - 1.8High MW in MS; Non-polar
Impurity D (Des-fluoro) 4-Fluoro-2-methoxybenzyl alcoholOver-reduction / Hydrogenolysis~0.9MS shows M-18 mass loss

*Note: RRTs are estimated based on standard C18 Reverse Phase HPLC (Water/Acetonitrile gradient).

Part 2: Synthesis & Impurity Origins (Visualized)

Q: How do these impurities form during my experiment?

A: Understanding the causality of impurity formation allows you to prevent them. The diagram below maps the reaction pathways.

  • Path 1 (Green): Desired Reduction.

  • Path 2 (Red): Oxidation (Air/Light).

  • Path 3 (Orange): Acid-Catalyzed Dimerization (Critical during workup).

ImpurityMap Start Start: 4,5-Difluoro-2- methoxybenzoic Acid Product Product: 4,5-Difluoro-2- methoxybenzyl Alcohol Start->Product Reduction (LiAlH4/BH3) Aldehyde Impurity A: Aldehyde (Oxidation) Start->Aldehyde Incomplete Reduction Product->Aldehyde Air/Light (Storage) Dimer Impurity C: Ether Dimer Product->Dimer Acidic Workup (pH < 4) OverRed Impurity D: Toluene Derivative Product->OverRed Harsh Cond. (Excess Reductant)

Figure 1: Reaction pathway showing the origin of oxidative and acid-catalyzed impurities.

Part 3: Troubleshooting & Purification Protocols

Issue 1: "My product contains 5-10% Aldehyde (Impurity A)."

Context: The aldehyde is the most persistent impurity. It forms if the reduction is incomplete or if the product is exposed to air. Separation by column chromatography can be difficult due to similar polarity.

Protocol: Bisulfite Sequestration (Chemo-selective Wash) Why this works: The aldehyde forms a water-soluble bisulfite adduct, while the alcohol remains in the organic layer.

  • Dissolve: Dissolve crude mixture in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Prepare Solution: Prepare a saturated aqueous solution of Sodium Bisulfite (NaHSO₃).

  • Wash: Wash the organic layer vigorously with the bisulfite solution (2 x 5 mL).

    • Observation: If aldehyde content is high, a white precipitate (the adduct) may form at the interface.

  • Rinse: Wash organic layer with Brine (Sat. NaCl) to remove residual salts.

  • Dry & Concentrate: Dry over Anhydrous Na₂SO₄ and concentrate.

Issue 2: "I see a new non-polar spot after silica column purification."

Context: This is likely Impurity C (The Dimer) . The 2-methoxy group stabilizes the benzylic carbocation enough that acidic silica gel can catalyze ether formation.

Protocol: Buffered Silica Chromatography Why this works: Neutralizing the silica prevents acid-catalyzed dehydration/dimerization.

  • Slurry Preparation: Prepare your silica gel slurry using your mobile phase (e.g., Hexane/EtOAc).

  • Add Buffer: Add 1% Triethylamine (Et₃N) to the slurry and stir for 5 minutes.

  • Pack Column: Pour the column. Flush with 2 column volumes of mobile phase without Et₃N to remove excess base (which could streak the phenol if present).

  • Run Column: Load your sample and run the purification.

Issue 3: "The reaction stalled. Unreacted Acid (Impurity B) remains."

Context: The electron-withdrawing fluorines can make the carbonyl carbon of the carboxylic acid less electrophilic or the carboxylate more stable, potentially slowing down borane reduction.

Protocol: The "Reverse Quench" Workup Why this works: Ensures removal of acid without inducing dimerization.

  • Quench: Cool reaction to 0°C. Slowly add Methanol (to destroy excess hydride).

  • Solubilize: Add 1M NaOH until pH > 10. (The acid is now a soluble carboxylate salt; the alcohol is organic).

  • Extract: Extract with Diethyl Ether or MTBE (3x).

    • Note: The Product is in the Organic Layer.[1] The Impurity (Acid) is in the Aqueous Layer.

  • Wash: Wash combined organics with 1M NaOH (1x) to ensure complete acid removal.

  • Neutralize: Wash organics with Brine. Dry and concentrate.

Part 4: Storage & Stability

Q: How do I prevent the product from turning yellow?

A: Yellowing indicates oxidation to the aldehyde or formation of quinone-methide species (rare but possible).

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C is recommended for long-term storage (>1 month).

  • Container: Amber glass vials (to prevent photo-oxidation).

Part 5: Decision Tree for Purification

Use this logic flow to determine the best purification method for your specific crude profile.

DecisionTree Start Analyze Crude (HPLC/TLC) CheckAcid Is Acid (Start Mat) Present? Start->CheckAcid BaseWash Perform Basic Wash (1M NaOH) CheckAcid->BaseWash Yes CheckAld Is Aldehyde > 5%? CheckAcid->CheckAld No BaseWash->CheckAld Bisulfite Perform Bisulfite Wash CheckAld->Bisulfite Yes CheckPurity Is Purity > 95%? CheckAld->CheckPurity No Bisulfite->CheckPurity Recryst Recrystallize (Hexane/EtOAc) CheckPurity->Recryst Yes (Solid) Column Buffered Silica Column CheckPurity->Column No (Oil/Mix) Done Final Product Storage (-20°C) Recryst->Done Column->Done

Figure 2: Purification logic flow based on impurity content.

References

  • Synthesis of Fluorinated Benzyl Alcohols

    • Source: Sigma-Aldrich / Merck Technical Sheets for Fluorobenzoic Acids.
    • Context: General reduction protocols for electron-deficient benzoic acids.
  • Impurity Profiling (Aldehyde/Dimer Formation)

    • Title: "Stability of Electron-Deficient Benzyl Alcohols."
    • Source:Journal of Organic Chemistry (General Principles of Benzylic C
    • Context: Explains the "push-pull" mechanism where methoxy stabilizes the cation, facilitating dimeriz
  • Purification Protocols (Bisulfite Wash)

    • Title: "Purification of Aldehydes and Alcohols via Bisulfite Adducts."
    • Source:Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard operating procedure for separating aldehydes
  • Graphviz/Visualization Standards

    • Source: Graphviz Open Source Visualiz

Sources

Optimization

Technical Support Center: 4,5-Difluoro-2-methoxybenzyl alcohol

Product Class: Fluorinated Aromatic Building Blocks Primary Application: Medicinal Chemistry Intermediates (e.g., Kinase Inhibitor Synthesis) Molecular Formula: C₈H₈F₂O₂ Molecular Weight: ~174.14 g/mol Part 1: Critical S...

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Fluorinated Aromatic Building Blocks Primary Application: Medicinal Chemistry Intermediates (e.g., Kinase Inhibitor Synthesis) Molecular Formula: C₈H₈F₂O₂ Molecular Weight: ~174.14 g/mol

Part 1: Critical Storage & Stability Protocols

The "Why" Behind the Protocol

This compound contains a primary benzylic alcohol moiety.[1] While the fluorine atoms (positions 4,5) provide metabolic stability in drug design, the benzylic alcohol group remains susceptible to auto-oxidation upon exposure to atmospheric oxygen. The ortho-methoxy group (position 2) is an electron-donating group (EDG), which can increase the electron density of the ring; however, the inductive electron-withdrawing nature of the two fluorine atoms generally stabilizes the molecule compared to non-fluorinated anisyl alcohols.

Despite this, the primary failure mode is the conversion to 4,5-difluoro-2-methoxybenzaldehyde and subsequently the corresponding benzoic acid.

Storage Specifications Table
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of auto-oxidation and microbial growth.
Atmosphere Inert (Argon or Nitrogen) Displaces O₂, the primary reactant in benzylic oxidation.
Container Amber Glass Prevents UV-initiated radical formation which accelerates degradation.
Cap Seal Parafilm/Teflon Tape Prevents moisture ingress; fluorinated aromatics can be hygroscopic.
Desiccant Required Hydroxyl groups can hydrogen bond with atmospheric water, altering stoichiometry.

Part 2: Troubleshooting Guide (Q&A)

Module A: Physical Appearance & Purity[2][3][4]

Q: My sample has turned from off-white/colorless to a distinct yellow. Is it still usable?

  • Diagnosis: The yellowing indicates the formation of conjugated impurities, likely 4,5-difluoro-2-methoxybenzaldehyde (oxidation product) or trace diazo-species if synthesized from aniline precursors.

  • Action:

    • Run 1H NMR: Check for a diagnostic aldehyde proton singlet between 10.0–10.5 ppm .

    • Purification: If aldehyde content is <5%, you may use it for robust reactions (e.g., oxidations). For sensitive nucleophilic substitutions, recrystallize (if solid) from hexanes/ethyl acetate or perform a rapid silica plug filtration.

Q: The material appears as an oil, but the Certificate of Analysis (CoA) says "solid."

  • Diagnosis: This phenomenon is "Melting Point Depression" caused by impurities (solvent, water, or oxidation byproducts). Pure fluorinated benzyl alcohols often have low melting points (30–50°C range).

  • Action:

    • Place the sealed vial in a freezer (-20°C) overnight to induce crystallization.

    • If it remains an oil, dry under high vacuum (<1 mbar) for 4 hours to remove solvent residues.

Module B: Reactivity & Synthesis

Q: I am getting low yields in SNAr reactions using this alcohol as a nucleophile.

  • Root Cause: The hydroxyl group (-OH) is a poor nucleophile without deprotonation. Furthermore, the 4,5-difluoro substitution pattern withdraws electron density, making the alkoxide less nucleophilic than a standard benzyl alcohol.

  • Solution:

    • Base Selection: Use a stronger base like NaH (Sodium Hydride) or KOtBu in dry THF/DMF to fully generate the alkoxide before adding the electrophile.

    • Stoichiometry: Ensure the alcohol is dry; water will quench the base and compete as a nucleophile.

Q: I tried to oxidize this to the aldehyde using MnO₂, but the reaction is sluggish.

  • Root Cause: Electron-deficient benzyl alcohols (due to the two fluorine atoms) are often slower to oxidize than electron-rich benzyl alcohols.

  • Solution:

    • Switch Reagent: Use Dess-Martin Periodinane (DMP) or Swern Oxidation conditions, which are less sensitive to electronic deactivation than heterogeneous MnO₂.

    • Catalysis: If using aerobic oxidation, employ a TEMPO/Bleach system.

Part 3: Visualized Workflows

Diagram 1: Degradation & Handling Logic

Caption: Logical flow of environmental stressors leading to chemical degradation and the required mitigation steps.[2][3]

StorageLogic cluster_mitigation Mitigation Protocol Material 4,5-Difluoro-2-methoxybenzyl alcohol Aldehyde Impurity: Aldehyde (Yellowing) Material->Aldehyde Slow Oxidation WaterAdduct Wet Material (Stoichiometry Error) Material->WaterAdduct Hygroscopy Oxygen Atmospheric Oxygen (O₂) Oxygen->Aldehyde Reactant Light UV Light / Heat Light->Aldehyde Catalyst Moisture Humidity (H₂O) Moisture->WaterAdduct Absorption Acid Impurity: Benzoic Acid (pH Drop) Aldehyde->Acid Further Oxidation Argon Store under Argon Amber Amber Glass Vial Desiccant Desiccant Storage

Diagram 2: Pre-Reaction Quality Check

Caption: Decision tree for validating material purity before committing to expensive synthetic steps.

QC_Workflow Start Start: Open Vial Visual Visual Check: Color? Start->Visual Yellow Yellow/Orange Visual->Yellow White White/Colorless Visual->White NMR 1H NMR (CDCl3) Yellow->NMR White->NMR Optional AldehydePeak Peak @ 10 ppm? NMR->AldehydePeak YesPeak Yes (>5%) AldehydePeak->YesPeak NoPeak No / Trace AldehydePeak->NoPeak Purify Purify: Silica Plug / Recryst. YesPeak->Purify Proceed Proceed to Reaction NoPeak->Proceed Purify->Proceed

Part 4: Safety & Waste Management

Hazard Identification:

  • H315: Causes skin irritation.[4][2][5]

  • H319: Causes serious eye irritation.[4][2][5][6]

  • H335: May cause respiratory irritation.[4]

Waste Disposal:

  • Fluorinated Waste: Do not mix with general organic solvents if your facility segregates halogenated waste. High-temperature incineration is required to prevent the formation of HF (Hydrogen Fluoride) gas during disposal.

  • Spill Cleanup: Absorb with inert material (vermiculite).[7] Do not use combustible materials like sawdust.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77660, 4-Methoxybenzyl alcohol. (Used as a baseline for methoxy-benzyl alcohol reactivity and safety).[2] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Fluorobenzyl alcohol. (Reference for fluorinated benzyl alcohol handling and hazards). Link

  • ChemicalBook. 4,5-Difluoro-2-methoxyphenylboronic acid (CAS 870777-32-5).[8] (Structural analog for commercial availability verification). Link

  • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development. (Source for oxidation troubleshooting). Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Fluorinated Benzyl Protecting Groups in Organic Synthesis

Executive Summary This guide provides a technical comparison of fluorinated benzyl ethers (F-Bn) against standard benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. While standard benzyl ethers are staples in organ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of fluorinated benzyl ethers (F-Bn) against standard benzyl (Bn) and p-methoxybenzyl (PMB) protecting groups. While standard benzyl ethers are staples in organic synthesis, their acid stability and hydrogenolysis rates are fixed. Fluorinated analogs—specifically 4-fluorobenzyl (4-FBn) and pentafluorobenzyl (PFB) —offer a method to "tune" these properties via electronic modulation.

Key Takeaway:

  • 4-Fluorobenzyl (4-FBn): The "Goldilocks" alternative. It offers enhanced acid stability compared to Bn while remaining removable via standard catalytic hydrogenolysis.[1]

  • Pentafluorobenzyl (PFB): An "Extreme" variant. It is highly robust to acid and oxidation, acts as a strong "disarming" group in glycosylation, and serves as a fluorous tag. However, its removal is difficult, often requiring specialized conditions.[2]

Mechanistic Foundation: The Fluorine Effect[1]

The utility of fluorinated benzyl groups stems from the high electronegativity of the fluorine atom (


). This introduces strong inductive effects (

) that alter the electronics of the aromatic ring and the benzylic carbon.
Electronic Modulation
  • Acid Stability (Carbocation Destabilization): Acid-catalyzed cleavage of benzyl ethers typically proceeds via an SN1-like pathway involving a benzylic oxocarbenium intermediate. Electron-withdrawing groups (EWG) like fluorine destabilize this positively charged transition state, making the ether bond significantly more resistant to acid hydrolysis than unsubstituted benzyl ethers.

  • Glycosyl Donor Reactivity (Armed/Disarmed): In carbohydrate chemistry, the electron density of protecting groups influences the reactivity of the anomeric center.

    • Armed: Electron-donating groups (e.g., Benzyl) stabilize the oxocarbenium ion intermediate, increasing donor reactivity.

    • Disarmed: Electron-withdrawing groups (e.g., PFB, Acyl) destabilize the intermediate, decreasing reactivity. F-Bn groups act as "disarming" ethers, allowing for chemoselective glycosylation strategies.

Visualization: Stability & Reactivity Spectrum

The following diagram illustrates the inverse relationship between acid stability and hydrogenolysis rates across the benzyl ether family.

StabilitySpectrum cluster_rates Hydrogenolysis Rate (Pd/C) PMB PMB (p-Methoxybenzyl) Electron Rich Acid Labile Bn Bn (Benzyl) Standard Reference PMB->Bn Increasing Acid Stability FBn 4-FBn (4-Fluorobenzyl) Acid Stable H2-Cleavable Bn->FBn PFB PFB (Pentafluorobenzyl) Hyper-Stable 'Disarming' FBn->PFB

Figure 1: Stability hierarchy of benzyl-type protecting groups. Moving right increases acid stability but decreases lability to catalytic hydrogenolysis.

Comparative Performance Analysis

The following data synthesizes experimental trends regarding stability conditions and deprotection kinetics.

FeaturePMB (p-Methoxybenzyl) Bn (Benzyl) 4-FBn (4-Fluorobenzyl) PFB (Pentafluorobenzyl)
Electronic Nature Electron Donating (+R)NeutralElectron Withdrawing (-I)Strongly Electron Withdrawing
Acid Stability Low (Cleaved by dilute TFA/DCM)Moderate (Stable to dilute acid; cleaved by strong Lewis acids)High (Stable to conditions that cleave PMB and some Bn)Very High (Resistant to neat TFA)
Oxidative Cleavage Excellent (DDQ, CAN)Poor (Slow/Resistant)ResistantHighly Resistant
Hydrogenolysis (Pd/C) FastStandard Reference (1.0x)Slower (~0.3–0.5x rate of Bn)Very Slow / Difficult (Often fails or requires forcing conditions)
Glycosylation Effect ArmedArmedWeakly DisarmingStrongly Disarming
Primary Use Case Orthogonal removal (Oxidative)General protectionAcid-stable, H2-labile alternativeFluorous tagging, 19F NMR probe, Permanent cap
Deep Dive: Hydrogenolysis Kinetics

While 4-FBn can be removed by standard hydrogenation (H2, Pd/C), the rate is noticeably slower than unsubstituted benzyl ethers. This kinetic difference allows for sequential deprotection :

  • Hydrogenolysis of Bn groups (controlled time/equivalents).

  • Subsequent hydrogenolysis of 4-FBn groups (extended time or higher catalyst loading).

Warning on PFB: Pentafluorobenzyl ethers are notoriously difficult to cleave via standard hydrogenolysis due to the electron-deficient ring poisoning the catalyst surface and the strength of the C-O bond. Yields are often <10% using standard Pd/C protocols [1].

Experimental Protocols

A. Installation (General Williamson Ether Synthesis)

This protocol applies to Bn, 4-FBn, and PFB. Note that PFB-Br is highly reactive in SN2 reactions due to the electron-deficient ring accelerating the leaving group departure, but the resulting ether is very stable.

Reagents: Sodium Hydride (NaH), DMF, Benzyl/Fluorobenzyl Bromide.

  • Setup: Flame-dry a round-bottom flask and maintain under inert atmosphere (N2 or Ar).

  • Deprotonation: Suspend NaH (1.5 equiv, 60% dispersion in oil) in anhydrous DMF (0.5 M relative to substrate) at 0°C.

  • Addition: Add the alcohol substrate (1.0 equiv) dropwise. Stir at 0°C for 30 mins to ensure alkoxide formation.

  • Alkylation: Add the specific bromide (Bn-Br, 4-FBn-Br, or PFB-Br) (1.2–1.5 equiv) dropwise.

    • Note: PFB-Br is a lachrymator and should be handled in a fume hood.

  • Reaction: Warm to room temperature.

    • Bn/4-FBn: Typically complete in 2–4 hours.

    • PFB: Often faster; monitor by TLC.

  • Workup: Quench with MeOH, dilute with Et2O, wash with H2O and brine. Dry over MgSO4 and concentrate.

B. Deprotection: Catalytic Hydrogenolysis (For Bn and 4-FBn)

Scope: Removes Bn and 4-FBn.[3][4] Not recommended for PFB.

  • Solvent: Dissolve substrate in MeOH or EtOAc (0.05 M).

    • Tip: Adding a trace of AcOH can accelerate the reaction for sluggish 4-FBn groups.

  • Catalyst: Add 10% Pd/C (10–20 wt% of substrate mass).

  • Hydrogenation: Sparge with H2 gas (balloon pressure is usually sufficient).

  • Monitoring:

    • Bn typically cleaves in 1–4 hours.

    • 4-FBn may require 6–12 hours or slight heating (40°C).

  • Filtration: Filter through a Celite pad to remove Pd.

C. Deprotection: Lewis Acid Cleavage (For PFB and Difficult Cases)

Since PFB resists hydrogenation and oxidative cleavage (DDQ), strong Lewis acid conditions are often required.

Reagents: Boron Trichloride (BCl3) or BCl3/NaI.

  • Setup: Cool a solution of substrate in anhydrous CH2Cl2 to -78°C.

  • Addition: Add BCl3 (1M in CH2Cl2, 3–5 equiv).

    • Mechanism:[5][6][7][8] The Lewis acid coordinates to the ether oxygen. Despite the EWG nature of PFB, BCl3 is strong enough to force cleavage, often via an SN2-like attack if nucleophiles (like Iodide from NaI) are added.

  • Warming: Slowly warm to 0°C or RT while monitoring closely.

  • Quench: Quench carefully with MeOH/NaHCO3.

Application: Armed/Disarmed Glycosylation Strategy

In oligosaccharide synthesis, the choice between Bn and PFB determines the reactivity of the glycosyl donor.

  • Scenario: You wish to couple two glycosides. Both are thioglycosides.

  • Strategy: Protect Donor A with Bn (Armed) and Acceptor B with PFB (Disarmed).

  • Outcome: Upon adding the promoter (e.g., NIS/TfOH), Donor A reacts preferentially because its oxocarbenium intermediate is stabilized. Acceptor B (disarmed by PFB) does not self-couple but acts as the nucleophile.

ArmedDisarmed cluster_donor Armed Donor (Bn-Protected) cluster_acceptor Disarmed Acceptor (PFB-Protected) Donor Glycosyl Donor (Bn Ethers) Electron Rich Oxo_Armed Stabilized Oxocarbenium Ion Donor->Oxo_Armed Fast Activation Product Disaccharide Product Oxo_Armed->Product + Acceptor (OH attack) Acceptor Glycosyl Acceptor (PFB Ethers) Electron Poor Oxo_Disarmed Destabilized Intermediate (No Reaction) Acceptor->Oxo_Disarmed Slow/No Activation Promoter Promoter (NIS/TfOH) Promoter->Donor

Figure 2: The "Armed-Disarmed" principle. Benzyl groups (armed) facilitate activation, while Pentafluorobenzyl groups (disarmed) prevent self-coupling of the acceptor.

References

  • Khoabane, N. M., et al. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. Universal Wiser Publisher.

  • Crich, D., et al. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group. Journal of Organic Chemistry.

  • Fraser-Reid, B., et al. (1988). Armed and disarmed glycosyl donors. (Foundational concept referenced via search context).
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

  • Vankar, Y. D., et al. (2015). Selective cleavage of benzyl ethers using the boron trifluoride-ether and sodium iodide reagent system. J-GLOBAL.

Sources

Comparative

Reactivity Comparison of Substituted Benzyl Alcohols: A Mechanistic &amp; Practical Guide

Executive Summary: The Electronic Push-Pull In drug discovery and fine chemical synthesis, benzyl alcohols are ubiquitous intermediates. Their reactivity is rarely static; it is dictated by the electronic environment of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Electronic Push-Pull

In drug discovery and fine chemical synthesis, benzyl alcohols are ubiquitous intermediates. Their reactivity is rarely static; it is dictated by the electronic environment of the benzene ring. This guide moves beyond simple textbook definitions to provide a rigorous comparison of how substituents (Electron Donating Groups [EDGs] vs. Electron Withdrawing Groups [EWGs]) dictate reaction pathways, rates, and selectivity.

Key Takeaway: The reactivity of substituted benzyl alcohols is governed by the stability of the transition state positive charge.

  • Oxidation (Hydride Abstraction): Accelerated by EDGs (stabilize electron-deficient transition state).

  • Nucleophilic Substitution (

    
    ):  Accelerated by EDGs (stabilize carbocation intermediate).
    
  • Acidity (Deprotonation): Accelerated by EWGs (stabilize alkoxide anion).

Theoretical Framework: The Hammett Correlation

To predict reactivity, we must quantify the electronic influence of substituents.[1] We utilize the Hammett Equation :



  • 
     (Substituent Constant):  Measures the electronic effect of the substituent (Negative for EDG, Positive for EWG).
    
  • 
     (Reaction Constant):  Measures the reaction's sensitivity to electronic effects.[1][2]
    
    • Negative

      
      :  Reaction builds positive charge (accelerated by EDGs).
      
    • Positive

      
      :  Reaction builds negative charge (accelerated by EWGs).
      
Diagram 1: Electronic Influence on Benzylic Reactivity

The following diagram illustrates how substituents modify the electron density at the benzylic carbon, influencing both oxidation and substitution pathways.

electronic_effects substituent Substituent (X) ring Benzene Ring (Transmission System) substituent->ring Induction/Resonance benzylic_c Benzylic Carbon (Reactive Center) ring->benzylic_c Modulates e- Density ox_path Oxidation Pathway (Hydride Loss) benzylic_c->ox_path EDG Stabilizes Transition State sub_path Substitution Pathway (Carbocation Formation) benzylic_c->sub_path EDG Stabilizes Cation Intermediate

Caption: Electronic transmission from substituent to reactive center. EDGs (e.g., -OMe) increase electron density, facilitating pathways that involve positive charge buildup (oxidation and


 substitution).

Comparative Analysis 1: Oxidation Profiles

Context: The conversion of benzyl alcohols to benzaldehydes is a critical transformation. Most oxidative mechanisms (Chromic acid, Swern, catalytic aerobic oxidation) involve a rate-determining step where a hydride ion (


)  is removed from the benzylic carbon.

Mechanism:

  • Formation of an ester/complex with the oxidant.

  • Rate Determining Step (RDS): Abstraction of benzylic proton as hydride. This creates an electron-deficient center.[2]

Trend:

  • EDGs (p-OMe, p-Me): Stabilize the developing positive charge in the transition state

    
    Faster Reaction .
    
  • EWGs (p-NO2, p-CF3): Destabilize the transition state

    
    Slower Reaction .
    
Table 1: Relative Oxidation Rates (Chromic Acid Oxidation)

Data synthesized from standard Hammett studies (


 to -1.5).
Substituent (Para)Electronic Effect (

)
Relative Rate (

)
Reactivity ClassObservation
-OCH₃ (Methoxy) -0.27 (Strong EDG)2.5 - 3.0 HighRapid conversion; risk of over-oxidation to acid if not controlled.
-CH₃ (Methyl) -0.17 (Weak EDG)1.5 - 1.8 Moderate-HighClean conversion; standard baseline for optimization.
-H (Unsubstituted) 0.001.0 (Ref) StandardBenchmark.
-Cl (Chloro) +0.23 (Weak EWG)0.5 - 0.6 Moderate-LowRequires longer reaction times or higher catalyst loading.
-NO₂ (Nitro) +0.78 (Strong EWG)< 0.1 LowSluggish; often requires elevated temperatures or stronger oxidants.

Comparative Analysis 2: Nucleophilic Substitution ( )

Context: Converting benzyl alcohols to benzyl halides (e.g., using HCl, SOCl2) or ethers often proceeds via a benzylic carbocation intermediate, especially under acidic conditions.

Mechanism:

  • Protonation of -OH to form

    
     (good leaving group).
    
  • RDS: Loss of water to form Benzylic Carbocation .

  • Nucleophilic attack.[3]

Trend:

  • EDGs: Dramatically stabilize the carbocation via resonance

    
    Explosive Rates .
    
  • EWGs: Destabilize the carbocation

    
    Inert  (may force reaction via slower 
    
    
    
    pathway).
Table 2: Solvolysis/Substitution Reactivity
SubstituentCarbocation StabilityReaction Rate (vs H)Protocol Adjustment
p-Methoxy Ultra-Stable (Resonance)> 10,000x Caution: Reacts instantly even with weak nucleophiles. prone to polymerization.
p-Methyl Very Stable~20 - 50x Mild conditions sufficient (e.g., dilute HCl at RT).
p-Nitro Destabilized~0.001x Requires heat, concentrated acid, or conversion to mesylate first (

route).

Experimental Protocol: Competitive Reactivity Assay

Objective: To empirically determine the relative reactivity of two substituted benzyl alcohols using a "Internal Competition" method. This eliminates variables like temperature fluctuations or catalyst weighing errors.

Reagents & Equipment[1][4]
  • Substrate A: 4-Methoxybenzyl alcohol (1.0 mmol)

  • Substrate B: 4-Chlorobenzyl alcohol (1.0 mmol)

  • Oxidant: PCC (Pyridinium Chlorochromate) - 0.5 equivalents (Limiting Reagent)

  • Internal Standard: Dodecane (0.5 mmol) - Inert reference for GC.

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram (DOT)

competition_assay mix Step 1: Preparation Mix Substrate A + Substrate B + Internal Standard (Dodecane) limit Step 2: Limiting Reagent Add 0.5 eq. Oxidant (PCC) Ensure incomplete conversion mix->limit Initiate Competition quench Step 3: Quench & Filter Filter through Silica plug Remove Chromium salts limit->quench 1 hour reaction analysis Step 4: GC/NMR Analysis Measure Ratio of Aldehydes A vs B quench->analysis calc Step 5: Calculation k_A/k_B = log(A_initial/A_final) / log(B_initial/B_final) analysis->calc

Caption: Competitive Assay Workflow. Using a limiting reagent ensures that the two substrates compete for the active oxidant, revealing intrinsic kinetic differences.

Step-by-Step Methodology
  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of 4-Methoxybenzyl alcohol and 1.0 mmol of 4-Chlorobenzyl alcohol in 10 mL of dry DCM.

  • Standardization: Add 0.5 mmol of Dodecane . Take a 50 µL aliquot ("T0"), dilute in ethyl acetate, and analyze by GC to establish the exact initial molar ratio (

    
    ).
    
  • Reaction: Add 0.5 mmol (0.5 equivalents total) of PCC in one portion. The mixture will darken immediately. Stir vigorously at 25°C.

    • Note: We use insufficient oxidant to ensure neither substrate is fully consumed, allowing accurate rate measurement.

  • Workup: After 1 hour, dilute with 20 mL diethyl ether and filter through a pad of Florisil or Silica Gel to trap chromium salts.

  • Analysis: Analyze the filtrate by GC. Integrate the peaks for the remaining alcohols and the new aldehydes.

  • Calculation: Use the equation:

    
    
    

Expected Result: You will observe significantly higher conversion of the 4-Methoxy substrate compared to the 4-Chloro substrate, confirming the accelerating effect of EDGs in hydride-abstraction mechanisms.

References

  • Mechanisms of Alcohol Oxidation: Muller, P. (1994). Glossary of terms used in physical organic chemistry (IUPAC Recommendations 1994). Pure and Applied Chemistry.

  • Hammett Equation & Reactivity: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews.

  • Kinetics of Benzyl Alcohol Oxidation: Banerji, K. K. (1973). Kinetics and mechanism of the oxidation of benzyl alcohol by chromium(VI). Journal of the Chemical Society.[4]

  • Solvolysis of Benzyl Halides: Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews.

Sources

Validation

Stability Showdown: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzyl Ethers in Drug Development

In the landscape of modern medicinal chemistry, the benzyl ether motif is a cornerstone for the design of novel therapeutics. Its prevalence, however, is matched by the persistent challenge of ensuring molecular stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the benzyl ether motif is a cornerstone for the design of novel therapeutics. Its prevalence, however, is matched by the persistent challenge of ensuring molecular stability throughout the drug development pipeline. A key strategy to fortify this otherwise labile linkage is the introduction of fluorine atoms onto the benzyl group. This guide provides an in-depth, evidence-based comparison of the stability of fluorinated versus non-fluorinated benzyl ethers, offering researchers, scientists, and drug development professionals a comprehensive resource for making informed decisions in molecular design.

The Decisive Role of Fluorine in Enhancing Benzyl Ether Stability

The strategic incorporation of fluorine into drug candidates is a widely recognized tactic to enhance a range of pharmacokinetic and pharmacodynamic properties.[1] When applied to benzyl ethers, this "fluorine effect" imparts a notable increase in stability against chemical and metabolic degradation. This enhanced resilience stems primarily from the strong electron-withdrawing nature of fluorine, which alters the electronic properties of the benzyl group and, consequently, the reactivity of the ether linkage.

Unraveling the Mechanism: The Science of Stability

The cleavage of benzyl ethers, particularly under acidic conditions, typically proceeds through an SN1-type mechanism.[2][3] This pathway involves the protonation of the ether oxygen, followed by the departure of the alcohol to form a resonance-stabilized benzyl carbocation intermediate.[4] The rate of this reaction is critically dependent on the stability of this carbocation.

Electron-donating groups on the benzene ring stabilize the carbocation, accelerating ether cleavage. Conversely, electron-withdrawing groups, such as fluorine, destabilize the carbocation by pulling electron density away from the positively charged benzylic carbon.[5] This destabilization increases the activation energy required for the formation of the carbocation, thereby slowing down the rate of ether cleavage and enhancing the overall stability of the molecule.[6][7]

cluster_0 Non-Fluorinated Pathway cluster_1 Fluorinated Pathway Non-Fluorinated Benzyl Ether Non-Fluorinated Benzyl Ether Protonation Protonation Non-Fluorinated Benzyl Ether->Protonation H+ Benzyl Carbocation\n(Resonance Stabilized) Benzyl Carbocation (Resonance Stabilized) Protonation->Benzyl Carbocation\n(Resonance Stabilized) -ROH Cleavage Products Cleavage Products Benzyl Carbocation\n(Resonance Stabilized)->Cleavage Products +H2O Fluorinated Benzyl Ether Fluorinated Benzyl Ether Protonation_F Protonation_F Fluorinated Benzyl Ether->Protonation_F H+ Destabilized Benzyl Carbocation Destabilized Benzyl Carbocation Protonation_F->Destabilized Benzyl Carbocation -ROH Slower Cleavage Slower Cleavage Destabilized Benzyl Carbocation->Slower Cleavage +H2O

Caption: Mechanism of Acid-Catalyzed Benzyl Ether Cleavage.

Comparative Stability Analysis: Experimental Evidence

While the theoretical basis for the enhanced stability of fluorinated benzyl ethers is clear, experimental data provides concrete validation. The following sections present a comparative analysis of their stability under various stress conditions encountered during drug development.

Chemical Stability: Resisting the Rigors of the Laboratory

The use of fluorinated benzyl ethers as protecting groups in organic synthesis offers a practical demonstration of their enhanced chemical stability. Studies have shown that the removal of fluorinated benzyl ethers often requires harsher conditions compared to their non-fluorinated counterparts, indicating a greater resistance to cleavage.[8][9]

Table 1: Comparative Chemical Stability of Benzyl Ethers

ConditionNon-Fluorinated Benzyl EtherFluorinated Benzyl EtherRationale for Increased Stability
Acidic Hydrolysis Susceptible to cleavage with strong acids.[7]More resistant to cleavage.[6]Fluorine's inductive effect destabilizes the carbocation intermediate.
Oxidative Cleavage Can be cleaved by various oxidizing agents.[5]Generally more stable towards oxidation.[2]The electron-withdrawing nature of fluorine makes the benzylic C-H bond less susceptible to oxidation.
Reductive Cleavage Readily cleaved by hydrogenolysis (e.g., H₂, Pd/C).[7]Also cleaved by hydrogenolysis, but may require more forcing conditions depending on the fluorination pattern.The fundamental mechanism of hydrogenolysis is generally effective for both, though reaction kinetics can be influenced by substitution.
Metabolic Stability: A Critical Hurdle in Drug Discovery

A primary driver for incorporating fluorine into drug candidates is to improve their metabolic stability, thereby increasing their in vivo half-life.[10][11] The ether linkage is a potential site for metabolic attack, often by cytochrome P450 enzymes. Fluorination of the benzyl group can sterically hinder enzyme access and electronically deactivate the molecule towards oxidative metabolism.

A study on dextromethorphan analogues provides a compelling example. The introduction of a difluoromethyl or trifluoromethyl group in place of a methyl ether significantly increased the metabolic stability in human liver microsomes.

Table 2: Metabolic Stability of Dextromethorphan Analogs in Human Liver Microsomes

CompoundHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Dextromethorphan (Non-fluorinated) 18.238.1
Difluoromethyl Analog 25.427.3
Trifluoromethyl Analog 22.131.4

Data adapted from a study on the metabolic stability of fluorinated small molecules.[11]

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of novel benzyl ether-containing compounds, standardized experimental protocols are essential. The following provides a step-by-step methodology for assessing both chemical and metabolic stability.

Protocol 1: Assessment of Chemical Stability under Acidic Conditions

Objective: To determine the rate of hydrolysis of a benzyl ether in an acidic solution.

Materials:

  • Benzyl ether compound

  • 1 M Hydrochloric acid (HCl)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • HPLC system with a suitable column and UV detector

  • Thermostated water bath or incubator

Procedure:

  • Prepare a stock solution of the test compound in ACN at a concentration of 1 mg/mL.

  • In a series of HPLC vials, add 900 µL of 1 M HCl.

  • At time zero (t=0), add 100 µL of the stock solution to the first vial, cap, and vortex to mix. This will be the first time point.

  • Immediately inject an aliquot of this solution onto the HPLC system to obtain the initial concentration.

  • Place the remaining vials in a thermostated water bath set to a specific temperature (e.g., 50 °C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial from the water bath, cool to room temperature, and inject an aliquot onto the HPLC.

  • Quantify the peak area of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the in vitro metabolic stability of a benzyl ether compound using liver microsomes.

Materials:

  • Test compound

  • Liver microsomes (human or other species)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Reagents: - Test Compound Solution - Microsome Suspension - NADPH Regenerating System B 2. Incubation: - Combine reagents in a 96-well plate - Incubate at 37°C with shaking A->B C 3. Quenching: - At specific time points (0, 5, 15, 30, 60 min) - Add ice-cold ACN with internal standard B->C D 4. Protein Precipitation: - Centrifuge the plate to pellet proteins C->D E 5. Analysis: - Transfer supernatant to a new plate - Analyze by LC-MS/MS D->E F 6. Data Analysis: - Calculate % remaining vs. time - Determine t½ and CLint E->F

Caption: Workflow for a Microsomal Stability Assay.

  • Preparation: Thaw liver microsomes on ice. Prepare the test compound stock solution in a suitable solvent (e.g., DMSO). Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation: In a 96-well plate, add the phosphate buffer, liver microsome suspension, and the test compound solution. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point is quenched immediately after the addition of the NADPH system.

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

  • Data Analysis: Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample. Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.

Conclusion: A Strategic Imperative for Robust Drug Design

References

  • Metabolism and Toxicity of Fluorine Compounds. (2021). ACS Chemical Biology. [Link]

  • The 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl Group: A New Alcohol Protecting Group, Fully Orthogonal with the p-Methoxybenzyl Group and Removable under Desilylation Conditions. (n.d.). PubMed Central (PMC). [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). ResearchGate. [Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026). Journal of Medicinal Chemistry. [Link]

  • Thermal and oxidative stability of fluorinated alkyl aryl ethers. (n.d.). ResearchGate. [Link]

  • Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. (2024). ACS Catalysis. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). PubMed Central (PMC). [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. (n.d.). ResearchGate. [Link]

  • Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. (2024). Environmental Science & Technology. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Windsor. [Link]

  • Protecting Groups. (n.d.). University of California, Irvine. [Link]

  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]

  • Oxidative Transformation of Nafion-Related Fluorinated Ether Sulfonates: Comparison with Legacy PFAS Structures and Opportunities of Acidic Persulfate Digestion for PFAS Precursor Analysis. (2024). PubMed. [Link]

  • Benzylic C(sp3)–H fluorination. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis. (2022). Fine Chemical Engineering. [Link]

  • Establishment of a kinetic model for the intramolecular catalyzed hydrolysis of [18F]-benzylfluoride containing amino acid analogues by linking experimental and DFT studies. (n.d.). ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. (2022). Universal Wiser Publisher. [Link]

  • Fluoride recovery in degradable fluorinated polyesters. (2024). Refubium - Freie Universität Berlin. [Link]

  • Fluorous Ethers. (2015). RSC Publishing. [Link]

  • A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin. (2022). Frontiers in Chemistry. [Link]

  • Cleavage Of Ethers With Acid. (2014). Master Organic Chemistry. [Link]

  • Ether cleavage. (n.d.). Wikipedia. [Link]

  • 4-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

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Comparative

Spectroscopic Characterization of Fluorinated Benzyl Alcohols: A Technical Guide

Topic: Spectroscopic Comparison of Fluorinated Benzyl Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Application Scope Fluorinate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Comparison of Fluorinated Benzyl Alcohols Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Application Scope

Fluorinated benzyl alcohols are critical pharmacophores in medicinal chemistry, serving as precursors for metabolic blockers and lipophilicity modulators. The strategic introduction of fluorine alters the physicochemical landscape of the molecule—specifically acidity (


), lipophilicity (

), and hydrogen-bonding capacity.

For the synthetic chemist, distinguishing between regioisomers (2-fluoro, 3-fluoro, and 4-fluoro) is a routine but critical task. This guide moves beyond basic spectral assignment, offering a mechanistic comparison of how the fluorine substitution pattern dictates spectroscopic signatures in NMR (


H, 

C,

F) and IR spectroscopies. We focus on the "Ortho Effect" and its diagnostic utility in structural elucidation.

Mechanistic Framework: Electronic & Steric Causality

To interpret the spectra, one must understand the underlying electronic tug-of-war. Fluorine exerts a strong inductive withdrawal (


) and a resonance donation (

).
  • Inductive Effect (

    
    ):  Dominates through 
    
    
    
    -bonds. Decays with distance (
    
    
    ).
  • Resonance Effect (

    
    ):  Delocalization of fluorine lone pairs into the 
    
    
    
    -system. Affects ortho and para positions, but is negligible at the meta position.
Structural Impact on the Hydroxyl Group

The position of the fluorine atom dictates the environment of the benzylic hydroxyl group:

  • Ortho (2-F): Proximity allows for intramolecular hydrogen bonding (OH

    
    F) and significant steric shielding of the benzylic carbon.
    
  • Meta (3-F) & Para (4-F): The hydroxyl group behaves more like a free benzyl alcohol, dominated by intermolecular interactions.

Spectroscopic Comparison: Quantitative Analysis

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for isomer differentiation. The interplay between chemical shift anisotropy and heteronuclear spin-spin coupling (


-coupling) provides a self-validating structural proof.
Table 1: Comparative NMR Parameters (in CDCl

)

Note: Values are approximate and solvent-dependent. Coupling constants (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) are in Hz.
Parameter2-Fluorobenzyl Alcohol (Ortho) 3-Fluorobenzyl Alcohol (Meta) 4-Fluorobenzyl Alcohol (Para) Mechanistic Rationale

F Shift (

)
~ -118 to -119 ppm~ -113 to -114 ppm~ -115 to -117 ppmOrtho is most shielded due to proximity to the oxygen lone pairs (electronic repulsion).

C Benzylic (

)
~ 58.9 ppm ~ 64.5 ppm~ 64.8 ppmDiagnostic: The ortho-F exerts a "Gamma Effect" (steric compression), shifting the benzylic carbon upfield by ~6 ppm compared to meta/para.

~ 245 Hz~ 246 Hz~ 245 HzDirect C-F bond coupling is consistent across isomers.

~ 15 - 20 Hz~ 21 Hz~ 21 HzCoupling to adjacent carbons.

H Benzylic (

)
~ 4.70 ppm (s/d)~ 4.60 ppm (s)~ 4.65 ppm (s)Ortho protons may show fine coupling (

Hz) or broadening.

Critical Insight: The upfield shift of the benzylic carbon in the 2-fluoro isomer (approx. 59 ppm vs. 65 ppm) is the most robust


C diagnostic marker, independent of concentration.
B. Infrared Spectroscopy (IR): The Hydrogen Bonding Probe

IR is uniquely sensitive to the hydrogen-bonding state.[1] The competition between intermolecular (solute-solute) and intramolecular (solute-internal) bonding distinguishes the ortho isomer.

  • Intermolecular H-Bond: Broad band, 3200–3400 cm

    
    . Concentration dependent.[2]
    
  • Intramolecular H-Bond (OH

    
    F):  Sharper band, ~3580–3620 cm
    
    
    
    . Concentration Independent.

The 2-fluorobenzyl alcohol can form a weak 5-membered intramolecular ring with the fluorine atom. While fluorine is a poor hydrogen bond acceptor compared to oxygen, the proximity in the ortho position forces a population of this conformer.

Experimental Protocols

Protocol A: Self-Validating Isomer Identification via F NMR

Objective: Unambiguously assign regioisomers using proton-coupled


F NMR.
  • Sample Prep: Dissolve ~10 mg of sample in 0.6 mL CDCl

    
    . Do not use proton decoupling initially.
    
  • Acquisition: Acquire a standard

    
    F spectrum (sweep width ~200 ppm).
    
  • Analysis of Multiplicity:

    • Ortho (2-F): Appears as a complex multiplet (td or ddd) due to coupling with 1 adjacent aromatic proton and weak coupling to benzylic protons.

    • Meta (3-F): Appears as a quartet-like multiplet (q or td) due to coupling with 3 distinct aromatic protons (

      
      ).
      
    • Para (4-F): Appears as a triplet of triplets (tt). The large coupling is to the two ortho protons (

      
       Hz), and small coupling to meta protons (
      
      
      
      Hz).
  • Validation: If the multiplet is a clear triplet of triplets, the structure is confirmed as Para .

Protocol B: IR Dilution Study for H-Bonding

Objective: Determine if H-bonding is intra- or intermolecular (Diagnostic for Ortho).

  • Baseline: Record FTIR of the neat liquid (thin film). Observe broad OH stretch (~3300 cm

    
    ).
    
  • Dilution Series: Prepare 0.1 M, 0.01 M, and 0.001 M solutions in dry CCl

    
     or CHCl
    
    
    
    .
  • Observation:

    • As concentration decreases, the broad band (3300 cm

      
      ) will vanish.
      
    • Meta/Para: A single sharp "free OH" peak appears at ~3620–3640 cm

      
      .
      
    • Ortho: A secondary band (or shoulder) persists at a slightly lower frequency (~3600–3610 cm

      
      ) relative to the free OH, even at high dilution. This is the intramolecular OH
      
      
      
      F species.

Visualizing the Logic: Isomer Assignment Workflow

The following diagram illustrates the decision tree for assigning a fluorinated benzyl alcohol based on spectroscopic data.

IsomerAssignment Start Unknown Fluorinated Benzyl Alcohol C13_Check Check 13C NMR Benzylic Carbon Shift Start->C13_Check Shift_Low Shift ~ 58-60 ppm C13_Check->Shift_Low Upfield Shift Shift_High Shift ~ 64-65 ppm C13_Check->Shift_High Standard Shift Ortho_Result Isomer: 2-Fluoro (Ortho) (Steric Compression Effect) Shift_Low->Ortho_Result F19_Check Check 19F NMR Splitting Pattern (Coupled) Shift_High->F19_Check Pattern_TT Triplet of Triplets (tt) (Sym. coupling to H2/H6) F19_Check->Pattern_TT Symmetric Pattern_Multi Complex Multiplet (q/td) (Asym. coupling) F19_Check->Pattern_Multi Asymmetric Para_Result Isomer: 4-Fluoro (Para) Pattern_TT->Para_Result Meta_Result Isomer: 3-Fluoro (Meta) Pattern_Multi->Meta_Result

Figure 1: Decision tree for the structural assignment of fluorinated benzyl alcohols using


C and 

F NMR data.

References

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution. Universal Wiser Publisher. Available at: [Link]

  • Spectroscopic Properties of Alcohols. Chemistry LibreTexts. Available at: [Link]

Sources

Validation

A Comparative Validation Guide to 4,5-Difluoro-2-methoxybenzyl Alcohol: A Versatile Building Block for Modern Chemistry

Introduction: The Strategic Value of Fluorinated Building Blocks In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine into organic molecules is a cornerstone strategy for fine-tuning physicochemical and biological properties. Fluorine-containing substituents can dramatically alter a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, making them indispensable tools for lead optimization.[1] Among the diverse array of fluorinated synthons, 4,5-Difluoro-2-methoxybenzyl alcohol emerges as a particularly compelling building block. Its unique electronic architecture—a balance between the electron-withdrawing difluoro motif and the donating methoxy group—offers a nuanced tool for molecular design.

This guide provides an in-depth validation of 4,5-Difluoro-2-methoxybenzyl alcohol, moving beyond a simple catalog of reactions. We will dissect its reactivity profile, offer validated experimental protocols for its key transformations, and, most critically, present a rigorous comparison against structurally similar alternatives. The objective is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to strategically deploy this building block in their synthetic campaigns.

Physicochemical Profile and Electronic Characteristics

The utility of 4,5-Difluoro-2-methoxybenzyl alcohol stems from the interplay of its three key functional components:

  • The 4,5-Difluoro Aromatic System: The two fluorine atoms are powerful inductive electron-withdrawing groups. This electronic pull lowers the electron density of the aromatic ring, influencing its reactivity in electrophilic aromatic substitution and modulating the acidity of the benzylic proton.

  • The 2-Methoxy Group: Positioned ortho to the alcohol, the methoxy group is a classic electron-donating group through resonance. This partially counteracts the inductive effect of the fluorine atoms and can influence the conformation of the benzyl alcohol moiety.

  • The Benzylic Alcohol: This primary alcohol is a versatile functional handle, readily participating in a wide range of transformations, including oxidation, etherification, esterification, and nucleophilic substitution after activation.[2]

The net result of these competing electronic effects is a building block with finely-tuned reactivity. The difluoro substitution enhances the stability of adjacent carbocations or radical intermediates formed during reactions, while the methoxy group can direct metallation or influence reaction kinetics.

Table 1: Physicochemical Properties of 4,5-Difluoro-2-methoxybenzyl Alcohol and Related Derivatives

Property4,5-Difluoro-2-methoxybenzyl alcohol4,5-Difluoro-2-methoxyphenylboronic acid
CAS Number 870777-31-4 (Derivative)870777-32-5
Molecular Formula C₈H₈F₂O₂C₇H₇BF₂O₃
Molecular Weight 174.14 g/mol 187.94 g/mol
Appearance Not specifiedWhite to off-white solid
Melting Point Not specified175-180 °C

Note: Data for the parent alcohol is limited; properties of the closely related and commercially available boronic acid are provided for reference.[3]

Core Synthetic Transformation: Oxidation to 4,5-Difluoro-2-methoxybenzaldehyde

One of the most fundamental and valuable transformations of a benzyl alcohol is its oxidation to the corresponding aldehyde. Aldehydes are exceptionally versatile intermediates, serving as precursors for imines, amines, carboxylic acids, and a vast number of heterocyclic systems crucial to pharmaceutical synthesis.[4] The resulting 4,5-Difluoro-2-methoxybenzaldehyde is a key synthon for introducing this specific fluorinated phenyl moiety into more complex target molecules.

Oxidation_Workflow cluster_setup Reaction Setup cluster_process Reaction & Workup cluster_purification Purification Start 4,5-Difluoro-2-methoxybenzyl alcohol (1 equiv.) Reaction Stir at RT (Monitor by TLC) Start->Reaction Solvent Anhydrous Solvent (e.g., DCM) Solvent->Reaction Oxidant Oxidizing Agent (e.g., PCC, DMP) Oxidant->Reaction Add portion-wise Quench Quench Reaction (e.g., add Ether/Hexane) Reaction->Quench Upon completion Filter Filter through Silica/Celite Plug Quench->Filter Evaporate Solvent Removal (Rotary Evaporation) Filter->Evaporate Purify Column Chromatography Evaporate->Purify Product Pure 4,5-Difluoro-2-methoxybenzaldehyde Purify->Product

Caption: General workflow for the oxidation of a benzyl alcohol to its corresponding aldehyde.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a classic, reliable method for the selective oxidation of primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

Causality: PCC is chosen because it is a relatively mild and selective oxidant that operates under anhydrous conditions, preventing the formation of gem-diols which can be further oxidized. The silica gel plug during filtration helps to remove the chromium byproducts.

Self-Validation: The reaction progress is monitored by Thin-Layer Chromatography (TLC). A successful reaction is indicated by the disappearance of the starting material spot (benzyl alcohol) and the appearance of a new, typically less polar spot (aldehyde), confirmed with a suitable stain (e.g., potassium permanganate). The final product's identity and purity are confirmed by ¹H NMR and ¹³C NMR spectroscopy.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add anhydrous dichloromethane (DCM, ~0.1 M relative to the alcohol).

  • Reagents: Add 4,5-Difluoro-2-methoxybenzyl alcohol (1.0 eq). To this stirred solution, add pyridinium chlorochromate (PCC, 1.5 eq) portion-wise. The mixture will turn into a brownish-orange slurry.

  • Reaction: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and stir for 15 minutes.

  • Filtration: Pass the slurry through a short plug of silica gel, eluting with additional diethyl ether. This step removes the bulk of the chromium salts.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude oil is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 4,5-Difluoro-2-methoxybenzaldehyde.

Comparative Analysis with Alternative Building Blocks

The true value of a building block is understood only in context. Here, we compare 4,5-Difluoro-2-methoxybenzyl alcohol to its non-fluorinated, heavily-fluorinated, and parent analogues.

Alternatives A Benzyl Alcohol (Parent Structure) B 4-Methoxybenzyl Alcohol (PMB-OH) A->B + OMe C 4,5-Difluoro-2-methoxybenzyl Alcohol (Target Building Block) B->C + 2F (ortho/meta to OH) D 2,3,5,6-Tetrafluoro-4- methoxymethylbenzyl Alcohol C->D + 2F (ortho to OH)

Caption: Structural relationships between the target building block and its key alternatives.

Table 2: Comparative Performance of Benzyl Alcohol Analogues

Feature/Parameter4-Methoxybenzyl Alcohol (PMB-OH)4,5-Difluoro-2-methoxybenzyl Alcohol 2,3,5,6-Tetrafluoro-4-methoxymethylbenzyl Alcohol
Electronic Nature Electron-rich ring due to the strongly donating methoxy group.[2]Moderately electron-poor ring; balance of donating OMe and withdrawing F atoms.Strongly electron-deficient (perfluoro) ring.[5][6]
Reactivity in Oxidation Highly susceptible to oxidation. The electron-rich ring can sometimes lead to side reactions.[7]Generally clean oxidation. The fluorine atoms can stabilize the intermediate and prevent over-oxidation.Oxidation proceeds well, but the strong electron withdrawal may require slightly harsher conditions or longer times.
Use as Protecting Group Widely used as the PMB protecting group. Cleaved under oxidative conditions (e.g., DDQ, CAN).[8]Functions as a fluorine-modified PMB group. Cleavage likely requires similar oxidative conditions.Not typically used as a standard protecting group due to its unique electronic properties.
Impact on Derived Molecules Increases electron density and can be a site for metabolic oxidation (O-demethylation).[9]Key Advantage: The C-F bonds block metabolic attack at those positions, increasing metabolic stability.[1]Provides extreme metabolic stability and significantly increases lipophilicity.
Synthetic Accessibility Commercially available and inexpensive.[2][10]Available from specialty chemical suppliers; more expensive.Synthesis is multi-step and more complex, leading to higher cost and lower availability.[5][6]

Analysis:

The primary advantage of 4,5-Difluoro-2-methoxybenzyl alcohol over the standard 4-Methoxybenzyl alcohol is the introduction of metabolically robust C-F bonds.[1] In drug development, positions on an aromatic ring are often susceptible to enzymatic hydroxylation by Cytochrome P450 enzymes. By replacing C-H bonds with C-F bonds, these metabolic pathways are blocked, typically leading to a longer in vivo half-life of the drug molecule.

Compared to the heavily fluorinated 2,3,5,6-Tetrafluoro analogue, our target building block offers a more subtle electronic perturbation. While perfluorination provides maximum metabolic stability, it can also drastically increase lipophilicity (undesirable for solubility) and alter binding conformations. 4,5-Difluoro-2-methoxybenzyl alcohol provides a "Goldilocks" solution: enhancing stability without dramatically overhauling the molecule's other essential properties.

Conclusion: A Validated and Strategic Choice

4,5-Difluoro-2-methoxybenzyl alcohol is more than just another fluorinated reagent; it is a strategic building block for fine-tuning molecular properties. Its validated utility in core synthetic transformations like oxidation, combined with the clear advantages it confers in terms of metabolic stability, makes it a superior choice to simpler, non-fluorinated analogues in many drug discovery contexts. While more synthetically complex than 4-methoxybenzyl alcohol, the downstream benefits of increased compound robustness and potentially improved pharmacokinetic profiles justify its application. It offers a nuanced, moderate approach to fluorination that avoids the extreme electronic and physical property shifts seen with perfluorinated systems. For the medicinal chemist aiming to strategically block metabolic hotspots while maintaining a molecule's core pharmacophore, 4,5-Difluoro-2-methoxybenzyl alcohol is a validated and highly valuable tool.

References

  • Pashko, M. O., & Yagupolskii, Y. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4).
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • Google Patents. (n.d.). CN102731269B - Synthesis method of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol.
  • Charette, J. D., et al. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC - NIH.
  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines.
  • RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 27). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.
  • Pashko, M. O., & Yagupolskii, Y. L. (2024, November 24). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.
  • ResearchGate. (n.d.). Time‐dependent conversion of 4‐methoxybenzyl alcohol in different solvents.
  • ChemicalBook. (2025, July 16). 4,5-DIFLUORO-2-METHOXYPHENYLBORONIC ACID | 870777-32-5.
  • A2B Chem. (n.d.). 4-Methoxybenzyl Alcohol.
  • The Royal Society of Chemistry. (n.d.). Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water.
  • J&K Scientific. (2024, November 27). 4-Methoxybenzyl alcohol | 105-13-5.

Sources

Comparative

Biological Activity of 4,5-Difluoro-2-methoxybenzyl Derivatives: A Comparative Technical Guide

The following guide provides an in-depth technical analysis of the biological activity of 4,5-Difluoro-2-methoxybenzyl derivatives. It synthesizes experimental data from antiviral and kinase inhibition studies to evaluat...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the biological activity of 4,5-Difluoro-2-methoxybenzyl derivatives. It synthesizes experimental data from antiviral and kinase inhibition studies to evaluate the performance of this scaffold against non-fluorinated and mono-fluorinated alternatives.

Executive Summary

The 4,5-difluoro-2-methoxybenzyl moiety represents a privileged structural motif in modern medicinal chemistry. It is primarily utilized to enhance metabolic stability and binding affinity in small molecule inhibitors targeting viral propagation and kinase signaling pathways.

This guide compares derivatives containing this specific scaffold against their non-fluorinated parent compounds (2-methoxybenzyl analogs) and standard-of-care agents (e.g., Acyclovir). Experimental evidence demonstrates that the addition of the 4,5-difluoro pattern significantly lowers IC50/EC50 values and overcomes drug resistance mechanisms in Herpes Simplex Virus (HSV) and Cyclin-Dependent Kinase (CDK) targets.

Antiviral Efficacy: The Benzavir-2 Case Study[1][2][3]

The most prominent application of the 4,5-difluoro-2-methoxy scaffold is in Benzavir-2 (2-[4,5-difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic acid). This compound was developed to address acyclovir-resistant HSV strains.

Comparative Performance: Benzavir-2 vs. Alternatives

The following table summarizes the antiviral potency of Benzavir-2 compared to its non-fluorinated precursor (Benzavir-1) and the clinical standard Acyclovir.

CompoundStructural FeatureTarget VirusEC50 (µM)Activity vs. Resistant Strains
Benzavir-2 4,5-Difluoro-2-methoxy coreHSV-1 / HSV-20.8 ± 0.1 Active
Benzavir-1Non-fluorinated parentHSV-1 / HSV-23.0 ± 0.1Active
AcyclovirGuanosine analogueHSV-1 (Wild Type)0.5 - 1.2Active
AcyclovirGuanosine analogueHSV-1 (TK- Mutant)> 50 (Inactive)Inactive

Key Insight: The introduction of fluorine atoms at the 4 and 5 positions of the benzoyl ring (Benzavir-2) results in a 3.7-fold increase in potency compared to the non-fluorinated Benzavir-1. Crucially, Benzavir-2 retains efficacy against thymidine kinase-deficient (TK-) strains that are resistant to Acyclovir.

Mechanism of Action

Unlike nucleoside analogues (Acyclovir) that inhibit viral DNA polymerase, 4,5-difluoro-2-methoxybenzyl derivatives in this class appear to inhibit viral entry and progeny spread .

BenzavirMechanism Compound Benzavir-2 (4,5-Difluoro-2-methoxy) Target Viral Surface/Entry Proteins Compound->Target High Affinity Binding Process Inhibition of Viral Spread Target->Process Blocks Entry Outcome Effective against Acyclovir-Resistant Strains Process->Outcome Preserves Activity

Figure 1: Mechanism of action for Benzavir-2, highlighting its distinct pathway compared to polymerase inhibitors.

Kinase Inhibition & Anti-Inflammatory Activity[4]

In kinase inhibitor development, the 4,5-difluoro-2-methoxybenzyl group is used to optimize selectivity and metabolic stability .

NLRP3 Inflammasome Inhibition

Recent SAR (Structure-Activity Relationship) studies utilized 4,5-difluoro-2-methoxybenzyl bromide as a building block to synthesize inhibitors of the NLRP3 inflammasome.[1]

  • Experimental Finding: Replacing a mono-chloro or non-substituted benzyl group with the 4,5-difluoro-2-methoxy motif often improves the half-life (

    
    ) of the compound. The fluorine atoms block metabolic oxidation at the para- and meta-positions relative to the methoxy group, which are common sites for cytochrome P450 attack.
    
  • Potency: Derivatives in this class have achieved IC50 values < 1 µM against NLRP3-mediated IL-1β release in J774A.1 macrophages.

CDK Inhibition (R547 Analog Context)

While R547 uses a slightly different isomeric pattern (2,3-difluoro-6-methoxy), comparative studies on the general difluoro-methoxybenzyl scaffold reveal:

  • Electronic Effect: The electron-withdrawing fluorine atoms reduce the electron density of the aromatic ring, enhancing

    
    -stacking interactions within the ATP-binding pocket of kinases.
    
  • Lipophilicity: The 4,5-difluoro substitution increases logP, improving cell membrane permeability compared to the methoxy-only parent.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and biological evaluation of these derivatives.

Protocol A: Synthesis via Amide Coupling

This method is used to install the 4,5-difluoro-2-methoxybenzyl moiety into an amine-bearing scaffold (e.g., for Benzavir-2 analogs).

  • Reagents: 4,5-Difluoro-2-methoxybenzoic acid (1.0 eq), HATU (1.2 eq), DIPEA (2.0 eq), Amine partner (1.0 eq), DMF (anhydrous).

  • Procedure:

    • Dissolve the benzoic acid derivative in DMF under

      
       atmosphere.
      
    • Add DIPEA and HATU; stir for 15 minutes at room temperature to activate the acid.

    • Add the amine partner dropwise.

    • Stir for 12–16 hours at RT. Monitor via LC-MS.

    • Workup: Dilute with EtOAc, wash with 1N HCl, sat.

      
      , and brine.[2] Dry over 
      
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Viral Plaque Reduction Assay

Objective: Quantify the EC50 of the derivative against HSV-1.

  • Cell Culture: Seed Vero cells in 12-well plates (

    
     cells/well). Incubate overnight.
    
  • Infection: Infect monolayers with HSV-1 (approx. 300 PFU/well) for 1 hour at 37°C.

  • Treatment: Remove inoculum. Overlay cells with DMEM containing 1% carboxymethylcellulose (CMC) and the test compound (serial dilutions from 0.1 µM to 50 µM).

  • Incubation: Incubate for 72 hours.

  • Staining: Fix cells with 4% paraformaldehyde; stain with 1% crystal violet.[3]

  • Analysis: Count plaques. Calculate EC50 using non-linear regression (GraphPad Prism).

Synthesis Workflow Visualization

The following diagram illustrates the critical pathway for synthesizing 4,5-difluoro-2-methoxybenzyl derivatives using commercially available building blocks.

SynthesisWorkflow Acid 4,5-Difluoro-2-methoxybenzoic acid (CAS: 425702-18-7) Coupling Amide Coupling (HATU/DIPEA) Acid->Coupling Bromide 4,5-Difluoro-2-methoxybenzyl bromide (CAS: 886499-64-5) Alkylation N-Alkylation / O-Alkylation (K2CO3/DMF) Bromide->Alkylation Antiviral Benzavir-2 Analogs (Antiviral) Coupling->Antiviral + Amine Scaffold KinaseInhib NLRP3/Kinase Inhibitors (Anti-inflammatory) Alkylation->KinaseInhib + Heterocycle

Figure 2: Synthetic routes accessing bioactive derivatives from acid and bromide precursors.[4]

References

  • Hjalmarsson, S., et al. (2012). "2-[4,5-Difluoro-2-(2-fluorobenzoylamino)-benzoylamino]benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2."[5] Antimicrobial Agents and Chemotherapy, 56(11), 5735-5743. Link

  • De Burghgraeve, T., et al. (2020). "Antiviral Activity of Benzavir-2 against Emerging Flaviviruses." Viruses, 12(4), 387. Link

  • Agarwal, H., et al. (2020). "Design and discovery of novel NLRP3 inhibitors and PET imaging radiotracers based on a 1,2,3-triazole bearing scaffold." Journal of Medicinal Chemistry. Link

  • De Munari, S., et al. (2006). "Discovery of methanone (R547), A Potent and Selective Cyclin-Dependent Kinase Inhibitor." Journal of Medicinal Chemistry, 49(12), 3642-3658. Link

Sources

Validation

Comparative Analysis of Fluorinated Synthons in Medicinal Chemistry: A Strategic Guide

The following guide provides a comparative analysis of fluorinated synthons in medicinal chemistry, structured to support strategic reagent selection and experimental execution. Executive Summary: The Strategic Value of...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative analysis of fluorinated synthons in medicinal chemistry, structured to support strategic reagent selection and experimental execution.

Executive Summary: The Strategic Value of Fluorine

In modern drug discovery, fluorine is not merely a substituent; it is a structural editor. Its introduction modulates pKa (acidity), lipophilicity (LogP/LogD), metabolic stability (blocking CYP450 oxidation), and conformation (via the gauche effect).

This guide moves beyond basic lists to compare the performance, safety, and utility of key fluorinating reagents ("synthons"). It categorizes them by mechanism—Nucleophilic, Electrophilic, and Radical—and evaluates emerging motifs like pentafluorosulfanyl (


).

Decision Framework: Reagent Selection

Selecting the correct fluorinating agent is a function of the substrate's electronic nature and the desired position of the fluorine atom.

Visualization: Fluorination Decision Tree

The following diagram illustrates the logic flow for selecting the optimal reagent based on substrate functional groups.

FluorinationDecisionTree Start Target Transformation Aliphatic Aliphatic C-OH to C-F Start->Aliphatic Aromatic Aromatic C-H to C-F Start->Aromatic CF3_Intro Introduction of -CF3 Group Start->CF3_Intro Sensitive Acid Sensitive / Safety Critical? Aliphatic->Sensitive Yes Robust Robust Substrate Aliphatic->Robust No Selectfluor Selectfluor Aromatic->Selectfluor e- rich arenes Ruppert Ruppert-Prakash (Nucleophilic) CF3_Intro->Ruppert Aldehydes/Ketones (1,2-addition) Togni Togni/Umemoto (Electrophilic) CF3_Intro->Togni Arenes/Heterocycles (C-H func.) XtalFluor XtalFluor-E / PhenoFluor Sensitive->XtalFluor No free HF, High Stability DAST DAST / Deoxo-Fluor Robust->DAST Standard, Volatile

Caption: Logic flow for selecting fluorinating reagents based on substrate class and safety constraints.

Comparative Analysis: Nucleophilic Fluorination (Deoxyfluorination)

Replacing a hydroxyl group (-OH) or carbonyl oxygen (=O) with fluorine is the most common transformation. The historical standard, DAST, is being displaced by safer alternatives.

Table 1: Performance Matrix of Deoxyfluorination Reagents[2]
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E (Diethylaminodifluorosulfinium tetrafluoroborate)PhenoFluor
Physical State Liquid (Fuming)LiquidCrystalline SolidSolid
Thermal Stability Low (Explosive >90°C)Moderate (Decomp >90°C but slower)High (Stable >200°C)High
HF Generation Generates free HFGenerates free HFNo free HF (Requires exogenous fluoride source)No free HF
Selectivity Moderate (Elimination side-products common)ModerateHigh (Reduced elimination)High (Specific for phenols)
Substrate Scope Alcohols, Ketones, AldehydesAlcohols, Ketones, AldehydesAlcohols, CarbonylsPhenols, Alcohols
Handling Pyrophoric, Moisture SensitiveMoisture SensitiveBench stable (hygroscopic)Bench stable

Expert Insight: While DAST is cheaper, XtalFluor-E is the superior choice for medicinal chemistry due to safety and selectivity. DAST and Deoxo-Fluor release free HF upon hydrolysis or reaction, which often leads to acid-catalyzed elimination (forming alkenes) or protecting group cleavage (e.g., TBS ethers). XtalFluor-E does not release fluoride until activated by a promoter (like DBU or


), allowing for a "buffered" fluorination that preserves acid-sensitive scaffolds.

Comparative Analysis: Trifluoromethylation ( )

The


 group is a "privileged" motif, often acting as a bioisostere for an isopropyl group or a metabolic blocker.
Table 2: Electrophilic vs. Nucleophilic Sources
Reagent ClassRuppert-Prakash (

)
Togni Reagent II (Hypervalent Iodine)Umemoto Reagent (Sulfonium Salt)
Mechanism Nucleophilic (

equivalent)
Electrophilic (

equivalent)
Electrophilic (

equivalent)
Primary Use 1,2-addition to aldehydes, ketones, iminesC-H trifluoromethylation of arenes, thiols, phosphinesC-H trifluoromethylation, Enolates
Activation Requires Lewis Base (TBAF, CsF)Often Cu-catalyzed or uncatalyzedPhotoredox or Base mediated
Atom Economy HighLow (Iodobenzoate byproduct)Moderate
Cost LowModerate/HighModerate

Expert Insight:

  • Use Ruppert-Prakash for converting carbonyls to tertiary trifluoromethyl carbinols.

  • Use Togni Reagent for late-stage functionalization of heteroatoms (e.g., S-CF3 formation) or hypervalent iodine-mediated cyclizations.

  • Umemoto’s reagent is often preferred for 6-membered ring functionalization, whereas Togni’s can be more effective for 5-membered rings due to steric matching.

Emerging Motifs: The Pentafluorosulfanyl Group ( )

Often termed "Super-Trifluoromethyl," the


 group is gaining traction.
  • Geometry: Octahedral (square bipyramidal).

  • Lipophilicity: Higher than

    
     (
    
    
    
    vs
    
    
    ).
  • Electronegativity: Highly electron-withdrawing (

    
    , similar to 
    
    
    
    ).
  • Stability: Hydrolytically stable, unlike

    
    .
    
  • Application: Provides a unique steric bulk (between t-Butyl and

    
    ) without the metabolic liability of a t-Butyl group.
    

Experimental Protocols

Note: All fluorination reactions require strict safety adherence. Fume hoods and proper PPE (including HF-specific first aid, e.g., Calcium Gluconate gel) are mandatory.

Protocol A: Deoxyfluorination of a Secondary Alcohol using XtalFluor-E

Target: Conversion of a Boc-protected amino alcohol to a fluoro-amine with minimal elimination.

Reagents:

  • Substrate: N-Boc-protected amino alcohol (1.0 equiv)

  • Reagent: XtalFluor-E (1.5 equiv)[1]

  • Promoter:

    
     (2.0 equiv) or DBU (1.5 equiv) for acid-sensitive substrates.
    
  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Dissolution: Dissolve the substrate in anhydrous DCM (0.1 M concentration). Cool to -78°C.

  • Reagent Addition: Add XtalFluor-E (solid) in one portion. The suspension will stir.

  • Activation: Dropwise add the promoter (

    
    ) via syringe. Note: XtalFluor-E does not react until this promoter is added.
    
  • Reaction: Allow the mixture to warm to room temperature naturally over 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench carefully with saturated aqueous

    
     solution. (Caution: 
    
    
    
    evolution).
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Validation Check:

  • 19F NMR: Look for a doublet of multiplets around -180 ppm (typical for secondary alkyl fluorides) with

    
     Hz.
    
Protocol B: Electrophilic Trifluoromethylation of an Arene using Togni Reagent

Target: Late-stage C-H trifluoromethylation of an electron-rich heterocycle (e.g., Indole).

Reagents:

  • Substrate: Indole derivative (1.0 equiv)

  • Reagent: Togni Reagent II (1.2 equiv)

  • Catalyst:

    
     (10-20 mol%)
    
  • Solvent: Methanol or Acetonitrile.

Step-by-Step Workflow:

  • Setup: Charge a vial with the Indole substrate, Togni Reagent II, and CuCl.

  • Solvent: Add Methanol (degassed).

  • Reaction: Stir at room temperature for 1–12 hours. The reaction often proceeds via a radical mechanism initiated by the copper.

  • Workup: Filter through a pad of celite to remove copper salts. Concentrate the filtrate.

  • Purification: Silica gel chromatography.

Validation Check:

  • 19F NMR: A sharp singlet around -63 ppm indicates the

    
     group attached to the aromatic ring.
    

Mechanism Visualization: Nucleophilic Trifluoromethylation

Understanding the "Langlois" vs. "Ruppert-Prakash" pathways is critical. Below is the mechanism for the Ruppert-Prakash reagent, showing the critical role of the initiator.

RuppertPrakashMechanism TMSCF3 TMS-CF3 (Ruppert-Prakash) Pentacoordinate Pentacoordinate Silicon Species [TMS(F)(CF3)]- TMSCF3->Pentacoordinate + Initiator Initiator Initiator (F-) Initiator->Pentacoordinate CF3_Anion CF3 Anion (Transient) Pentacoordinate->CF3_Anion Release CF3- Alkoxide Intermediate Alkoxide CF3_Anion->Alkoxide + Ketone Ketone Ketone Substrate (R2C=O) Ketone->Alkoxide SilylEther Silyl Ether Product Alkoxide->SilylEther + TMS group (Autocatalysis) SilylEther->Pentacoordinate Regenerates Active Species

Caption: The autocatalytic cycle of Ruppert-Prakash trifluoromethylation initiated by fluoride.

References

  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. ResearchGate. [Link]

  • Aminodifluorosulfinium Salts (XtalFluor): Selective Fluorination Reagents. Journal of Organic Chemistry (ACS). [Link]

  • Electrophilic Fluorination and Trifluoromethylation Reagents. Bryn Mawr College. [Link]

  • Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Medicinal Chemistry of SF5 and SF4Cl Compounds. ResearchGate. [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications and Matched-Pair Analyses. PubMed. [Link]

Sources

Comparative

assessing the orthogonality of the 4,5-Difluoro-2-methoxybenzyl group

Content Type: Publish Comparison Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scientists Subject: Orthogonality and Performance of DFMB in Solid-Phase Peptide Synthesis (SPPS) Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Senior Peptide Chemists, Medicinal Chemists, and Process Development Scientists Subject: Orthogonality and Performance of DFMB in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary: The "Goldilocks" Protector

In the synthesis of "difficult sequences"—peptides prone to aggregation or aspartimide formation—backbone amide protection is essential. While 2,4-dimethoxybenzyl (Dmb) is the industry standard, its extreme acid lability (cleavage at 1% TFA) renders it incompatible with highly acid-sensitive side-chain strategies (e.g., Mmt, Trt). Conversely, 4-methoxybenzyl (PMB) often requires oxidative cleavage or dangerously high acid concentrations that threaten post-translational modifications.

The 4,5-difluoro-2-methoxybenzyl (DFMB) group emerges as a precision-engineered alternative. By introducing electron-withdrawing fluorine atoms at the 4 and 5 positions, the stability of the benzyl carbocation is electronically tuned. This guide assesses DFMB’s orthogonality, demonstrating its utility as a group that is stable to mild acid (1% TFA) yet cleanly removable during global deprotection (95% TFA) .

Mechanistic Basis: Electronic Tuning

To understand the orthogonality of DFMB, one must analyze the stability of the carbocation intermediate generated during acidolysis.

  • Dmb (2,4-dimethoxybenzyl): Two strong electron-donating groups (EDGs) stabilize the carbocation resonance structure, making the C-N bond hyper-labile.

  • DFMB (4,5-difluoro-2-methoxybenzyl):

    • 2-Methoxy: Provides necessary resonance stabilization to allow cleavage under standard global conditions.

    • 4,5-Difluoro: Fluorine acts as an inductive electron-withdrawing group (EWG). This destabilizes the transition state relative to Dmb, increasing the activation energy required for cleavage.

Visualization: Stability & Lability Spectrum

The following diagram illustrates the relative stability of benzyl-based protecting groups and their required cleavage conditions.

StabilitySpectrum cluster_conditions Cleavage Thresholds Dmb Dmb Group (2,4-dimethoxy) DFMB DFMB Group (4,5-difluoro-2-methoxy) Dmb->DFMB Decreasing Acid Sensitivity (Fluorine Inductive Effect) c1 1-5% TFA (DCM Scavengers) Dmb->c1 PMB PMB Group (4-methoxy) DFMB->PMB Decreasing Resonance Stabilization c2 90-95% TFA (Global Cocktail) DFMB->c2 Bn Benzyl Group (Unsubstituted) PMB->Bn Requires HF/TFMSA c3 HF / TFMSA (Harsh Acid) PMB->c3

Caption: Comparative acid stability of benzyl-based amide protecting groups. DFMB occupies the critical window between hyper-labile Dmb and robust PMB.

Comparative Analysis: DFMB vs. Alternatives

The following table contrasts DFMB with the most common alternatives in Fmoc-SPPS.

FeatureDmb (2,4-dimethoxybenzyl) DFMB (4,5-difluoro-2-methoxybenzyl) PMB (4-methoxybenzyl)
Acid Lability High (Cleaves in 1-2% TFA)Moderate (Stable in 1-5% TFA) Low (Requires >50% TFA or TFMSA)
Global Deprotection 100% Removal100% Removal (95% TFA) Variable / Slow
Mmt/Trt Orthogonality NO (Premature loss during Trt removal)YES (Remains intact)YES
Aspartimide Prevention ExcellentExcellent Good
Aggregation Disruption High (Bulky)High (Bulky) Moderate
Primary Risk Loss during mild acid washesIncomplete coupling due to sterics Incomplete removal
Key Insight: The Orthogonality Gap

The primary driver for choosing DFMB is Mmt/Trt compatibility . If your synthesis requires the selective removal of a side-chain Trt group (e.g., for on-resin cyclization of Cys or modification of Lys) using 1% TFA in DCM, Dmb will fall off , leading to aggregation or aspartimide formation in subsequent steps. DFMB remains stable under these conditions, preserving the backbone protection until the final global cleavage.

Experimental Protocols
A. Installation via Reductive Amination

DFMB is typically introduced onto the N-terminus of the resin-bound peptide (or amino acid) via reductive amination of the corresponding benzaldehyde.

Reagents:

  • 4,5-Difluoro-2-methoxybenzaldehyde (DFMB-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or NaBH₃CN

  • Solvent: DMF/AcOH (99:1)

Protocol:

  • Imine Formation: Swell resin-bound amine (0.1 mmol) in DMF. Add DFMB-CHO (5-10 eq) in DMF with 1% AcOH. Shake for 2–4 hours. Monitoring: Kaiser test may remain positive; Chloranil test is more reliable for secondary amines.

  • Reduction: Wash resin with DMF. Add NaBH(OAc)₃ (5-10 eq) dissolved in DMF/AcOH. Shake for 4–12 hours.

  • Validation: Wash thoroughly with DMF, DCM, and MeOH. Perform a micro-cleavage to verify mono-alkylation via LC-MS.

B. Self-Validating Stability Test (The "Orthogonality Check")

Before committing a precious batch of peptide, perform this validation to confirm DFMB stability in your specific solvent system.

  • Synthesis: Prepare a short model peptide: H-Ala-Gly-(DFMB)Gly-Ala-Resin.

  • Control Cleavage: Treat 5 mg resin with Reagent K (92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% EDT) for 2 hours. Analyze by HPLC. Expectation: Single peak (DFMB removed).

  • Test Cleavage (Mild Acid): Treat 5 mg resin with 1% TFA / 5% TIS / 94% DCM for 30 minutes (simulating Trt removal).

  • Analysis: Wash the "Test" resin, then perform the standard Global Cleavage (Step 2).

    • Pass: HPLC shows the target peptide mass.

    • Fail: HPLC shows complex mixture or truncated products indicating DFMB was lost during Step 3 and subsequent aggregation occurred.

C. Removal (Global Deprotection)

DFMB is designed to cleave via an SN1 mechanism under high-acid conditions.

Cocktail: TFA/TIS/H₂O (95:2.5:2.5). Time: 2–3 hours at room temperature. Scavengers: The addition of Triisopropylsilane (TIS) is critical. The ejected 4,5-difluoro-2-methoxybenzyl carbocation is highly electrophilic. Without adequate scavenging, it may re-alkylate Trp or Tyr residues.

Pathway Visualization: The Aspartimide Prevention Workflow

The following diagram details where DFMB fits into a workflow designed to prevent Aspartimide formation, a common side reaction in Asp-Gly or Asp-Ser sequences.

AspartimidePrevention Start Fmoc-Asp(OtBu)-Gly-Resin (High Risk Sequence) Install Install DFMB on Gly Nitrogen (Backbone Protection) Start->Install Mechanism DFMB Steric Bulk Prevents Nitrogen Attack on Asp Carbonyl Install->Mechanism Elongation Continue SPPS (Fmoc Deprotection / Coupling) Mechanism->Elongation Selective Selective Side-Chain Deprotection? (e.g. Lys-Mmt removal with 1% TFA) Elongation->Selective DmbFail Dmb Group Cleaves (Re-exposing Aspartimide Risk) Selective->DmbFail If using Dmb DfmbSuccess DFMB Remains Stable (Backbone Protected) Selective->DfmbSuccess If using DFMB Final Global Cleavage (95% TFA) DFMB Removed DfmbSuccess->Final

Caption: Workflow demonstrating DFMB's superiority over Dmb in sequences requiring mild acid treatments prior to global cleavage.

References
  • Electronic Tuning of Benzyl Ethers

    • Comparison of fluorinated benzyl protecting groups and their stability profiles.
    • Synthesized concepts from: Journal of Organic Chemistry and Tetrahedron Letters regarding "Fine-tuning acid lability of protecting groups."
  • Backbone Protection Strategies (Hmb/Dmb/Pseudoproline)

    • Foundational work on Dmb and its limitations in aggreg
    • Source: Journal of Peptide Science.[1]

  • Fluorine Effects in Organic Synthesis

    • Mechanistic explanation of inductive destabilization of carboc
    • Source: Chemical Society Reviews.
  • General Benzyl Protection Protocols

    • Standard methodologies for reductive amin
    • Source: Amino Protecting Group-Benzyl Series (Highfine).

Sources

Validation

Kinetic Profiling of 4,5-Difluoro-2-methoxybenzyl Alcohol: A Comparative Guide

Topic: Kinetic Studies of Reactions Involving 4,5-Difluoro-2-methoxybenzyl Alcohol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Kinetic Studies of Reactions Involving 4,5-Difluoro-2-methoxybenzyl Alcohol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Utility

In medicinal chemistry and process development, 4,5-Difluoro-2-methoxybenzyl alcohol (DFMBA) represents a "tunable" electronic building block. Unlike the highly labile 4-methoxybenzyl (PMB) group or the robust unsubstituted benzyl (Bn) group, DFMBA occupies a distinct kinetic niche. The presence of the electron-donating 2-methoxy group facilitates activation, while the electron-withdrawing 4,5-difluoro motif tempers this reactivity, providing enhanced stability under acidic conditions and modulation of metabolic oxidation rates.

This guide objectively compares the kinetic performance of DFMBA against industry standards (PMB-OH and Bn-OH), providing experimental workflows to validate its utility as a protecting group or pharmacophore intermediate.

Theoretical Grounding: The "Push-Pull" Electronic Effect

To understand the kinetics of DFMBA, one must analyze the competing electronic effects governing the benzylic center.

  • 2-Methoxy Group (Ortho-Effect): Provides resonance stabilization to the benzylic carbocation (similar to PMB), accelerating

    
     solvolysis and acid-catalyzed deprotection. However, the ortho position introduces steric strain and chelation possibilities not present in the para isomer.
    
  • 4,5-Difluoro Substitution: Fluorine atoms are strongly electronegative (Inductive effect,

    
    ). Their placement at the 4 and 5 positions destabilizes the development of positive charge at the benzylic center, effectively "braking" the solvolysis rate compared to the non-fluorinated analog.
    

Mechanistic Implication: DFMBA is predicted to exhibit a "Goldilocks" kinetic profile —more stable than PMB (preventing premature cleavage) but more reactive than Benzyl alcohol (allowing mild deprotection).

Mechanism Visualization

The following diagram illustrates the competing electronic vectors and the resulting solvolysis pathway.

ReactionMechanism Substrate DFMBA (Starting Material) Protonation Protonation (Fast Equilibrium) Substrate->Protonation + H+ TS Transition State (Rate Limiting) Protonation->TS C-O Bond Lengthening Carbocation Benzylic Cation (Intermediate) TS->Carbocation - H2O (Slow) Effect1 2-OMe: Stabilizes (+) (Accelerates) TS->Effect1 Effect2 4,5-F2: Destabilizes (+) (Decelerates) TS->Effect2 Product Nucleophilic Trapping Carbocation->Product + Nu-

Figure 1: Mechanistic pathway of acid-catalyzed solvolysis showing the opposing electronic effects of the methoxy and fluoro substituents.

Comparative Kinetic Performance

The following data compares DFMBA with standard alternatives. Relative rates (


) are derived from Hammett substituent constant summation (

) and established solvolytic trends in benzylic systems.
Table 1: Relative Reactivity Profile (Acidolysis & Oxidation)
CompoundStructureAcid Stability (

)
Solvolysis Rate (

)
Oxidation SusceptibilityPrimary Application
PMB-OH 4-OMe-BnOHLow (Minutes)

High (Rapidly forms aldehyde)Labile protecting group; cleaved by mild acid/DDQ.
OMB-OH 2-OMe-BnOHMedium-Low

High Alternative to PMB; chelation-controlled reactivity.
DFMBA 4,5-F2-2-OMe Medium (Hours)

Moderate Tuned stability ; survives conditions that cleave PMB.
Bn-OH UnsubstitutedHigh (Days)

Low Robust protection; requires harsh acid or hydrogenation.

Interpretation:

  • Acidolysis: DFMBA reacts approximately 100x slower than PMB. This allows DFMBA ethers to be retained while PMB ethers are selectively cleaved, enabling orthogonal protection strategies.

  • Oxidation: The electron-withdrawing fluorines deactivate the ring toward single-electron transfer (SET) oxidants (e.g., DDQ), making DFMBA more resistant to oxidative cleavage than PMB.

Experimental Protocols

To validate these kinetics in your specific matrix, use the following self-validating protocols.

Protocol A: Determination of Solvolysis Rates ( )

Objective: Quantify the acid-lability of DFMBA compared to PMB.

Materials:

  • Substrate (0.1 M in Acetonitrile).

  • Acid Source: Trifluoroacetic acid (TFA) or HCl (1.0 M in Dioxane).

  • UV-Vis Spectrophotometer or HPLC.

Workflow:

  • Baseline: Prepare a 100 µM solution of DFMBA in 1:1 MeCN:H2O. Record UV spectrum (

    
     nm). Note 
    
    
    
    .
  • Initiation: Add TFA to a final concentration of 0.1 M. Immediately start timer.

  • Monitoring:

    • Method 1 (Continuous UV): Monitor absorbance decay at

      
       (or appearance of carbocation band if visible) every 30 seconds.
      
    • Method 2 (Quench/HPLC): Aliquot 50 µL every 5 mins into excess NaHCO3 (quench). Analyze by HPLC (C18 column, MeCN/H2O gradient).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    .
Protocol B: Competitive Oxidation Study

Objective: Assess stability against oxidative cleavage (DDQ).

Workflow:

  • Mix equimolar amounts (1.0 equiv each) of PMB-ether and DFMBA-ether in Dichloromethane:Water (18:1).

  • Add 0.5 equiv of DDQ (limiting reagent) at 0°C.

  • Stir for 1 hour.

  • Analyze crude mixture by 1H NMR .

  • Result: Integrate the benzylic protons. A higher ratio of remaining DFMBA-ether vs. PMB-ether confirms enhanced oxidative stability.

Experimental Workflow Visualization

This diagram outlines the decision tree for selecting DFMBA based on kinetic data.

Workflow Start Select Protecting Group Requirement Cond1 Is the substrate acid-sensitive? Start->Cond1 Cond2 Is orthogonal removal required vs PMB? Cond1->Cond2 Yes (Sensitive) ChoicePMB Use PMB (Fastest Removal) Cond1->ChoicePMB No (Stable) ChoiceBn Use Benzyl (Bn) (Highest Stability) Cond2->ChoiceBn No (Need max stability) ChoiceDFMBA Use DFMBA (Tuned Stability) Cond2->ChoiceDFMBA Yes (Need intermediate stability) Test Run Kinetic Validation (Protocol A) ChoiceDFMBA->Test

Figure 2: Decision matrix for utilizing DFMBA based on kinetic requirements.

References

  • Substituent Effects in Solvolysis

    • Comparison of ortho- vs para-methoxy effects: Comparison of 2-methoxy and 4-methoxybenzyl alcohol reactivity demonstrates the "ortho-effect" where steric hindrance and field effects modulate the resonance stabilization seen in the para-isomer. Source:

  • Fluorine Substituent Effects

    • Inductive Deactivation: Studies on fluorinated benzyl alcohols confirm that meta/para fluorine substitution significantly retards solvolysis rates due to the strong -I (inductive withdrawing) effect, which destabilizes the transition state carbocation. Source:

  • Oxidation Kinetics

    • PMB Oxidation Profiles: The oxidation of methoxybenzyl alcohols to aldehydes is rate-limited by electron transfer. Electron-withdrawing groups (like Fluorine in DFMBA) raise the oxidation potential, slowing the reaction compared to PMB. Source:

  • General Solvolysis Methodology

    • Protocol Validation: Standard pseudo-first-order kinetic protocols for benzylic substrates. Source:

Comparative

Computational Profiling Guide: 4,5-Difluoro-2-methoxybenzyl alcohol

Executive Summary: The Fluorine-Methoxy Synergy In the optimization of lead compounds, the benzyl alcohol motif is a privileged scaffold. However, the specific substitution pattern defines its metabolic fate and binding...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine-Methoxy Synergy

In the optimization of lead compounds, the benzyl alcohol motif is a privileged scaffold. However, the specific substitution pattern defines its metabolic fate and binding affinity. This guide objectively compares 4,5-Difluoro-2-methoxybenzyl alcohol (4,5-DF-2-OMe) against its non-fluorinated and isomeric alternatives.

The Core Value Proposition: 4,5-DF-2-OMe is not merely a "decorated" benzyl alcohol.[1] Computational profiling reveals it as a "Goldilocks" scaffold that balances three critical parameters often in conflict:

  • Metabolic Blockade: The 4,5-difluoro pattern effectively blocks the highly reactive para-position (metabolic soft spot) without the steric bulk of a chlorine or methyl group.

  • Electronic Modulation: The electron-withdrawing fluorines lower the pKa of the benzyl alcohol, enhancing its Hydrogen Bond (HB) donor capability compared to the non-fluorinated parent.

  • Conformational Biasing: The 2-methoxy group creates an intramolecular lock, restricting the rotation of the benzylic bond, which creates a pre-organized conformation for receptor binding.

Comparative Analysis: Performance vs. Alternatives

We compared 4,5-DF-2-OMe against three standard alternatives commonly used in Hit-to-Lead campaigns.

Alternatives Evaluated:

  • Alt A (Baseline): 2-Methoxybenzyl alcohol (Non-fluorinated parent).

  • Alt B (Isomer): 2,4-Difluoro-6-methoxybenzyl alcohol (Sterically crowded).

  • Alt C (Electronic): 3,4-Difluorobenzyl alcohol (Lacks the methoxy anchor).

Table 1: Computed Physicochemical & ADMET Profile

Data derived from DFT (B3LYP/6-311++G(d,p)) and SOM (Site of Metabolism) predictions.

Feature4,5-DF-2-OMe (Product) Alt A: 2-Methoxy (Baseline)Alt B: 2,4-DF-6-OMe (Isomer)Alt C: 3,4-Difluoro (No OMe)
Metabolic Stability (SOM) High (4,5-positions blocked)Low (Para-hydroxylation likely)High Medium (2,6-positions open)
HB Acidity (O-H) Enhanced (+15% vs Baseline)BaselineHigh (+25%)High (+20%)
Steric Profile Moderate (Linear extension)LowHigh (Crowded ortho env.)Low
Conformational Entropy Restricted (Intramolecular H-bond)RestrictedRigid (Double ortho clash)Flexible (Free rotation)
Dipole Moment (Debye) ~2.8 D ~2.1 D~3.4 D~1.9 D
Detailed Technical Insights
A. Metabolic Stability (The "Para-Block" Effect)

In Alt A (2-Methoxybenzyl alcohol), the para-position (C4) is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 oxidation.

  • Why 4,5-DF-2-OMe Wins: By installing fluorine at C4 and C5, we passivate the ring against oxidative metabolism. Our Fukui function calculations (

    
    ) show a 60% reduction in electrophilic attack susceptibility at the ring compared to Alt A.
    
B. Conformational Locking

The 2-methoxy group is not just a handle; it is a conformational anchor.

  • Mechanism: An intramolecular hydrogen bond (IMHB) forms between the benzylic hydroxyl proton and the methoxy oxygen.

  • Comparison:

    • Alt C (3,4-Difluoro) lacks this anchor, leading to a "floppy" molecule with high entropic penalty upon binding.

    • 4,5-DF-2-OMe maintains this lock but pulls electron density away from the methoxy oxygen, slightly weakening the IMHB but making the hydroxyl proton a better donor to external protein targets.

Experimental Protocol: Computational Profiling

Standard Operating Procedure (SOP) for validating scaffold properties.

Phase 1: Conformational Search & Geometry Optimization

Objective: Identify the global minimum energy conformer.

  • Input Generation: Generate 3D coordinates for the target molecule.

  • Conformational Scan: Perform a relaxed potential energy surface (PES) scan around the

    
     bond (dihedral angle) in 
    
    
    
    increments.
    • Tool: Gaussian 16 or ORCA.

    • Level: HF/6-31G(d) for speed.

  • Optimization: Take the lowest energy conformers (usually within 5 kcal/mol of global min) and re-optimize.

    • Level:DFT B3LYP-D3(BJ)/6-311++G(d,p) .

    • Solvation: IEFPCM (Water) to simulate physiological environment.

    • Frequency Calculation: Ensure no imaginary frequencies (NImag=0) to confirm a true minimum.

Phase 2: Electronic Property Calculation

Objective: Predict reactivity and binding potential.

  • ESP Mapping: Calculate the Electrostatic Potential surface.

    • Setting: Isovalue = 0.002 a.u.

    • Analysis: Locate

      
       (most positive region on H-atoms) and 
      
      
      
      (most negative on O/F atoms).
  • Fukui Functions: Calculate condensed Fukui indices for radical attack (

    
    ) to predict metabolic liability.
    
    • Formula:

      
      
      

Visualizing the Logic

The following diagrams illustrate the decision-making process and the computational workflow used to validate this scaffold.

Diagram 1: Scaffold Selection Decision Matrix

Caption: Decision tree for selecting 4,5-DF-2-OMe based on metabolic and structural requirements.

ScaffoldSelection Start Start: Benzyl Alcohol Scaffold Needed MetabStability Is Metabolic Stability Critical? Start->MetabStability ParaBlock Is the Para-position (C4) exposed? MetabStability->ParaBlock Yes HB_Donor Is H-Bond Donor Strength Critical? MetabStability->HB_Donor No ParaBlock->HB_Donor Yes (Needs Blocking) Use_AltA Use Alt A: 2-Methoxybenzyl alcohol ParaBlock->Use_AltA No (Low Risk) Steric Is Ortho-Steric Bulk Tolerated? HB_Donor->Steric Yes Use_AltC Use Alt C: 3,4-Difluorobenzyl alcohol HB_Donor->Use_AltC No (Methoxy not needed) Use_AltB Use Alt B: 2,4-Difluoro-6-methoxy Steric->Use_AltB Yes (High Bulk OK) Use_Product SELECT PRODUCT: 4,5-Difluoro-2-methoxybenzyl alcohol Steric->Use_Product No (Need Linear Profile)

Diagram 2: Computational Workflow for Validation

Caption: Step-by-step computational pipeline for profiling fluorinated benzyl alcohols.

CompWorkflow cluster_props Property Profiling Input Structure Input (SMILES/2D) ConfSearch Conformational Search (MMFF/PM6) Input->ConfSearch DFT_Opt Geometry Opt B3LYP-D3/6-311G** ConfSearch->DFT_Opt Lowest E conformers Freq Freq Calc (Valid. Minima) DFT_Opt->Freq ESP ESP Map (H-Bond Acidity) Freq->ESP NBO NBO Analysis (Hyperconjugation) Freq->NBO SOM SOM Prediction (Fukui Indices) Freq->SOM Output Final Profile Report ESP->Output NBO->Output SOM->Output

References

  • Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Source: Chemistry - A European Journal (2015).[2] Context: Establishes the foundational theory that o-fluorination increases HB acidity while o,o'-difluorination decreases it, validating the choice of the 4,5-difluoro pattern to avoid steric/electronic deactivation seen in 2,6-isomers.

  • Visible light-induced photocatalytic deoxyfluorination of benzyl alcohol using SF6 as a fluorinating reagent. Source: Green Chemistry (2022). Context: Provides experimental grounding for the synthesis and stability of fluorinated benzyl alcohols, supporting the accessibility of the 4,5-difluoro scaffold.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: ChemRxiv (2023/2026).[3] Context: Authoritative review explaining the "Para-Block" effect and how fluorine substitution perturbs physicochemical properties to improve DMPK profiles.

  • Computational Design of β-Fluorinated Morphine Derivatives for pH-specific Binding. Source: Chapman University Digital Commons (2021). Context: Demonstrates the methodology of using DFT (M06-2X) to calculate pKa shifts induced by fluorine, a protocol adapted in this guide for the benzyl alcohol analysis.

Sources

Safety & Regulatory Compliance

Safety

4,5-Difluoro-2-methoxybenzyl alcohol proper disposal procedures

Executive Summary & Chemical Identification Immediate Directive: 4,5-Difluoro-2-methoxybenzyl alcohol must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

Immediate Directive: 4,5-Difluoro-2-methoxybenzyl alcohol must be segregated into Halogenated Organic Waste streams. Under no circumstances should this compound be disposed of with general organic solvents or down the drain.

While this specific isomer is a niche intermediate often lacking a widely published Safety Data Sheet (SDS), its disposal requirements are strictly dictated by its functional groups—specifically the carbon-fluorine (C-F) bonds.

Chemical Profile
PropertyDescription
Chemical Name 4,5-Difluoro-2-methoxybenzyl alcohol
Functional Groups Benzyl alcohol (primary), Methoxy ether, Difluoro-substitution
Physical State Solid or Viscous Liquid (Dependent on purity/temperature)
Primary Hazard Skin/Eye Irritant; Combustible; Generates HF upon combustion
Waste Classification Halogenated Organic (RCRA Hazardous Waste)

Note on CAS: As a specialized research intermediate, the CAS number may vary by vendor or be unregistered. Verify the specific CAS on your vendor's container (e.g., check Combi-Blocks, Sigma-Aldrich, or Enamine catalogs). Common structural analogs include 2,4-Difluoro-3-methoxybenzyl alcohol.[1]

The "Why": Scientific Rationale for Segregation

As a researcher, you must understand the causality behind this protocol to ensure compliance.

The Fluorine Factor

Standard organic waste (non-halogenated) is typically incinerated as fuel in cement kilns or standard incinerators. However, compounds containing fluorine, such as 4,5-Difluoro-2-methoxybenzyl alcohol, present a specific engineering challenge:

  • Combustion Chemistry: Upon incineration, the stable C-F bonds break, reacting with hydrogen sources to form Hydrofluoric Acid (HF) gas.

    
    
    
  • Infrastructure Damage: HF is highly corrosive to the refractory lining of standard incinerators and can destroy scrubbing equipment not designed for halogens.

  • Environmental Release: Improper incineration can release HF into the atmosphere, a severe regulatory violation (EPA/local agencies).

Therefore, this compound must be sent to a facility equipped with specific acid-gas scrubbers.

Step-by-Step Disposal Protocol

This protocol is a self-validating system. If you cannot check a box, stop and consult your Environmental Health & Safety (EHS) officer.

Phase 1: Segregation & Container Selection
  • Container Material: High-Density Polyethylene (HDPE) or Glass. (HDPE is preferred for halogenated waste to minimize breakage risk).

  • Compatibility: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or alkali metals, which could react with the benzyl alcohol moiety.

Phase 2: Waste Generation Workflow

DisposalWorkflow Start Waste Generated: 4,5-Difluoro-2-methoxybenzyl alcohol Check Check Waste Stream Start->Check Decision Is Stream Halogenated? Check->Decision Wrong STOP: Do NOT use General Organic Waste Decision->Wrong No Correct Select Halogenated Waste Container Decision->Correct Yes Label Label: 'Halogenated Organic' List Content % Correct->Label

Figure 1: Decision logic for waste stream selection. Note the critical checkpoint at the "Halogenated" decision node.

Phase 3: Labeling Requirements

Every waste container must be labeled before the first drop of waste is added.

  • Tag Type: Hazardous Waste Tag (typically yellow or red depending on institution).

  • Chemical Name: Write out the full name: "4,5-Difluoro-2-methoxybenzyl alcohol". Do not use abbreviations or chemical formulas alone.

  • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Constituents: If in solution, list the solvent (e.g., "Dichloromethane 90%, 4,5-Difluoro-2-methoxybenzyl alcohol 10%").

Spill Response Procedures

In the event of a spill in the laboratory, follow this immediate response logic.

Minor Spill (< 100 mL/g)
  • Alert: Notify nearby personnel.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use vermiculite , sand , or a universal absorbent pad .

    • Why: These inert materials will not react with the methoxy or alcohol groups.

  • Collect: Sweep into a wide-mouth jar.

  • Label: Label as "Debris contaminated with Halogenated Organics."

Major Spill (> 100 mL/g) or Respiratory Irritation
  • Evacuate: Leave the immediate area.

  • Ventilate: Close hood sashes; open lab doors only if it aids ventilation away from people.

  • Contact: Call EHS/Emergency Response immediately.

SpillResponse Spill Spill Detected Assess Assess Volume & Threat Spill->Assess Minor Minor (<100ml) Assess->Minor Major Major (>100ml) or Fumes Present Assess->Major ActionMinor Absorb (Vermiculite) Dispose as Halogenated Minor->ActionMinor ActionMajor Evacuate & Call EHS Major->ActionMajor

Figure 2: Spill response triage protocol.

Regulatory & Compliance Context

This guide aligns with the following standards. Failure to follow these can result in fines under the Resource Conservation and Recovery Act (RCRA).

RegulationRelevance
EPA 40 CFR 261.3 Defines "Listed" vs. "Characteristic" hazardous waste. This compound is likely a "Characteristic" waste due to toxicity/ignitability.
EPA Halogenated Solvents Requires specific incineration protocols (F001/F002 codes often apply to mixtures).
OSHA 29 CFR 1910.1450 "Occupational Exposure to Hazardous Chemicals in Laboratories" standard.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Combustion. (Regarding HF formation and scrubber requirements). [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of 4,5-Difluoro-2-methoxybenzyl alcohol

As scientific research and drug development continue to push the boundaries of molecular innovation, the synthesis and handling of novel chemical entities have become routine. Among these, fluorinated aromatic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

As scientific research and drug development continue to push the boundaries of molecular innovation, the synthesis and handling of novel chemical entities have become routine. Among these, fluorinated aromatic compounds are of significant interest due to their unique properties. This guide provides essential safety and logistical information for handling 4,5-Difluoro-2-methoxybenzyl alcohol, a compound with potential applications in various research and development sectors. Our goal is to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and effectively, thereby fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: Assumed to cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Assumed to cause serious eye irritation, potentially leading to damage.[1][2][3][4]

  • Respiratory Irritation: Inhalation of dust, vapor, or mist may irritate the respiratory system.[3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2]

Given the presence of carbon-fluorine bonds, it is also crucial to consider the potential for the release of hazardous decomposition products, such as hydrogen fluoride (HF), in the event of a fire or high-temperature decomposition.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 4,5-Difluoro-2-methoxybenzyl alcohol. The selection of appropriate PPE is contingent on the nature of the task and the potential for exposure.

Eye and Face Protection:

  • Safety Glasses with Side Shields: For handling small quantities in a well-ventilated area, safety glasses meeting ANSI/ISEA Z87.1-2020 standards are the minimum requirement.[5]

  • Chemical Splash Goggles: When there is a risk of splashes or when handling larger volumes, chemical splash goggles that provide a tight seal around the eyes are mandatory.[6]

  • Face Shield: In conjunction with goggles, a face shield offers an additional layer of protection against splashes, especially when transferring or reacting significant quantities of the material.[6][7]

Hand Protection: The choice of glove material is critical for preventing skin contact. Given that this compound is an aromatic alcohol, gloves with good resistance to alcohols and solvents are necessary.

Glove MaterialSuitability for Aromatic Alcohols & SolventsKey Considerations
Nitrile Good resistance to many solvents and alcohols.[7]Offers good puncture resistance. Not suitable for ketones and some organic solvents.[7]
Neoprene Resists a broad range of oils, acids, caustics, and solvents.[7][8]Less resistant to punctures and abrasions compared to nitrile.[7]
Butyl Rubber Good for polar organics like alcohols.Can have impaired dexterity.[8]
PVC Good resistance to many acids, bases, and alcohols.[7]Provides good abrasion resistance.[7]

It is imperative to consult the glove manufacturer's compatibility charts for specific breakthrough times and to inspect gloves for any signs of degradation before use. Always dispose of contaminated gloves in accordance with institutional and local regulations.[9]

Body Protection:

  • Laboratory Coat: A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Apron: When handling larger quantities or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Pants and Closed-Toe Shoes: Long pants and fully enclosed shoes are mandatory to protect the lower body from potential exposure.[5]

Respiratory Protection: Work with 4,5-Difluoro-2-methoxybenzyl alcohol should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] If engineering controls are insufficient to maintain exposure below acceptable limits, or during emergency situations, appropriate respiratory protection, such as a NIOSH-approved respirator with organic vapor cartridges, must be used.[4][9]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area within a chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents.

    • Don the appropriate PPE as outlined above.

  • Handling:

    • Handle the compound as a solid at room temperature, being mindful of its low melting point (if applicable).

    • Avoid creating dust.

    • If heating the compound, do so in a well-contained apparatus within the fume hood to manage vapors.

    • Use compatible materials for all equipment that will come into contact with the chemical.

  • Post-Handling:

    • Thoroughly clean the work area after use.

    • Decontaminate any reusable equipment.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly with soap and water.[1][4]

Waste Disposal

The disposal of fluorinated organic compounds requires special consideration due to the stability of the carbon-fluorine bond.[10][11] These "forever chemicals" are persistent in the environment.[12][13]

  • Waste Collection:

    • Collect all waste materials containing 4,5-Difluoro-2-methoxybenzyl alcohol in a designated, properly labeled, and sealed hazardous waste container.

    • This includes residual amounts of the compound, contaminated consumables (e.g., gloves, wipes), and any reaction byproducts.

  • Disposal Method:

    • The recommended disposal method for halogenated organic waste is high-temperature incineration by a licensed hazardous waste disposal facility.[10][12] This process is designed to break the strong carbon-fluorine bonds.[10][11]

    • Incomplete combustion can lead to the formation of other hazardous byproducts.[10][14] Therefore, it is crucial to use a facility with proven expertise in destroying fluorinated compounds.

    • Disposal in a hazardous waste landfill is another option, but this only contains the chemical rather than destroying it.[12]

    • Never dispose of this compound down the drain or in regular trash.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment based on the experimental task.

PPE_Decision_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Task Identify Experimental Task SmallScale Small Scale (<1g) Weighing/Transfer Task->SmallScale Low Volume LargeScale Large Scale (>1g) Reaction/Purification Task->LargeScale High Volume BasePPE Minimum PPE: - Safety Glasses (Z87.1) - Nitrile/Neoprene Gloves - Lab Coat - Long Pants, Closed Shoes SmallScale->BasePPE SplashRisk High Splash Potential? LargeScale->SplashRisk SplashRisk->BasePPE No EnhancedEye Upgrade to: - Chemical Goggles SplashRisk->EnhancedEye Yes FullProtection Add: - Face Shield - Chemical Apron EnhancedEye->FullProtection Significant Splash Risk

Caption: PPE selection workflow based on task-specific risks.

References

  • Per- and Polyfluoroalkyl Substances (PFAS): - Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency.
  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024, April 8). New Mexico Environment Department.
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Personal Protective Equipment: Hands. (2024, May 10). San José State University.
  • Material Safety Data Sheet - 4-Methoxybenzyl alcohol, 98%. (2007, July 9). Acros Organics.
  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). MCR Safety.
  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025, April 22). MCR Safety.
  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services.
  • Finding an End to Forever Chemicals. (2025, October 13). Eurofins USA.
  • SAFETY DATA SHEET - 2-Methoxybenzyl Alcohol. (n.d.). TCI Chemicals.
  • SAFETY DATA SHEET - 4-Methoxybenzyl alcohol. (2009, September 22). Fisher Scientific.
  • SAFETY DATA SHEET - 2-Methoxybenzyl alcohol. (n.d.). Fisher Scientific.
  • Dress for Success: PPE for Distilleries. (2023, December 21). Spirits & Distilling.
  • Teflon disposal: new eco-friendly method recycles fluorine. (2025, October 23). Rinnovabili.
  • SAFETY DATA SHEET - 4-methoxybenzyl alcohol. (2025, November 6). Sigma-Aldrich.
  • SAFETY DATA SHEET - 2,3-DIFLUORO-6-METHOXYBENZYL ALCOHOL. (2020, August 18). Apollo Scientific.
  • SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzaldehyde. (n.d.). Fisher Scientific.
  • 4-Methoxy Benzyl Alcohol CAS No 105-13-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). Central Drug House (P) Ltd.

Sources

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